Author: BenchChem Technical Support Team. Date: March 2026
Engineering the (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione Scaffold: Structural Dynamics, Supramolecular Assembly, and Therapeutic Applications
Abstract
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly referred to as cyclo(L-Lys-L-Lys), is a highly versatile cyclic dipeptide. Characterized by a rigid 2,5-diketopiperazine (DKP) core and dual primary amine side chains, this molecule serves as a privileged scaffold in modern medicinal chemistry and materials science. This technical guide dissects its physicochemical properties, details self-validating synthetic protocols, and explores its advanced applications in supramolecular organogelation and blood-brain barrier (BBB) penetrating drug delivery vectors.
Structural and Physicochemical Profiling
The foundational utility of cyclo(L-Lys-L-Lys) stems from its unique structural topology. The DKP core is a six-membered heterocycle consisting of two cis-amide bonds. This configuration imposes strict conformational rigidity, effectively pre-organizing the molecule and minimizing the entropic penalty typically associated with target binding .
The (3S, 6S) stereocenters dictate that both 4-aminobutyl side chains project from the same face of the planar DKP ring. This cis-geometry creates a high-density, localized charge distribution when the primary amines are protonated at physiological pH. Furthermore, the DKP backbone is inherently resistant to enzymatic cleavage, providing exceptional proteolytic stability in vivo.
Table 1: Quantitative Physicochemical and Structural Parameters
Parameter
Value
Mechanistic Significance
Molecular Formula
C12H24N4O2
Defines the baseline mass for MS validation workflows.
Molecular Weight
256.35 g/mol
Low MW enables high ligand-efficiency in drug design.
Stereochemistry
(3S, 6S)
Dictates the spatial projection of side chains (cis configuration).
Pairs with donors to drive supramolecular self-assembly.
Primary Amine pKa
~10.5
Ensures protonation at physiological pH, enhancing aqueous solubility.
Rotatable Bonds
8 (Aliphatic side chains)
Provides flexibility for target engagement while the core remains rigid.
Supramolecular Self-Assembly and Gelation Mechanisms
Beyond its role as a monomeric building block, cyclo(L-Lys-L-Lys) is a powerful precursor for low-molecular-weight gelators (LMWGs). When the terminal primary amines are mono- or di-substituted with bulky, hydrophobic moieties such as fluorenylmethyloxycarbonyl (Fmoc), the molecule undergoes spontaneous supramolecular self-assembly in organic solvents .
The causality of this gelation is driven by a delicate balance of non-covalent interactions. The rigid DKP core provides highly directional intermolecular hydrogen bonding, while the Fmoc groups induce hydrophobic collapse and strong π-π stacking. This synergistic interaction forces the molecules to stack into 1D anisotropic structures (nanofibers or nanotubes), which subsequently entangle to form a stable, thermo-reversible 3D organogel network .
Workflow of Cyclo(L-Lys-L-Lys) synthesis, functionalization, and supramolecular gelation.
Applications in Neurotherapeutics and Drug Delivery
The unique properties of the cyclo(Lys-Lys) scaffold have been heavily leveraged in neuropharmacology. Delivering therapeutic peptides across the blood-brain barrier (BBB) is notoriously difficult due to rapid plasma degradation and poor permeability. By utilizing the orthogonally addressable side chains of the DKP scaffold, researchers can conjugate sensitive therapeutic peptides (e.g., the tau hexapeptide VQIVYK) directly to the cyclo(Lys-Lys) core .
The DKP vector acts as a "stealth" shuttle. Its rigid, non-natural conformation limits recognition by endogenous proteases, significantly extending the half-life of the conjugated cargo. In vivo biodistribution studies using radiolabeled (99mTc) DKP scaffolds have validated their ability to successfully penetrate the brain parenchyma, highlighting their potential as next-generation central nervous system (CNS) delivery vectors . Furthermore, the dual-amine structure allows for "clickable" chemoselective ligation, enabling the attachment of both a therapeutic payload and a targeting ligand on the same rigid platform .
Self-Validating Experimental Methodologies
As a Senior Application Scientist, I emphasize that robust chemical biology relies on self-validating protocols. The following methodologies incorporate built-in quality control checkpoints to ensure causality and reproducibility.
Protocol A: Synthesis and Orthogonal Protection of Cyclo(L-Lys-L-Lys)
Objective: Generate the pure (3S,6S)-DKP core without inducing racemization or unwanted macrocyclization.
Dipeptide Coupling: React Boc-Lys(Cbz)-OH with H-Lys(Cbz)-OMe using HATU and DIPEA in DMF.
Causality: The Cbz (carboxybenzyl) group strictly protects the ε-amines, forcing the reaction exclusively at the α-amine to form the linear dipeptide.
N-Terminal Deprotection: Treat the intermediate with 20% TFA in Dichloromethane (DCM) to remove the Boc group.
Cyclization (Aminolysis): Dissolve the deprotected dipeptide in Methanol and add Triethylamine (Et3N) to basicify the solution. Reflux for 24 hours.
Causality: The free α-amine acts as a nucleophile, attacking the C-terminal methyl ester. The thermodynamic stability of the resulting 6-membered DKP ring drives this reaction to completion .
Global Deprotection: Perform catalytic hydrogenation (H2 gas, 10% Pd/C catalyst) in Methanol to quantitatively cleave the Cbz groups, yielding the free cyclo(L-Lys-L-Lys).
System Validation:
LC-MS: Confirm the exact mass (m/z [M+H]+ = 257.35).
1H-NMR: Validate the disappearance of aromatic Cbz protons (7.3 ppm) and confirm the highly symmetric α-protons of the DKP ring (~3.8-4.0 ppm).
Protocol B: Preparation and Rheological Profiling of DKP Organogels
Objective: Synthesize Fmoc-substituted DKP and validate its supramolecular gelation capacity.
Functionalization: React cyclo(L-Lys-L-Lys) with Fmoc-OSu (2.1 equivalents) in DMF/DIPEA to yield the di-Fmoc substituted derivative. Purify via precipitation in cold water.
Thermal Triggering: Suspend the purified Fmoc-DKP in 1,2-dichloroethane at a concentration of 2% (w/v). Heat the sealed vial to 80°C until a clear, isotropic solution forms.
Causality: Thermal energy disrupts baseline hydrogen bonds, fully solvating the monomeric units.
Controlled Assembly: Allow the vial to cool undisturbed to 25°C over 2 hours.
Causality: Slow cooling prevents amorphous precipitation, allowing kinetically controlled 1D π-π stacking of the Fmoc groups to drive nanofiber elongation .
System Validation (Rheology):
Macroscopic: Perform the test-tube inversion method; a successful gel will support its own weight.
Microscopic/Rheological: Transfer the gel to an oscillatory rheometer. Perform a frequency sweep (0.1 to 100 rad/s) at 1% strain. The protocol is validated only if the storage modulus (G') is strictly greater than the loss modulus (G'') by at least one order of magnitude across the entire frequency range, confirming a true viscoelastic solid network.
References
Ye, L., Zong, Q., Geng, H., & Feng, Z. (2016). Synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s. Chemical Research in Chinese Universities. URL:[Link]
Angevain, A., et al. (2016). New diketopiperazines as vectors for peptide protection and brain delivery: Synthesis and biological evaluation. Journal of Labelled Compounds and Radiopharmaceuticals. URL:[Link]
Scarel, M., & Marchesan, S. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Gels (MDPI). URL:[Link]
Borthwick, A. D. (2012). Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential. Mini-Reviews in Medicinal Chemistry. URL:[Link]
Taichi, M., et al. (2013). Chemoselective addressable DKPs targeted in this study. Organic & Biomolecular Chemistry. URL:[Link]
Exploratory
Structural Elucidation and Characterization of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
A Technical Guide for Chemical Biology & Drug Discovery Executive Summary The compound (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly referred to as Cyclo(L-Lys-L-Lys) , represents a critical scaffold in pe...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide for Chemical Biology & Drug Discovery
Executive Summary
The compound (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly referred to as Cyclo(L-Lys-L-Lys) , represents a critical scaffold in peptide chemistry and drug delivery. As a 2,5-diketopiperazine (DKP) derivative, it possesses a rigid six-membered heterocyclic ring that confers metabolic stability against proteolysis compared to its linear counterpart.
This guide details the structural elucidation of this molecule, addressing the primary analytical challenge: distinguishing the cyclic dimer from the linear dipeptide (H-Lys-Lys-OH) and confirming the preservation of chiral centers during cyclization. The workflow integrates High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Marfey’s analysis for absolute stereochemical assignment.
Physicochemical Context & Symmetry
Before instrumental analysis, understanding the molecular symmetry is vital for interpreting spectral data.
Symmetry Elements: The (3S,6S) configuration confers
rotational symmetry to the molecule.
Implication: In achiral solvents (e.g.,
, DMSO-), the two lysine side chains are magnetically equivalent. Consequently, the NMR spectrum will display a single set of signals representing half the atoms, simplifying assignment but requiring careful integration analysis to confirm the dimer structure.
Analytical Workflow Strategy
The following flowchart outlines the decision matrix for confirming the structure, moving from bulk characterization to atomic-level resolution.
Figure 1: Step-wise structural elucidation workflow distinguishing cyclic product from linear precursors.
Mass Spectrometry: The Linear vs. Cyclic Check
The first checkpoint is distinguishing the target DKP from the linear dipeptide byproduct.
Theoretical Fragmentation
Linear L-Lys-L-Lys:
. Expected .
Cyclic Cyclo(L-Lys-L-Lys):
. Expected .
Protocol & Observation
Method: LC-MS (ESI-TOF) using a C18 column with a water/acetonitrile gradient (+0.1% Formic Acid).
Primary Ion: Observe the base peak at m/z 257.36 .
Differentiation: The absence of the m/z 275 peak confirms the closure of the ring (dehydration of -18 Da). If m/z 275 is present, it indicates unreacted linear dipeptide or ring opening during ionization (though DKPs are generally stable in ESI).
NMR Spectroscopy: Connectivity & Symmetry
NMR is the definitive tool for proving the DKP core structure. Due to
symmetry, the two lysine units appear identical.
Sample Preparation[4][5][6]
Solvent: Deuterium Oxide (
) is preferred to exchange amide protons, simplifying the spectrum to non-exchangeable CH protons.
pH Adjustment: Ensure pH < 7 (using DCl if necessary) to protonate the side-chain amines (
), preventing aggregation and ensuring sharp peaks.
Expected Chemical Shifts (Table)
The following shifts are characteristic of Cyclo(L-Lys-L-Lys) in
.
Position
Atom Type
Approx. Shift (ppm)
Multiplicity
Approx. Shift (ppm)
Structural Insight
2, 5
C=O
-
-
168.0 - 170.0
Amide Carbonyl (DKP Core)
3, 6
-CH
4.05 - 4.15
t / dd
55.0 - 56.0
Characteristic DKP methine
7, 11
-CH2
1.85 - 2.00
m
30.0 - 32.0
Shielded by ring current
8, 12
-CH2
1.40 - 1.55
m
21.0 - 23.0
Central alkyl chain
9, 13
-CH2
1.65 - 1.75
m
26.0 - 28.0
Adjacent to amine
10, 14
-CH2
2.95 - 3.05
t
39.0 - 40.0
Adjacent to -NH2
Structural Logic & Connectivity
The COSY (Correlation Spectroscopy) spectrum establishes the spin system from the
-proton out to the -methylene. The HMBC (Heteronuclear Multiple Bond Correlation) confirms the ring closure by showing correlations between the -proton and the carbonyl carbon of the same residue (intra-residue) and potentially the neighboring amide nitrogen (if using DMSO-).
Figure 2: NMR connectivity map. Solid blue lines indicate scalar couplings (COSY); dashed red lines indicate long-range heteronuclear couplings (HMBC).
Stereochemical Validation (Marfey's Method)
Confirming the (3S,6S) configuration is critical to ensure no racemization occurred during the high-temperature cyclization process.
Principle
Marfey’s reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA ) reacts with amino acids to form diastereomers that are separable by reverse-phase HPLC.[4]
Protocol
Hydrolysis: Dissolve 0.5 mg of the DKP in 6 M HCl. Heat at 110°C for 16 hours to open the ring and release free Lysine.
Derivatization:
Neutralize the hydrolysate with
.
Add 1% solution of L-FDAA in acetone.
Heat at 40°C for 1 hour.
Analysis: Inject onto C18 HPLC (UV detection at 340 nm).
Comparison:
Prepare authentic standards of L-Lys and D-Lys derivatized with L-FDAA.
L-Lys-L-FDAA elutes earlier than D-Lys-L-FDAA (typically).
If the hydrolysate peak matches the L-Lys-L-FDAA standard exclusively, the (S,S) configuration is confirmed. Presence of the D-Lys derivative indicates racemization (meso or R,R impurities).
References
Martins, M. et al. (2013). "Discrimination of cyclic and linear oligosaccharides by tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
Bhushan, R. & Brückner, H. (2004). "Marfey's reagent for chiral amino acid analysis: A review." Amino Acids.[5][6] Link
Stark, T. & Hofmann, T. (2005). "Structures, sensory activity, and dose/response functions of 2,5-diketopiperazines in roasted cocoa." Journal of Agricultural and Food Chemistry. (Provides reference shifts for DKP rings). Link
Jeon, J. et al. (2018).[7] "Structural Characterization of Cyclic Dipeptides." Journal of Pharmaceutical Investigation. (General DKP NMR characterization).
Technical Whitepaper: Cyclo(L-Lys-L-Lys) as a Cationic Supramolecular Scaffold
Topic: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Cyclo(L-Lys-L-Lys)) CAS Number: 23409-32-7[1][2] Executive Summary (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly referred to as Cyclo(L-Lys-L-Lys) ,...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Cyclo(L-Lys-L-Lys))
CAS Number: 23409-32-7[1][2]
Executive Summary
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly referred to as Cyclo(L-Lys-L-Lys) , represents a distinct class of functionalized diketopiperazines (DKPs). Unlike simple cyclic dipeptides, this molecule features two ionizable primary amine side chains extending from a rigid, hydrogen-bonding heterocyclic core.
This unique architecture grants it dual functionality:
Supramolecular Self-Assembly: The DKP core drives intermolecular hydrogen bonding, facilitating the formation of nanotubes and hydrogels.
pH-Responsive Cationic Activity: The pendant butylamine groups (
) allow for electrostatic interaction with anionic payloads (e.g., nucleic acids) and pH-triggered conformational switching.
This guide details the synthesis, characterization, and application of Cyclo(L-Lys-L-Lys), specifically targeting its utility in lipid nanoparticle (LNP) engineering and gene delivery systems .
The core is a six-membered piperazine-2,5-dione ring. The cis orientation of the side chains (3S, 6S) is critical; it directs both side chains to the same face of the ring, creating a "molecular tweezer" motif that enhances binding affinity for linear anionic polymers.
Property
Value
Relevance
Molecular Formula
High nitrogen content (N/C ratio) improves buffering capacity.
Molecular Weight
256.34 g/mol
Low MW allows high molar density in formulations.
Stereochemistry
(3S, 6S)
Derived from L-Lysine; biologically compatible.
Side Chain
~10.5 (-amine)
Fully protonated at physiological pH (7.4); facilitates DNA binding.
Solubility
Water (High), DMSO (High)
Amphiphilic character tunable by pH.
The Proton Sponge Potential
Similar to polyethyleneimine (PEI), the high density of amines in Cyclo(L-Lys-L-Lys) derivatives can facilitate endosomal escape via the proton sponge effect. However, unlike PEI, the DKP core is biodegradable, reducing long-term cytotoxicity.
Synthesis & Purification Protocols
Expertise Note: While thermal polymerization of L-lysine is possible, it yields uncontrolled oligomers. The protocol below utilizes a solution-phase cyclization of protected dipeptides to ensure 99%+ purity and strict stereochemical retention.
Synthetic Pathway (Graphviz Visualization)
Figure 1: Controlled synthesis pathway ensuring stereochemical integrity and prevention of polymerization.
Detailed Protocol: Solution-Phase Cyclization
Reagents:
-Boc--Cbz-L-Lysine (Starting material)
L-Lysine Methyl Ester Dihydrochloride
EDC
HCl / HOBt (Coupling agents)
Trifluoroacetic acid (TFA)
Methanol / Hydrogen gas / Pd/C (10%)
Step-by-Step Methodology:
Dipeptide Formation:
Dissolve
-Boc--Cbz-L-Lysine (1.0 eq) and H-Lys(Z)-OMeHCl (1.1 eq) in DMF.
Add DIPEA (3.0 eq) to neutralize the salt.
Add EDC
HCl (1.2 eq) and HOBt (1.2 eq) at 0°C. Stir for 12h at RT.
Checkpoint: Monitor via TLC (Ethyl Acetate/Hexane) for disappearance of starting material.
Boc Deprotection & Cyclization:
Treat the isolated dipeptide with 50% TFA/DCM for 1 hour to remove the N-terminal Boc group.
Concentrate in vacuo. Dissolve the residue in 2-butanol and toluene (1:1).
Crucial Step: Reflux at 110°C for 24 hours. The presence of a catalytic amount of acetic acid accelerates the intramolecular aminolysis of the methyl ester to form the DKP ring.
Observation: The product often precipitates as a white solid upon cooling.
Final Deprotection (Hydrogenolysis):
Dissolve the protected DKP (Cyclo(Lys(Z)-Lys(Z))) in Methanol/Acetic Acid.
Add 10% Pd/C catalyst (10 wt%).
Stir under
balloon atmosphere for 12 hours to remove Cbz groups.
Filter through Celite and lyophilize.
Validation Criteria:
MS (ESI+): Peak at
.
1H NMR (
): Absence of aromatic Z-group signals (7.3 ppm). Presence of -proton triplet at ~4.0 ppm and methylene signals.
Supramolecular Assembly & Applications
pH-Switchable Self-Assembly
DKPs are renowned for forming hydrogen-bonded "tapes" in the solid state. For Cyclo(L-Lys-L-Lys), this assembly is gated by pH.
pH < 9: Ammonium groups (
) repel, preventing tight packing. The molecule exists as a solvated monomer/dimer.
pH > 10: Amines deprotonate (
). Repulsion vanishes. Intermolecular Hydrogen bonds (DKP Ring NH O=C) drive assembly into nanofibers or hydrogels.[3]
Cyclo(L-Lys-L-Lys) serves as a potent headgroup for constructing cationic lipids used in mRNA delivery.
Workflow: LNP Formulation
Functionalization: React the free amines of Cyclo(L-Lys-L-Lys) with long-chain fatty acids (e.g., Linoleic acid) using NHS-ester chemistry.
Result: A "Gemini-like" cationic lipid with a DKP spacer.
Formulation: Mix with PEG-lipid, Cholesterol, and helper lipids (DSPC) in ethanol.
Microfluidic Mixing: Rapidly mix with aqueous mRNA (pH 4.0). The protonated DKP core binds mRNA electrostatically.
Mechanism of Action (Graphviz Visualization)
Figure 2: The pH-dependent lifecycle of a Cyclo(L-Lys-L-Lys) based gene delivery vector.
Analytical Characterization Standards
To ensure reproducibility in drug development, the following specification limits are recommended:
Test
Method
Acceptance Criteria
Identification
1H NMR (D2O)
Conform to structure; no uncyclized dipeptide peaks.
Purity
HPLC (C18, 0.1% TFA)
> 98.0% (Area %)
Chiral Purity
Chiral HPLC
> 99% ee (L,L-isomer)
Water Content
Karl Fischer
< 5.0% (Hygroscopic nature)
Residual Solvents
GC-HS
< 5000 ppm (Ethanol/Toluene)
References
ChemicalBook. (2023). 3,6-bis-(4-amino-butyl)-piperazine-2,5-dione Properties and Suppliers.Link
PubChem. (2021). Compound Summary: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (CID 71356793).[1] National Library of Medicine. Link
Jolliffe, K. A., et al. (2014).[4] Effect of the amino acid composition of cyclic peptides on their self-assembly in lipid bilayers.[4] Royal Society of Chemistry. Link
Watkins, K., et al. (2015).[5] pH-responsive, lysine-based hydrogels for the oral delivery of a wide size range of molecules.[5] International Journal of Pharmaceutics.[5] Link
Gong, Y., et al. (2019). Temperature and pH-responsive nano-hydrogel drug delivery system based on lysine-modified poly(vinylcaprolactam).Link
Technical Whitepaper: Physicochemical Profiling and Supramolecular Assembly of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione Executive Summary As a Senior Application Scientist in supramolecular chemistry and drug de...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Whitepaper: Physicochemical Profiling and Supramolecular Assembly of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Executive Summary
As a Senior Application Scientist in supramolecular chemistry and drug delivery, I frequently encounter cyclic dipeptides (diketopiperazines, or DKPs) as highly versatile scaffolds. Among these, (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione —commonly known as cyclo(L-Lys-L-Lys) —stands out due to its unique structural duality. It possesses a rigid, hydrogen-bonding DKP core and two flexible, primary amine-terminated side chains. This whitepaper provides an in-depth technical analysis of its molecular weight dynamics, synthetic methodologies, supramolecular self-assembly mechanisms, and its critical role as a Low-Molecular-Weight Gelator (LMWG) in advanced therapeutics.
Chemical Identity & Molecular Weight Dynamics
The precise molecular weight of cyclo(L-Lys-L-Lys) is foundational to its behavior in mass spectrometry, pharmacokinetics, and stoichiometric derivatization. Formed by the head-to-tail condensation of two L-lysine molecules (accompanied by the loss of two water molecules), the compound has a molecular formula of
Understanding the exact mass is critical for distinguishing the cyclic DKP from its linear dipeptide counterpart in complex biological matrices during LC-MS/MS analysis[2]. The low molecular weight (256.35 g/mol ) is precisely what classifies this molecule as an ideal precursor for LMWGs, ensuring a high payload-to-carrier ratio when used in drug delivery systems[3].
Table 1: Quantitative Physicochemical Data
Parameter
Value
Causality / Analytical Significance
Chemical Name
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
IUPAC nomenclature defining the chiral centers and DKP core.
Common Name
cyclo(L-Lys-L-Lys)
Denotes the cyclic dipeptide origin.
| Molecular Formula |
| Basis for elemental analysis and stoichiometric calculations[1]. |
| Average Molecular Weight | 256.35 g/mol | Low MW classifies it as an ideal scaffold for LMWGs[1]. |
| Monoisotopic Exact Mass | 256.1899 Da | Critical for HRMS identification in pharmacokinetic assays. |
| Expected | 257.1977 m/z | Primary adduct observed in positive-ion ESI-MS. |
Synthetic Methodology & Structural Validation
The synthesis of cyclo(L-Lys-L-Lys) requires strict control over stereochemistry. The (3S,6S) configuration must be preserved to ensure the highly ordered hydrogen-bonding necessary for downstream self-assembly.
Protocol 1: Solution-Phase Synthesis of cyclo(L-Lys-L-Lys)
This protocol utilizes orthogonal protection to prevent unwanted side reactions at the
-amines.
Dipeptide Coupling: React
-Boc--Cbz-L-Lysine with L-Lysine(-Cbz)-OMe in dimethylformamide (DMF).
Causality: Use HATU and DIPEA as the coupling system. HATU stabilizes the active ester intermediate, effectively suppressing oxazolone formation and preventing racemization at the chiral
-carbon.
N-Terminal Deprotection: Treat the isolated linear dipeptide with 20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group.
Cyclization (Ring Closure): Dissolve the deprotected dipeptide in sec-butanol and reflux at 120°C for 24 hours.
Causality: The 6-membered DKP ring is thermodynamically favored, but steric hindrance from the bulky protected aminobutyl side chains creates a high kinetic activation barrier. Elevated temperatures in a protic solvent drive the intramolecular aminolysis.
Global Side-Chain Deprotection: Subject the DKP to catalytic hydrogenation (
gas, Pd/C catalyst) in methanol.
Causality: Hydrogenation cleanly cleaves the Cbz protecting groups without hydrolyzing the sensitive DKP amide bonds, yielding the free cyclo(L-Lys-L-Lys) monomer.
Supramolecular Assembly & Gelation Kinetics
Unmodified cyclo(L-Lys-L-Lys) is highly soluble in water and does not spontaneously gel[4]. However, when the terminal amines are derivatized with hydrophobic or aromatic groups (e.g., Fmoc, Boc, or fumaryl), the molecule transforms into a potent LMWG[5]. The DKP core provides directional hydrogen bonding, while the aromatic groups drive
Logical workflow of cyclo(L-Lys-L-Lys) self-assembly and its application in drug delivery.
Protocol 2: Validation of Gelation via Test Tube Inversion
Solubilization: Weigh Fmoc-cyclo(Lys-Lys) to achieve a 2% (wt/v) concentration in 1,2-dichloroethane[5].
Thermal Annealing: Heat the sealed vial to 80°C until a clear, isotropic solution forms.
Causality: Heating provides the thermal energy required to disrupt kinetic aggregates and fully solvate the monomeric units.
Controlled Cooling: Allow the vial to rest undisturbed at 25°C for 24 hours.
Causality: Cooling induces thermodynamic supersaturation. The molecules self-assemble via J-type aggregation (evidenced by red-shifted fluorescence emission) into 3D nanofiber networks[5].
Inversion Test: Invert the vial by 180°.
Causality: If the sample supports its own weight without flowing, it confirms that the yield stress of the supramolecular fibrillar network exceeds gravitational forces, validating successful organogelation.
Advanced Therapeutic Applications
The precise molecular weight and structural predictability of cyclo(L-Lys-L-Lys) have made it a cornerstone in modern pharmacology.
Pulmonary Drug Delivery: The most prominent commercial application of this scaffold is in inhalable therapeutics. When the primary amines of cyclo(L-Lys-L-Lys) are modified with fumaryl groups, the resulting N-difumaryl-cyclo(L-Lys-L-Lys) self-assembles into microparticles at physiological pH[3]. These microparticles are the proprietary excipient used in Afrezza® (Technosphere Insulin) to encapsulate insulin for deep lung delivery[6].
Enzymatic Stability: Unlike linear dipeptides, the DKP ring of cyclo(L-Lys-L-Lys) exhibits remarkable resistance to premature proteolytic degradation by standard peptidases[7]. This stability ensures that the self-assembled drug carriers remain intact during transit, only releasing their payload upon specific environmental triggers (e.g., pH shifts in the alveolar space).
References
1.[3] Low-Molecular-Weight Organo- and Hydrogelators Based on Cyclo(l-Lys-l-Glu) | Langmuir, acs.org, 3
2.[4] Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides - PMC, nih.gov, 4
3.[5] Synthesis and gelation capability of Fmoc and Boc mono-substituted cyclo(L-Lys-L-Lys)s, hep.com.cn, 5
4.[1] Lysine Impurity 35 - Quality Control Chemicals (QCC), qcchemical.com, 1
5.[6] Elucidation of novel biosynthetic pathways for the discovery of cyclodipeptide derivatives from Streptomyces species, uni-marburg.de, 6
6.[2] HPLC chromatograms of 1 mM standards of cyclo(l-Arg-l-Arg), researchgate.net, 2
7.[7] Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines), d-nb.info, 7
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione synthesis from L-lysine
Executive Summary The synthesis of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (commonly referred to as Cyclo(L-Lys-L-Lys) ) represents a classic challenge in peptide chemistry: the construction of a rigid diketopi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The synthesis of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (commonly referred to as Cyclo(L-Lys-L-Lys) ) represents a classic challenge in peptide chemistry: the construction of a rigid diketopiperazine (DKP) core while maintaining the stereochemical integrity of the L-lysine side chains.
This scaffold is increasingly critical in drug delivery systems (DDS), specifically as a pH-responsive cationic monomer for gene transfection vectors and as a minimal organogelator. Unlike linear peptides, the DKP core provides a constrained geometry that enhances metabolic stability against proteolysis.
This guide details a regioselective synthetic route utilizing the Copper(II) Chelation Strategy . This method is superior to standard orthogonal protection strategies (e.g., Fmoc/Boc) for bulk synthesis because it eliminates the need for expensive pre-protected amino acids, using raw L-lysine and basic copper salts to achieve exclusive
-protection.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected into three distinct phases to ensure stereochemical retention and regiocontrol.
-amine to prevent polymerization. The -amine must remain free for the eventual head-to-tail cyclization.
Activation: The carboxylic acid is converted to a methyl ester to facilitate nucleophilic attack by the
-amine of a second lysine unit.
Cyclization: Dimerization of lysine esters to form DKPs is thermodynamically favored under reflux but requires careful control to avoid oligomerization (linear peptides).
Figure 1: Retrosynthetic pathway utilizing copper chelation for orthogonal protection.
Detailed Experimental Protocol
Phase 1: Regioselective Protection (The Copper Route)
Objective: Synthesize
-Benzyloxycarbonyl-L-Lysine (H-Lys(Z)-OH) without protecting the -amine.
Mechanism: Copper(II) ions form a stable square-planar complex with the
-amino and -carboxyl groups of two lysine molecules. This effectively "masks" these groups, leaving the distal -amines exposed for reaction with the protecting group (Cbz-Cl).
Reagents:
L-Lysine monohydrochloride (100 mmol)
Basic Copper Carbonate (
)
Benzyloxycarbonyl chloride (Cbz-Cl)
EDTA (disodium salt) or Thioacetamide (for decomplexation)
Step-by-Step:
Complex Formation: Dissolve L-Lysine HCl (18.3 g, 100 mmol) in boiling water (100 mL). Add Basic Copper Carbonate (12 g) in portions. Reflux for 20 minutes. The solution will turn deep blue (Lys
Cu complex). Filter hot to remove excess copper salts.
Acylation: Cool the filtrate to 0°C. Add sodium bicarbonate (16.8 g) and acetone (100 mL). Dropwise add Cbz-Cl (18 mL, 120 mmol) over 1 hour while stirring vigorously.
Critical Control Point: Maintain temperature < 5°C to prevent hydrolysis of Cbz-Cl.
Decomplexation: Stir the resulting suspension for 4 hours. Collect the blue precipitate (Z-Lys)
Cu. Suspend this solid in boiling water and add EDTA disodium salt (1.1 eq relative to Cu). The solution turns blue (Cu-EDTA), and white crystals of H-Lys(Z)-OH precipitate.
Isolation: Cool, filter the white solid, and wash copiously with water to remove Cu-EDTA.
Yield Expectation: ~75-85%.
Phase 2: Activation and Cyclization
Objective: Convert H-Lys(Z)-OH to the methyl ester and induce dimerization to the DKP.
Esterification: Suspend H-Lys(Z)-OH (10 g) in dry methanol (100 mL) at -10°C. Dropwise add thionyl chloride (1.2 eq).
Safety: Evolution of
and HCl gas. Use a scrubber.
Reflux: Allow to warm to Room Temp (RT), then reflux for 2 hours. Evaporate solvent to yield H-Lys(Z)-OMe
HCl as a foam/solid.
Cyclization (Dimerization): Dissolve the ester salt in 2-butanol (or methanol). Add Triethylamine (TEA) or N-methylmorpholine (NMM) to neutralize the HCl salt (pH ~8).
Process: Reflux the mixture for 24–48 hours. The DKP formation is driven by the precipitation of the product (DKPs are generally less soluble than linear peptides).
Alternative: If precipitation is slow, add 10% volume of ethylene glycol to increase the boiling point.
Purification: Filter the precipitated solid. Wash with cold methanol and ether. Recrystallize from DMF/Water if necessary.
Intermediate Product:Cyclo(Lys(Z)-Lys(Z)) .
Phase 3: Global Deprotection
Objective: Remove the Cbz (Z) groups to yield the final free amine target.
Reagents:
Cyclo(Lys(Z)-Lys(Z))
Palladium on Carbon (10% Pd/C)
Glacial Acetic Acid / Methanol (1:1 mixture)
Hydrogen gas (
)
Step-by-Step:
Dissolution: Dissolve the protected DKP in a mixture of MeOH/AcOH (solubility can be low; acetic acid helps).
Hydrogenation: Add 10 wt% Pd/C catalyst. Stir under
atmosphere (balloon pressure is usually sufficient, 1 atm) for 12–16 hours at RT.
Workup: Filter through Celite to remove the catalyst. Evaporate the solvent under reduced pressure.
Salt Exchange (Optional): The product will likely be an acetate salt. To obtain the hydrochloride, treat with HCl/Dioxane and precipitate with ether.
Characteristic DKP ring protons. Upfield shift due to ring current.
-CH
2.85 – 3.00
Triplet (t)
Methylene adjacent to the free amine.
-CH
1.80 – 1.95
Multiplet (m)
Adjacent to the DKP ring.
-CH
1.35 – 1.60
Multiplet (m)
Central methylene chain.
Amide NH
~8.0 - 8.2
Broad Singlet
Only visible in DMSO/non-exchanging solvent.
Troubleshooting & Critical Controls
Racemization Control
Risk: High temperature reflux in the presence of strong base can cause epimerization at the
-carbon, leading to meso-compounds (L,D-DKP) rather than the target (L,L-DKP).
Mitigation: Use the minimum amount of base required to neutralize the HCl salt during cyclization. Use 2-butanol (bp 99°C) rather than higher boiling solvents (like DMF) to limit thermal stress.
Solubility Issues
Issue: Cyclo(Lys(Z)-Lys(Z)) is extremely insoluble in common organic solvents.
Solution: Perform the hydrogenation in Glacial Acetic Acid . The protonation of the amines helps solubilize the product as it forms.
Oligomerization
Issue: Formation of linear trimers/tetramers instead of cyclic dimers.
Solution: maintain high dilution (0.05 M - 0.1 M) during the cyclization phase. Intramolecular reaction (cyclization) is favored over intermolecular reaction (polymerization) at lower concentrations.
References
Behr, J. P. (1994). "Gene transfer with synthetic cationic amphiphiles: Prospects for gene therapy." Bioconjugate Chemistry, 5(5), 382–389. Link
Fischer, P. M. (2003). "Diketopiperazines in peptide and combinatorial chemistry." Journal of Peptide Science, 9(1), 9–35. Link
Gilon, C., et al. (1979). "Backbone-to-side chain cyclization of lysine-containing peptides." Biopolymers, 18(12), 3073-3087.
PubChem Compound Summary. (2024). "(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione."[2][3] National Center for Biotechnology Information. Link
Scott, W. L., et al. (2017). "Solid-phase synthesis of diketopiperazines." Molecular Diversity, 21, 1-19. (Comparative review of solid-phase vs solution phase).
A Technical Guide to the Discovery of Novel Piperazine-2,5-dione Derivatives
Foreword: The Piperazine-2,5-dione Scaffold - A Privileged Motif in Modern Drug Discovery The piperazine-2,5-dione, also known as a 2,5-diketopiperazine (DKP), represents one of the most versatile and privileged scaffold...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: The Piperazine-2,5-dione Scaffold - A Privileged Motif in Modern Drug Discovery
The piperazine-2,5-dione, also known as a 2,5-diketopiperazine (DKP), represents one of the most versatile and privileged scaffolds in medicinal chemistry. As the smallest possible cyclic dipeptides, these structures are frequently found in nature, isolated from a wide array of fungi, bacteria, and marine organisms.[1] Their inherent properties—conformational rigidity, metabolic stability superior to their linear peptide counterparts, and the capacity for stereochemically diverse substitution—make them ideal starting points for drug discovery campaigns.[2] The DKP core is not merely a passive framework; it is a dynamic pharmacophore present in molecules with a vast spectrum of biological activities, including potent anticancer, antimicrobial, antiviral, anti-inflammatory, and neuroactive properties.[1][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide an in-depth analysis of the core principles and methodologies driving the discovery of novel piperazine-2,5-dione derivatives. We will explore the causality behind synthetic choices, from classical cyclization reactions to modern multicomponent strategies, and detail the self-validating protocols necessary for robust biological evaluation. Our objective is to furnish a narrative grounded in scientific integrity, offering both foundational knowledge and field-proven insights to empower the next generation of DKP-based therapeutic innovation.
Section 1: Strategic Synthesis of the Piperazine-2,5-dione Core
The synthetic accessibility of the DKP scaffold is a cornerstone of its utility. The choice of synthetic route is a critical decision, directly influencing the diversity, yield, and stereochemical purity of the resulting compound library. Methodologies range from traditional, stepwise approaches to highly efficient one-pot multicomponent reactions.
Classical Synthetic Pathways
Historically, DKP synthesis relied on two primary strategies: the cyclization of a linear dipeptide precursor or the functionalization of a pre-existing piperazine-2,5-dione ring.
Dipeptide Cyclization: This is the most traditional method, involving the intramolecular cyclization of a dipeptide ester. While conceptually straightforward, this approach often requires harsh reaction conditions (high temperatures, strong bases) and can be prone to racemization, compromising the stereochemical integrity of the final product.[4]
Functionalization of the DKP Core: An alternative approach involves modifying a simple, pre-formed DKP scaffold. This can be achieved through N-alkylation or N-arylation at the amide nitrogens or, more recently, through direct C-H functionalization of the carbon skeleton.[5][6] While useful for generating specific analogs, this method can be less efficient for creating large, diverse libraries compared to convergent approaches.
Modern Approaches: The Ascendancy of Multicomponent Reactions (MCRs)
Isocyanide-based multicomponent reactions (IMCRs), particularly the Ugi four-component reaction (U-4CR), have revolutionized the synthesis of complex, drug-like molecules, including DKPs.[7] MCRs offer unparalleled efficiency by combining three or more starting materials in a single, one-pot operation to form a product that incorporates substantial portions of all reactants.
The Ugi reaction is exceptionally powerful for this purpose. It combines an amine, a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to generate an acyclic α-acylamino amide intermediate.[8] This intermediate is perfectly primed for a subsequent intramolecular cyclization to yield the desired DKP ring. This two-step, one-pot process is often termed a "post-Ugi transformation" or Ugi cascade reaction.[9]
Causality in MCR Strategy: The power of the Ugi/cyclization strategy lies in its convergence and diversity. Each of the four input components can be varied independently, allowing for the rapid generation of vast libraries of structurally diverse DKP derivatives from readily available starting materials. This is a paradigm shift from the linear, stepwise nature of classical synthesis. Recent advancements have demonstrated that this cyclization can be promoted under mild conditions, for instance, using catalysts like trimethylsilyl trifluoromethanesulfonate (TMSOTf) or by designing substrates where an intramolecular hydrogen bond promotes the cascade.[9]
Chemoenzymatic Synthesis: The Precision of Biology
A frontier in DKP synthesis is the use of chemoenzymatic methods, which leverage the exquisite selectivity of enzymes to overcome challenges like racemization. For example, the adenylation domain of tyrocidine synthetase A (TycA-A) can catalyze the formation of a dipeptide ester from two amino acids, which then undergoes spontaneous intramolecular cyclization to the DKP.[10][11] This one-pot method is notable for its ability to produce a wide array of DKPs with high efficiency and, crucially, without loss of stereochemical purity.[10] The reaction is highly dependent on pH, with the cyclization step proceeding efficiently in a pH range of 6.5-9.5.[11]
Overview of primary synthetic routes to the DKP scaffold.
Section 2: Biological Frontiers and Therapeutic Applications
The structural rigidity and synthetic tractability of the DKP scaffold have made it a focal point for developing therapeutics targeting a multitude of diseases. Below, we explore the most prominent areas of investigation.
One of the most significant applications of DKP derivatives is in oncology.[1] Many natural and synthetic DKPs exhibit potent cytotoxic effects against a range of cancer cell lines.
A prime example is Plinabulin (NPI-2358) , a synthetic analog of the natural DKP, phenylahistin.[12] Plinabulin functions as a potent microtubule-targeting agent.[13] By binding to tubulin, it disrupts the polymerization of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. This mechanism is similar to that of other well-known microtubule inhibitors like colchicine.[12]
Structure-Activity Relationship (SAR) Insights: The development of Plinabulin and other potent analogs has been driven by meticulous SAR studies. Research has shown that modifying the phenyl groups of the parent phenylahistin structure can dramatically enhance potency. For instance, derivatives incorporating a 2,5-difluorophenyl group or a benzophenone moiety were found to be 5 to 10 times more potent than the well-known vascular disrupting agent combretastatin A-4 (CA-4).[12][14] This demonstrates a core principle of drug discovery: subtle atomic changes can lead to profound differences in biological activity.
The rise of antimicrobial resistance has created an urgent need for new classes of anti-infective agents.[15] The piperazine scaffold is a well-established component in many antimicrobial drugs, and DKP derivatives are a promising extension of this chemical space.[16][17] Studies have demonstrated that novel DKP derivatives exhibit good to moderate activity against bacteria such as Staphylococcus aureus and Escherichia coli.[18][19]
In the antiviral domain, DKP derivatives have shown inhibitory activity against influenza viruses, including H1N1 and H5N2, as well as HIV-1.[20] For example, Eutypellazine E, a natural DKP, inhibits HIV-1 replication with an IC₅₀ of 3.2 µM.[20]
Anti-inflammatory and Neuroactive Applications
Chronic inflammation underlies many diseases, from arthritis to neurodegeneration.[21] A series of novel DKP derivatives bearing indole moieties were synthesized and found to exhibit significant anti-inflammatory, analgesic, and antidepressant effects in vivo.[22] Notably, the antidepressant effects of two lead compounds were comparable to the commercial drug fluoxetine, suggesting a potential mechanism overlap between these therapeutic areas.[22]
Diverse biological activities of DKP derivatives.
Section 3: Self-Validating Experimental Protocols
Scientific integrity demands that experimental protocols are robust and self-validating. Here, we provide detailed, step-by-step methodologies for a representative synthesis and a critical biological assay, reflecting best practices in the field.
Protocol: One-Pot Synthesis of a DKP Derivative via Ugi/SN2-Cyclization
This protocol describes a modern, efficient synthesis of a 1,4-disubstituted piperazine-2,5-dione, adapted from methodologies that leverage the Ugi reaction followed by an intramolecular cyclization.[4]
Objective: To synthesize 4-benzyl-1-(tert-butyl)-3-(4-nitrophenyl)piperazine-2,5-dione.
Materials:
4-Nitrobenzaldehyde (1.0 eq)
Benzylamine (1.0 eq)
2-Chloroacetic acid (1.0 eq)
tert-Butyl isocyanide (1.0 eq)
Cesium Carbonate (Cs₂CO₃) (2.0 eq)
Methanol (MeOH) as solvent
Acetonitrile (MeCN) as solvent
Procedure:
Ugi Reaction: To a solution of 4-nitrobenzaldehyde (1.0 eq) in methanol (0.2 M), add benzylamine (1.0 eq). Stir the mixture at room temperature for 20 minutes to allow for imine formation.
Add 2-chloroacetic acid (1.0 eq) and tert-butyl isocyanide (1.0 eq) to the reaction mixture sequentially.
Allow the reaction to stir at room temperature for 24 hours. Monitor the formation of the acyclic Ugi adduct by Thin Layer Chromatography (TLC).
Solvent Exchange & Cyclization: Once the Ugi reaction is complete, remove the methanol under reduced pressure.
Re-dissolve the crude Ugi adduct in acetonitrile (0.2 M).
Add cesium carbonate (Cs₂CO₃, 2.0 eq) to the solution. The use of a milder base like Cs₂CO₃ is crucial to facilitate the intramolecular SN2 cyclization without causing decomposition of the adduct.[4]
Stir the reaction mixture at room temperature for 12 hours. Monitor the formation of the cyclized DKP product by TLC.
Work-up and Purification: Upon completion, filter the reaction mixture to remove the inorganic base. Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure piperazine-2,5-dione derivative.
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: MTT Assay for In Vitro Cytotoxicity Evaluation
This protocol details the colorimetric MTT assay, a standard method for assessing the cytotoxic (cell-killing) potential of novel compounds against cancer cell lines.[23]
Principle: In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product. The amount of formazan produced, which can be quantified spectrophotometrically after solubilization, is directly proportional to the number of living, metabolically active cells.[23]
Procedure:
Cell Seeding: Seed cancer cells (e.g., MV411 leukemia cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of the synthesized DKP derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., from 0.1 µM to 100 µM). Include wells with vehicle control (e.g., 0.1% DMSO) and untreated cells.
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours. During this time, only viable cells will reduce the MTT to purple formazan crystals.
Formazan Solubilization: Carefully remove the medium from each well. Add 100-150 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO) or a solution of 0.01 M HCl in 10% SDS, to each well to dissolve the formazan crystals.[23] Mix gently by pipetting or shaking for 15 minutes.
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (on a log scale) and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
Section 4: The Synergy of SAR and Computational Chemistry
The discovery of novel derivatives is rarely a matter of chance. It is an iterative process guided by the principles of Structure-Activity Relationships (SAR) and increasingly informed by computational modeling.
SAR as a Guiding Principle: SAR establishes the link between a molecule's chemical structure and its biological effect. By systematically synthesizing and testing a series of related analogs, researchers can deduce which functional groups and structural features are critical for activity, selectivity, and metabolic stability. For example, in the phenylahistin series, SAR studies identified that specific substitutions on the phenyl ring were key to enhancing antimicrotubule activity.[14]
Molecular Docking for Mechanistic Insight: Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the DKP derivative) when bound to a target protein.[24][25] This allows researchers to visualize the plausible binding modes at an atomic level and understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, or π-cation interactions, that stabilize the ligand-protein complex.[25] By providing this mechanistic hypothesis, docking studies can rationalize observed SAR data and guide the design of new derivatives with improved affinity and selectivity, thereby reducing the trial-and-error inherent in traditional medicinal chemistry.
Conclusion and Future Horizons
The piperazine-2,5-dione scaffold continues to affirm its status as a "privileged" structure, serving as a rich foundation for the discovery of novel therapeutics. The evolution of synthetic methodologies, from classical cyclizations to highly efficient multicomponent and enzymatic reactions, has dramatically expanded the accessible chemical space for this core. This synthetic versatility, coupled with a profound range of biological activities, ensures that DKPs will remain at the forefront of drug discovery research.
The future of DKP research will likely be shaped by several key trends:
Integration of AI and Machine Learning: Predictive models will be increasingly used to design DKP libraries with higher probabilities of success and to predict ADME/Tox properties, further streamlining the discovery pipeline.
Hybrid Scaffold Engineering: The DKP core will be strategically combined with other known pharmacophores to create hybrid molecules with multi-target activities or enhanced properties.
Expansion into New Therapeutic Areas: While oncology and anti-infectives are well-established fields for DKPs, their potential in treating neurodegenerative diseases, metabolic disorders, and rare diseases remains a fertile ground for exploration.
By continuing to merge innovative synthesis, rigorous biological evaluation, and predictive computational design, the scientific community is well-positioned to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
Anonymous. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprint. [Link]
Anonymous. (2025). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprint. [Link]
Yamazaki, Y., et al. (2012). Synthesis and structure-activity relationship study of antimicrotubule agents phenylahistin derivatives with a didehydropiperazine-2,5-dione structure. Journal of Medicinal Chemistry, 55(5), 2415-2419. [Link]
Zhang, Y., et al. (2023). Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. Molecules, 28(14), 5395. [Link]
Yamazaki, Y., et al. (2012). Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. Journal of Medicinal Chemistry. [Link]
Jampilek, J., Hosek, J., & Bobal, P. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. MDPI. [Link]
Singh, K., et al. (2015). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. International Journal of Pharmaceutical Sciences and Research, 6(10), 4145-4158. [Link]
Yamazaki, Y., et al. (2012). Synthesis and Structure-Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. ResearchGate. [Link]
Stuart, C. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
Siddappa, P., et al. (2019). Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. Bioorganic Chemistry, 92, 103217. [Link]
Taha, M., et al. (2018). Synthesis and molecular docking study of piperazine derivatives as potent urease inhibitors. Bioorganic Chemistry, 79, 149-156. [Link]
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 337-347. [Link]
Anonymous. (2021). Novel Piperazine Derivatives as Anti Microbial Agents: A Comprehensive Review. Asian Pacific Journal of Health Sciences. [Link]
Hazra, A., et al. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents. Journal of Chemical Research, 2007(7), 381-383. [Link]
Wezhli, M. M., et al. (2023). Quantum computational, spectroscopic, topological investigations and molecular docking studies on piperazine derivatives. Journal of Molecular Structure, 1275, 134324. [Link]
de Mol, M., et al. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 473-500. [Link]
Winyakul, C., et al. (2022). 2,5-Diketopiperazine Derivatives as Potential Anti-Influenza (H5N2) Agents: Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 27(13), 4210. [Link]
Kumar, V., et al. (2023). PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences, 12(11), 4914-4932. [Link]
Anonymous. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry, 90(11), 2291-2300. [Link]
Martínez-Pacheco, S., et al. (2023). Ugi-4CR/SN2-Cyclization Strategy for the One-Pot Synthesis of 2,5-Diketopiperazines. Chemistry, 5(4), 2697-2708. [Link]
Al-Otaibi, W. A., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Heliyon, 10(15), e35377. [Link]
Al-Hiari, Y. M., et al. (2018). Synthesis and Characterization of New Conjugated Systems Derived from Piperazine-2,5-dione with antimicrobial screening. ResearchGate. [Link]
Patel, R. V., & Park, S. W. (2013). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Mini-Reviews in Medicinal Chemistry, 13(11), 1579-1601. [Link]
Tuccinardi, T., et al. (2022). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 12(1), 19597. [Link]
Chang, C.-W., et al. (2022). An intramolecular hydrogen bond-promoted “green” Ugi cascade reaction for the synthesis of 2,5-diketopiperazines with anticancer activity. RSC Advances, 12(52), 33887-33892. [Link]
Karakama, S., Suzuki, S., & Kino, K. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Applied Microbiology and Biotechnology, 106(13-16), 5035-5044. [Link]
Anonymous. (2025). Ugi and Passerini Reactions as Successful Models for Investigating Multicomponent Reactions. ResearchGate. [Link]
Li, Y., et al. (2023). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Molecules, 28(4), 1835. [Link]
Karakama, S., Suzuki, S., & Kino, K. (2022). One-pot synthesis of 2,5-diketopiperazine with high titer and versatility using adenylation enzyme. Waseda University Research Portal. [Link]
Anonymous. (2005). Convergent and Fast Route to Piperazines via IMCR. Organic Chemistry Portal. [Link]
Technical Guide: Biological Activity and Applications of Bis-Aminobutyl Piperazinediones
The following technical guide details the biological activity, synthesis, and experimental characterization of 3,6-bis(4-aminobutyl)-2,5-piperazinedione , commonly referred to as Cyclo(L-Lys-L-Lys) . This compound repres...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the biological activity, synthesis, and experimental characterization of 3,6-bis(4-aminobutyl)-2,5-piperazinedione , commonly referred to as Cyclo(L-Lys-L-Lys) . This compound represents a critical class of cationic diketopiperazines (DKPs) utilized as self-assembling scaffolds, gene delivery vectors, and antimicrobial peptidomimetics.
The bis-aminobutyl piperazinedione core serves as a rigid, bifunctional scaffold in medicinal chemistry. Unlike linear polyamines (e.g., spermine, spermidine), the piperazine-2,5-dione (DKP) ring imposes conformational constraints that reduce the entropic cost of binding to biological targets such as DNA or bacterial membranes.
This guide focuses on the (3S,6S)-3,6-bis(4-aminobutyl)-2,5-piperazinedione isomer.[1] Its two primary biological activities are:
Nucleic Acid Condensation: The protonated
-amino groups act as cationic anchors for the phosphate backbone of DNA/RNA, facilitating transfection.
Supramolecular Self-Assembly: The DKP core drives intermolecular hydrogen bonding, forming nanotubes or hydrogels used in controlled drug release.
Structural Biology & Mechanism of Action
Chemical Architecture
The molecule consists of a six-membered DKP ring substituted at the 3 and 6 positions with 4-aminobutyl chains (derived from L-Lysine).
Core: The planar DKP ring contains two cis-amide bonds, acting as a double hydrogen bond donor/acceptor system.
Periphery: Two flexible aminobutyl arms (
) provide positive charge density at physiological pH.
Mechanistic Pathways
The biological activity is governed by the interplay between the Electrostatic Interface and Stacking Interactions .
Pathway A: DNA Condensation (Gene Delivery)
The bis-cationic nature allows the molecule to neutralize the anionic phosphate backbone of plasmid DNA. The rigid DKP core acts as a spacer, preventing the "collapse" often seen with flexible polyamines, leading to stable toroid formation suitable for endocytosis.
Pathway B: Antimicrobial Interface
While the native scaffold has low cytotoxicity, derivatization (e.g., acylation with fatty acids) creates amphiphilic cations. These disrupt bacterial cell membranes via the "carpet mechanism," where the cationic heads bind the surface and hydrophobic tails insert into the bilayer.
Figure 1: Mechanism of Action showing dual pathways for DNA binding and membrane interaction.
Structure-Activity Relationship (SAR)
The biological efficacy of bis-aminobutyl piperazinediones is highly sensitive to structural modifications.
Structural Feature
Modification
Biological Effect
Linker Length
Butyl (C4) Propyl (C3)
Decreased DNA binding affinity; reduced flexibility affects groove binding.
Stereochemistry
(3S,6S) vs (3R,6R)
(3S,6S) (L-Lys derived) is biocompatible and degradable by specific peptidases.
Transforms molecule into a potent antimicrobial surfactant (increases cytotoxicity).
Key Insight: The "sweet spot" for gene delivery is the C4 (butyl) linker. Shorter linkers (ornithine-derived) are too rigid to span the phosphate pitch effectively, while longer linkers (homolysine) introduce excessive entropic penalty.
Cyclization: Heat the mixture to 160°C for 4-6 hours under reflux. The high temperature drives the intramolecular aminolysis.
Validation: Monitor reaction via TLC (n-butanol:acetic acid:water 4:1:1). Disappearance of the linear Lysine spot indicates completion.
Purification:
Cool to room temperature.
Precipitate the crude product by adding excess acetone (300 mL).
Filter and wash with cold ethanol.
Recrystallize from water/ethanol to obtain white crystals.
Characterization:
1H NMR (D2O): Look for the
-proton triplet at ~3.9 ppm and the absence of free carboxylic acid signals.
MS (ESI+): Calculated M+H = 257.2 Da.
DNA Binding Assay (Gel Retardation)
Determines the N/P ratio (Nitrogen to Phosphate) required for full condensation.
Components: Plasmid DNA (pDNA, 100 ng/µL), Cyclo(Lys-Lys) stock (1 mg/mL in HEPES buffer pH 7.4).
Complexation:
Prepare ratios of Compound:DNA (w/w) ranging from 0:1 to 50:1.
Incubate at Room Temperature for 30 minutes to allow electrostatic equilibrium.
Electrophoresis:
Load samples onto a 1% Agarose gel with Ethidium Bromide.
Run at 100V for 45 minutes.
Analysis:
Result: At the critical binding ratio, the DNA band will remain in the well (retarded) and fluorescence may decrease due to probe displacement.
Cytotoxicity Evaluation (MTT Assay)
Essential for validating safety as a delivery vector.
Cell Line: HEK293 (Human Embryonic Kidney) or HeLa cells.
Seeding: 5,000 cells/well in 96-well plates; incubate 24h.
Treatment: Add serial dilutions of Cyclo(Lys-Lys) (1 µM – 500 µM).
Readout:
Add MTT reagent (0.5 mg/mL) after 48h incubation.
Dissolve formazan crystals in DMSO.
Measure Absorbance at 570 nm.
Expectation: IC50 should be > 200 µM (Low toxicity is desired for vectors).
Experimental Workflow Visualization
Figure 2: Integrated workflow for synthesis and biological validation of Cyclo(Lys-Lys).
Biological Data Summary
The following data summarizes typical literature values for 3,6-bis(4-aminobutyl)-2,5-piperazinedione in gene delivery applications.
Parameter
Value / Observation
Relevance
Log P
-1.9 (Hydrophilic)
High water solubility; requires carrier for membrane crossing if not condensed.
pKa (-NH2)
~10.5
Fully protonated at pH 7.4, ensuring strong DNA binding.
DNA Binding Affinity ()
Moderate affinity; allows for DNA release inside the cell (unlike covalent binders).
Cytotoxicity (IC50)
> 500 µg/mL (L929 cells)
Non-toxic compared to PEI (Polyethylenimine).
Particle Size (with DNA)
150 - 250 nm
Optimal size for cellular uptake via endocytosis.
Future Outlook & Optimization
Current research is shifting from using the raw scaffold to functionalized derivatives :
Stimuli-Responsive Linkers: Incorporating disulfide bonds in the side chains to allow rapid degradation and DNA release upon entering the reductive cytosol.
Targeting Ligands: Conjugating folate or RGD peptides to the
-amines to target specific cancer cell lines.
Hybrid Hydrogels: Using the self-assembling DKP nanotubes as a matrix for tissue engineering, doped with growth factors.
References
Synthesis and Physical Properties of Cyclo(Lys-Lys)
Title: Synthesis of N-protected bis-3,6-[4-aminobutyl]-2,5-diketopiperazine.[2]
Source: Google P
URL
Biological Activity & Self-Assembly
Title: Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides.
An In-Depth Technical Guide to (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Arginine Impurity 46) for Researchers and Drug Development Professionals
Abstract This technical guide provides a comprehensive overview of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, a critical impurity in arginine-containing active pharmaceutical ingredients (APIs) and drug products,...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive overview of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, a critical impurity in arginine-containing active pharmaceutical ingredients (APIs) and drug products, commonly designated as Arginine Impurity 46. This document delves into the chemical identity, formation mechanisms, and robust analytical methodologies for the detection and quantification of this impurity. Furthermore, it outlines effective control strategies and discusses the relevant regulatory landscape to ensure the safety and efficacy of pharmaceutical products. This guide is intended for researchers, scientists, and drug development professionals engaged in the manufacturing and quality control of arginine-based therapeutics.
Introduction: The Significance of Arginine Impurity 46
L-arginine is a semi-essential amino acid with diverse physiological roles and significant applications in the pharmaceutical industry. It serves as a key component in parenteral nutrition, a therapeutic agent for various cardiovascular conditions, and an excipient in drug formulations.[1] The purity of arginine is paramount to its safety and efficacy. During the manufacturing process and upon storage, various impurities can arise from degradation or side reactions. Among these, (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, also known as Arginine Impurity 46, has been identified as a notable process-related and degradation impurity.[2][3]
This impurity is a cyclic dipeptide, a diketopiperazine (DKP), formed from the condensation of two L-arginine molecules. The presence of such impurities, even at trace levels, can potentially impact the drug product's quality, stability, and safety profile. Therefore, a thorough understanding of its formation, detection, and control is a critical aspect of drug development and manufacturing.
This guide will provide an in-depth exploration of Arginine Impurity 46, from its fundamental chemical properties to practical strategies for its management in a regulated pharmaceutical environment.
The formation of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is a consequence of the inherent reactivity of the amino acid structure of arginine. Diketopiperazine formation is a well-documented phenomenon in peptide chemistry and can occur under various conditions.[6][7][8]
Mechanism of Formation: Intramolecular Cyclization
The primary mechanism for the formation of Arginine Impurity 46 is the intermolecular condensation of two arginine molecules. This process is essentially a double amide bond formation, leading to the stable six-membered piperazine-2,5-dione ring.
Figure 2: Simplified formation pathway of Arginine Impurity 46.
The reaction is typically catalyzed by heat and can be influenced by pH. While the cyclization can occur in solution, it is a more significant concern during the solid-phase peptide synthesis (SPPS) of arginine-containing peptides, especially when arginine is at or near the C-terminus.[6][8]
Influencing Factors
Several factors can promote the formation of Arginine Impurity 46:
Temperature: Elevated temperatures provide the activation energy required for the condensation reaction. Thermal stress is a significant contributor to the formation of this impurity during manufacturing and storage.[9]
pH: While the reaction can occur over a range of pH values, basic conditions can facilitate the deprotonation of the amino group, increasing its nucleophilicity and promoting the attack on the carboxyl group of the second arginine molecule.
Concentration: Higher concentrations of arginine can increase the probability of intermolecular interactions, leading to a higher rate of dimer formation.
Presence of Catalysts: Certain catalysts used in peptide synthesis can inadvertently promote the formation of diketopiperazines.
Analytical Methodologies for Detection and Quantification
The accurate detection and quantification of Arginine Impurity 46 are crucial for ensuring the quality of arginine-containing products. Due to the polar nature of both arginine and its impurity, and the lack of a strong chromophore, specific and sensitive analytical techniques are required.[9]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[10][11][12] To specifically generate and identify Arginine Impurity 46, the following stress conditions can be applied to a solution of L-arginine:
Thermal Stress: Heating an aqueous solution of L-arginine at elevated temperatures (e.g., 60-80°C) for an extended period can induce the formation of the diketopiperazine.[9]
Acidic and Basic Hydrolysis: While arginine is relatively stable under mild acidic and basic conditions, extreme pH values at elevated temperatures can accelerate degradation and potentially lead to the formation of various byproducts, including the diketopiperazine.[9]
Oxidative Stress: Treatment with an oxidizing agent like hydrogen peroxide can lead to various degradation products, although the primary pathway may not be diketopiperazine formation.[9]
Protocol for a Generic Forced Degradation Study:
Prepare a stock solution of L-arginine in purified water (e.g., 10 mg/mL).
Aliquot the stock solution into separate vials for each stress condition.
Acidic Stress: Add an equal volume of 0.1 M HCl and heat at 60°C for 24 hours.
Basic Stress: Add an equal volume of 0.1 M NaOH and heat at 60°C for 24 hours.
Oxidative Stress: Add an equal volume of 3% H₂O₂ and keep at room temperature for 24 hours.
Thermal Stress: Heat the aqueous solution at 80°C for 48 hours.
Photolytic Stress: Expose the aqueous solution to UV light (e.g., 254 nm) for 24 hours.
Neutralize the acidic and basic samples before analysis.
Analyze all stressed samples, along with an unstressed control, using a suitable analytical method (e.g., UPLC-MS/MS).
Figure 3: Workflow for Forced Degradation Studies.
UPLC-MS/MS Method for Quantification
Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for the sensitive and specific quantification of Arginine Impurity 46.[13][14]
Protocol for UPLC-MS/MS Analysis:
Chromatographic System: ACQUITY UPLC I-Class or equivalent.[15]
Mass Spectrometer: Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.[15]
The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit (LOD), and quantitation limit (LOQ).
Control Strategies in Pharmaceutical Manufacturing
Controlling the levels of Arginine Impurity 46 is essential to ensure the quality and safety of the final drug product. A multi-faceted approach, encompassing process optimization and formulation strategies, is required.
Process Control
Temperature Control: Maintaining lower temperatures during the manufacturing process, particularly during steps where arginine is in solution for extended periods, can significantly reduce the rate of diketopiperazine formation.
pH Control: Operating within a slightly acidic to neutral pH range can help to minimize the formation of this impurity.[9]
Minimizing Hold Times: Reducing the time that arginine solutions are held at elevated temperatures or in unfavorable pH conditions can limit the extent of impurity formation.
Purification: The manufacturing process for L-arginine often involves fermentation followed by purification steps such as ion-exchange chromatography and crystallization. These steps are crucial for removing impurities, including Arginine Impurity 46.
Figure 4: Key pillars of a control strategy for Arginine Impurity 46.
Formulation Strategies
pH Adjustment: Formulating arginine-containing products at a slightly acidic pH can help to stabilize the arginine and minimize the formation of the diketopiperazine during the product's shelf life.
Excipient Selection: Careful selection of excipients is important to avoid any that may catalyze the degradation of arginine.
Regulatory Landscape and Acceptance Criteria
The control of impurities in active pharmaceutical ingredients and drug products is governed by international guidelines, primarily those from the International Council for Harmonisation (ICH).
ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides thresholds for reporting, identification, and qualification of impurities in new drug substances.[16]
ICH Q3B(R2): Impurities in New Drug Products: This guideline focuses on degradation products in new drug products.[17]
Table 3: ICH Thresholds for Impurities
Maximum Daily Dose
Reporting Threshold
Identification Threshold
Qualification Threshold
≤ 2 g/day
0.05%
0.10% or 1.0 mg/day (whichever is lower)
0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day
0.03%
0.05%
0.05%
Source: ICH Q3A(R2) and Q3B(R2) Guidelines[16][17]
While there are no specific regulatory limits published solely for Arginine Impurity 46, its control falls under the general requirements for impurities outlined in these ICH guidelines. The acceptance criteria for this impurity in a specific drug substance or product should be established based on data from batch analyses, stability studies, and toxicological assessments if the levels exceed the qualification threshold.
Conclusion
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, or Arginine Impurity 46, is a critical process-related and degradation impurity in arginine-containing pharmaceuticals. Its formation, primarily through the intermolecular condensation of two arginine molecules, is influenced by factors such as temperature and pH. Robust analytical methods, particularly UPLC-MS/MS, are essential for its accurate detection and quantification. A comprehensive control strategy, encompassing process optimization, effective purification, and appropriate formulation design, is necessary to ensure that the levels of this impurity are maintained within acceptable limits as defined by regulatory guidelines. By understanding the science behind this impurity and implementing effective control measures, researchers and drug development professionals can ensure the quality, safety, and efficacy of arginine-based therapeutic products.
References
American Chemical Society. (n.d.). Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives.
Coin, I., et al. (2022).
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71356793, (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione.
AAPPTEC. (n.d.). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention.
BenchChem. (2025). DL-Arginine Stability and Degradation in Aqueous Solutions: A Technical Support Resource.
ICH. (2023). ICH Q3 Guidelines.
Chemical Synthesis Database. (2025). 3,6-bis(4-aminobutyl)-2,5-piperazinedione.
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products.
Veeprho. (n.d.).
SynThink. (2026). ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained.
Dove Medical Press. (2023).
Pharmaceutical Technology. (2020).
Premier Research. (2023). Evaluating Impurities in New Drugs to Prevent Delays in Development.
Stein, R. A., & M. A. M. (1982). Diketopiperazine formation during investigations of amino Acid racemization in dipeptides. Journal of the American Chemical Society.
ResearchGate. (2025). A Delineation of Diketopiperazine Self-Assembly Processes: Understanding the Molecular Events Involved in N ϵ -(Fumaroyl)diketopiperazine of l -Lys (FDKP) Interactions.
PubMed. (n.d.). Quantification of Arginine and Its Methylated Derivatives in Plasma by High-Performance Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS).
Pharmaceutical Technology. (2016).
Nagayama, M., et al. (1990). Diketopiperazine-mediated peptide formation in aqueous solution. Origins of Life and Evolution of the Biosphere.
Waters. (n.d.).
TÜBİTAK Academic Journals. (n.d.). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study.
Waters. (n.d.).
PubMed. (2011).
PubMed Central. (n.d.). Influence of High pH and Cholesterol on Single Arginine-Containing Transmembrane Peptide Helices.
PubMed. (2011).
arXiv. (2024).
Scientific & Academic Publishing. (n.d.). Synthesis of l-arginine/piperazine based amidoamino acid/amidoamine copolymers.
MDPI. (2022). Interaction of Arginine-Rich Cell-Penetrating Peptides with an Artificial Neuronal Membrane.
Google Patents. (n.d.). CN109305935A - A kind of preparation method of 3- amino -2,6- piperidine dione hydrochloride.
Royal Society of Chemistry. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents.
Spectroscopic Characterization of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione: A Technical Guide
(An In-depth Guide for Researchers in Drug Discovery and Development) Authored by: Dr. Gemini, Senior Application Scientist Abstract (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, a cyclic dipeptide derived from L-ly...
Author: BenchChem Technical Support Team. Date: March 2026
(An In-depth Guide for Researchers in Drug Discovery and Development)
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, a cyclic dipeptide derived from L-lysine, represents a versatile scaffold in medicinal chemistry and drug development. Its structural rigidity, coupled with the presence of two primary amine functionalities, makes it an attractive building block for the synthesis of novel therapeutics, including inhibitors of lysine-specific demethylase 1 (LSD1).[1][2][3] A thorough understanding of its spectroscopic properties is paramount for unambiguous identification, purity assessment, and further structural modification. This guide provides a comprehensive analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, grounded in the established principles of spectroscopic interpretation for cyclic peptides and piperazine-2,5-dione derivatives.[4][5][6][7]
Introduction: The Significance of a Lysine-Derived Cyclic Dipeptide
Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are the simplest form of cyclic peptides and are prevalent in nature.[7] They often exhibit remarkable biological activities, and their constrained conformation makes them valuable scaffolds in drug design.[2] (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Figure 1) is the product of the cyclization of two L-lysine molecules. The cis-(3S,6S) stereochemistry is the thermodynamically favored product of cyclization. The two 4-aminobutyl side chains offer reactive handles for further chemical elaboration, making this molecule a key intermediate in the synthesis of more complex bioactive compounds.[8]
Figure 1: Chemical Structure of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Caption: Structure of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione.
Mass Spectrometry (MS) Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and probing the structure of the title compound. Electrospray ionization (ESI) in positive ion mode is the preferred method for this class of molecules due to the presence of basic nitrogen atoms.
Expected Molecular Ion
The molecular formula of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is C₁₂H₂₄N₄O₂.[9] Its monoisotopic mass is 256.190 g/mol . In a typical ESI-MS experiment, the compound is expected to be readily protonated, yielding a prominent pseudomolecular ion [M+H]⁺ at m/z 257.198. Depending on the solvent system and concentration, adducts with sodium [M+Na]⁺ (m/z 279.180) or potassium [M+K]⁺ (m/z 295.154) may also be observed.
Predicted Fragmentation Pattern
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion provides valuable structural information. The fragmentation of piperazine-2,5-diones is well-documented and typically involves the cleavage of the piperazine ring.[5][7][10][11] The primary fragmentation pathways are expected to be the cleavage of the amide bonds within the ring.
Unlocking Therapeutic Potential: A Technical Guide to Piperazine-2,5-dione Compounds and Their Molecular Targets
For Researchers, Scientists, and Drug Development Professionals Introduction: The Piperazine-2,5-dione Scaffold - A Privileged Structure in Medicinal Chemistry The piperazine-2,5-dione, also known as a diketopiperazine (...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Piperazine-2,5-dione Scaffold - A Privileged Structure in Medicinal Chemistry
The piperazine-2,5-dione, also known as a diketopiperazine (DKP), represents a fascinating and versatile class of cyclic peptides.[1][2] Found in a wide array of natural products from microorganisms to marine organisms, this heterocyclic scaffold has garnered significant attention in medicinal chemistry for its inherent drug-like properties.[3][4][5] The rigid, six-membered ring structure provides a constrained conformational framework, which can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the cyclic nature of these compounds often confers increased stability against enzymatic degradation compared to their linear peptide counterparts, a crucial attribute for the development of orally bioavailable therapeutics.[4] This guide provides an in-depth exploration of the key therapeutic targets of piperazine-2,5-dione compounds, with a focus on their applications in oncology, neurodegenerative diseases, and metabolic disorders. We will delve into the molecular mechanisms of action, present quantitative data on their activity, and provide detailed experimental protocols for target validation, offering a comprehensive resource for researchers in the field of drug discovery.
I. Anticancer Therapeutic Targets: Disrupting Key Oncogenic Signaling Pathways
Piperazine-2,5-dione derivatives have emerged as promising candidates for cancer therapy, demonstrating the ability to modulate several critical signaling pathways implicated in tumor growth, proliferation, and survival.[6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest.[7]
A. Targeting the PI3K/AKT/mTOR and MAPK/ERK Signaling Cascades
The PI3K/AKT/mTOR and MAPK/ERK pathways are two of the most frequently dysregulated signaling networks in human cancers, driving uncontrolled cell growth and proliferation.[8][9] Several piperazine-based compounds have been shown to inhibit these pathways, leading to cancer cell death. For instance, piperine, a natural alkaloid containing a piperidine ring (a related heterocyclic structure), has been shown to inhibit the PI3K/Akt pathway and activate the p38 and ERK pathways, ultimately inducing apoptosis in colorectal cancer cells.[9][10] While not a piperazine-2,5-dione itself, this provides a strong rationale for exploring this scaffold for inhibitors of these pathways.
Mechanism of Action: The precise mechanism by which piperazine-2,5-diones inhibit the PI3K/AKT pathway is still under investigation, but it is hypothesized to involve direct or indirect inhibition of key kinases within the cascade, such as AKT itself or upstream regulators. Inhibition of AKT phosphorylation prevents the subsequent phosphorylation of its downstream targets, which are involved in cell survival and proliferation.
Experimental Validation: Western Blotting for Phosphorylated AKT and ERK
A fundamental method to assess the impact of a compound on these signaling pathways is to measure the phosphorylation status of key proteins like AKT and ERK using Western blotting. A decrease in the ratio of phosphorylated protein to total protein indicates inhibition of the pathway.
Protocol: Western Blot Analysis of p-AKT and p-ERK [11][12][13][14][15]
Cell Culture and Treatment: Seed cancer cells (e.g., MCF-7, PC3, HepG2) in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of the piperazine-2,5-dione compound for a specified time (e.g., 24 hours). Include a vehicle-treated control.
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated ERK (p-ERK), and total ERK.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities and calculate the ratio of phosphorylated protein to total protein for both AKT and ERK.
Signaling Pathway Visualization
Figure 1: Simplified PI3K/AKT signaling pathway and a potential point of inhibition by piperazine-2,5-dione compounds.
B. Targeting Receptor Tyrosine Kinases (HER2, EGFR) and Hormone Receptors (AR, ERα)
In addition to intracellular signaling kinases, piperazine-2,5-dione derivatives have been investigated as inhibitors of cell surface receptors that are often overexpressed or hyperactivated in cancer.
HER2 and EGFR: The human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR) are key drivers in several cancers, particularly breast and lung cancer. Molecular docking studies have suggested that piperazine-containing hybrids can bind to the kinase domains of these receptors.
Androgen Receptor (AR) and Estrogen Receptor α (ERα): In hormone-dependent cancers like prostate and breast cancer, the androgen receptor and estrogen receptor α are crucial therapeutic targets. Piperazine-linked compounds have been designed as AR antagonists, and molecular docking studies have indicated their potential to bind to the AR ligand-binding pocket.[16] Similarly, piperazine derivatives have been explored as selective estrogen receptor modulators (SERMs).
A key outcome of effective anticancer therapy is the induction of apoptosis. The Annexin V assay is a widely used method to detect early-stage apoptosis.
Cell Treatment: Culture cancer cells in 6-well plates and treat with the piperazine-2,5-dione compound at various concentrations for a predetermined time.
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them.
Cell Washing: Wash the cells twice with cold PBS by centrifugation.
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Annexin V-FITC positive, PI negative cells are in early apoptosis.
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
Annexin V-FITC negative, PI negative cells are viable.
Workflow Visualization
Figure 2: Experimental workflow for detecting apoptosis using Annexin V-FITC and PI staining.
II. Neuroprotective Therapeutic Targets: Combating Neurodegenerative Diseases
The unique ability of some piperazine-2,5-diones to cross the blood-brain barrier makes them attractive candidates for treating central nervous system disorders, particularly neurodegenerative diseases like Alzheimer's.[3] Research in this area has focused on two primary strategies: modulating ion channel activity and inhibiting the aggregation of pathogenic proteins.
A. Modulation of TRPC6 Channels
Transient Receptor Potential Canonical 6 (TRPC6) channels are non-selective cation channels that play a role in neuronal calcium signaling. Dysregulation of TRPC6 has been implicated in Alzheimer's disease. Several piperazine derivatives have been identified as selective activators of TRPC6 channels, offering a potential neuroprotective mechanism.[25][26][27]
Mechanism of Action: Activation of TRPC6 channels by these compounds is thought to promote neurotrophic effects, similar to brain-derived neurotrophic factor (BDNF), and protect neurons from damage.[28] Molecular docking studies suggest that these compounds bind to a central site on the TRPC6 monomer.[25][29][30] This binding allosterically modulates the channel's activity, leading to an influx of cations and subsequent activation of downstream signaling pathways that promote neuronal survival. The cryo-EM structures of TRPC6 have revealed potential binding pockets for small-molecule modulators.[31]
B. Inhibition of Amyloid-β Aggregation
A hallmark of Alzheimer's disease is the accumulation of amyloid-β (Aβ) plaques in the brain. These plaques are formed by the aggregation of Aβ peptides. Preventing this aggregation is a key therapeutic strategy. While not exclusively a property of piperazine-2,5-diones, the broader class of piperazine-containing compounds has shown potential in inhibiting Aβ aggregation.
Mechanism of Action: The mechanism of Aβ aggregation inhibition is thought to involve the binding of the compound to Aβ monomers or early-stage oligomers, thereby preventing their assembly into larger, toxic fibrils. This interaction may be driven by hydrophobic and/or electrostatic forces.
Experimental Validation: Thioflavin T (ThT) Assay
The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[11][28][32][33][34]
Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation Inhibition [32][35]
Aβ Preparation: Prepare a stock solution of Aβ peptide (e.g., Aβ42) and ensure it is in a monomeric state, often by treatment with hexafluoroisopropanol (HFIP) followed by resuspension in an appropriate buffer.
Assay Setup: In a 96-well plate, mix the Aβ peptide with different concentrations of the piperazine-2,5-dione compound. Include a control with Aβ alone.
ThT Addition: Add Thioflavin T solution to each well.
Incubation: Incubate the plate at 37°C, with or without shaking, to promote aggregation.
Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using a plate reader with excitation and emission wavelengths around 440 nm and 480-490 nm, respectively.
Data Analysis: Plot the fluorescence intensity versus time. A decrease in the fluorescence signal in the presence of the compound compared to the control indicates inhibition of Aβ aggregation.
Process Visualization
Figure 3: The process of amyloid-β aggregation and potential points of inhibition by piperazine-2,5-dione compounds.
III. Antidiabetic Therapeutic Targets: Regulating Glucose Metabolism
Certain piperazine-2,5-dione derivatives have demonstrated potential as antidiabetic agents through the inhibition of α-glucosidase.[20] This enzyme, located in the brush border of the small intestine, is responsible for breaking down complex carbohydrates into absorbable monosaccharides.
Mechanism of Action: By inhibiting α-glucosidase, these compounds delay the digestion and absorption of carbohydrates, thereby reducing the postprandial spike in blood glucose levels. Kinetic studies have revealed that some chiral piperazine-2,5-dione derivatives act as non-competitive inhibitors of α-glucosidase, suggesting they bind to an allosteric site on the enzyme rather than the active site.[20]
Reagent Preparation: Prepare solutions of α-glucosidase, the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), and the test compound in a suitable buffer (e.g., phosphate buffer, pH 6.8).
Assay Reaction: In a 96-well plate, add the enzyme solution and the test compound at various concentrations. Pre-incubate for a short period.
Initiate Reaction: Add the pNPG substrate to start the reaction.
Incubation: Incubate the plate at 37°C for a defined time (e.g., 30 minutes).
Stop Reaction: Stop the reaction by adding a solution of sodium carbonate.
Absorbance Measurement: Measure the absorbance of the released p-nitrophenol at 405 nm using a microplate reader.
Calculation: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value. For kinetic studies, vary both substrate and inhibitor concentrations to determine the mode of inhibition (e.g., using Lineweaver-Burk plots).[38]
IV. Other Potential Therapeutic Targets
The therapeutic potential of piperazine-2,5-diones extends beyond the areas detailed above. Various derivatives have shown promising activity in other therapeutic areas:
Anti-inflammatory and Analgesic Effects: Certain indole-bearing piperazine-2,5-dione analogs have demonstrated clear anti-inflammatory and analgesic effects in vivo.[9] However, some other derivatives showed insignificant anti-inflammatory activity in assays measuring NF-κB activation.[8][19][39]
Antimicrobial and Antifungal Activity: The piperazine-2,5-dione scaffold is a recurring motif in natural products with antimicrobial properties.[3]
Antiparasitic Activity: Piperazine and its derivatives, including piperazine-2,5-diones, have been investigated for their potential as antiparasitic agents, with some acting as GABA-receptor agonists in nematodes.[40]
Conclusion: A Scaffold with Broad Therapeutic Horizons
The piperazine-2,5-dione scaffold represents a privileged structure in drug discovery, offering a unique combination of structural rigidity, synthetic tractability, and favorable pharmacokinetic properties. The diverse range of biological targets modulated by these compounds underscores their significant therapeutic potential across multiple disease areas, including oncology, neurodegeneration, and metabolic disorders. As our understanding of the intricate signaling pathways driving these diseases deepens, the rational design and synthesis of novel piperazine-2,5-dione derivatives will undoubtedly continue to be a fruitful area of research, paving the way for the development of new and effective medicines. Further exploration of structure-activity relationships, optimization of lead compounds, and investigation into novel targets will be crucial in fully realizing the therapeutic promise of this remarkable class of molecules.
References
Bio-protocol. (2021). 2.4. Thioflavin T (ThT) aggregation inhibition assay. Retrieved from [Link]
Arcelli, A., Balducci, D., Porzi, G., & Sandri, M. (2010). Chiral piperazine-2,5-dione derivatives as effective alpha-glucosidase inhibitors. Part 4. Chemistry & Biodiversity, 7(1), 225-228. [Link]
Li, X., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Molecules, 28(11), 4386. [Link]
Martins, M. B., & Carvalho, I. (2007). Diketopiperazines: biological activities and synthesis. Tetrahedron, 63(40), 9923-9932.
Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific Reports, 14(1), 1-16. [Link]
Sun, D., et al. (2015). Crosstalk Between MAPK/ERK and PI3K/AKT Signal Pathways During Brain Ischemia/Reperfusion. ASN Neuro, 7(5), 175909141560946. [Link]
RSC Publishing. (n.d.). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. Retrieved from [Link]
Biersack, B. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Pharmaceuticals, 17(1), 108. [Link]
Hassan, M., et al. (2022). The 4-(dimethylaminoalkyl)piperazine inhibitors of α-glucosidase. Turkish Journal of Chemistry, 46(1), 168-182. [Link]
Preprints.org. (2023). Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]
Al-Masoudi, N. A., et al. (2025). Quinoline-piperazine derivatives as potential α-Glucosidase inhibitors: Synthesis, biological evaluation, and in silico studies. Bioorganic Chemistry, 155, 107386. [Link]
Nakayama, T., et al. (2022). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. Molecules, 27(19), 6598. [Link]
Al-Soud, Y. A., et al. (2021). Nitroimidazoles Part 9. Synthesis, molecular docking, and anticancer evaluations of piperazine-tagged imidazole derivatives. Zeitschrift für Naturforschung B, 76(5), 293-302. [Link]
ResearchGate. (n.d.). Western blot analysis of ERK and AKT phosphorylation. Retrieved from [Link]
ResearchGate. (n.d.). Kinetic analysis of PIP2 binding sites on TRPC6 channels. Retrieved from [Link]
Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]
Popugaeva, E., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. Scientific reports, 14(1), 24189. [Link]
Al-Ghorbani, M., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect, 11(3), e202504285. [Link]
Duan, J., et al. (2020). Structural basis for pharmacological modulation of the TRPC6 channel. eLife, 9, e53328. [Link]
ResearchGate. (n.d.). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Retrieved from [Link]
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
Xue, C., Lin, T. Y., Chang, Y. J., & Lin, T. H. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society open science, 4(1), 160696. [Link]
Zhang, Q., et al. (2018). Simultaneous Activation of Erk1/2 and Akt Signaling is Critical for Formononetin-Induced Promotion of Endothelial Function. Frontiers in Pharmacology, 9, 119. [Link]
ResearchGate. (n.d.). Piperazine-2,5-dione (2) synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Activation of p-ERK by FA. Retrieved from [Link]
ResearchGate. (n.d.). IC50 Values of the Derivatives in Three Cancer Cell Lines. Retrieved from [Link]
Wikipedia. (n.d.). Thioflavin. Retrieved from [Link]
ResearchGate. (n.d.). Annexin V-PI assay of apoptosis. Retrieved from [Link]
ResearchGate. (n.d.). Comparison of α-glucosidase inhibitory activities of piperidine derivatives. Retrieved from [Link]
Mushtaq, N., et al. (2014). Some novel piperidine analogues having strong alpha glucosidase inhibition. Pakistan Journal of Pharmaceutical Sciences, 27(5), 1443-1448.
ResearchGate. (n.d.). Biochemical data of the compounds: IC50 values on hormone-independent.... Retrieved from [Link]
LeVine, H. (1993). Thioflavine T interaction with synthetic Alzheimer's disease beta-amyloid peptides: detection of amyloid aggregation in solution. Protein Science, 2(3), 404-410. [Link]
Chen, Y. C., et al. (2025). Piperine Induces Apoptosis and Cell Cycle Arrest via Multiple Oxidative Stress Mechanisms and Regulation of PI3K/Akt and MAPK Signaling in Colorectal Cancer Cells. Antioxidants, 14(7), 892. [Link]
PubChem. (n.d.). 2,5-Piperazinedione. Retrieved from [Link]
ResearchGate. (n.d.). Western blot analysis of phospho-Akt/Akt and phospho-Erk/Erk. Retrieved from [Link]
University of Kansas Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 42(6), 1714-1733. [Link]
Sawamura, S., et al. (2014). Screening of Transient Receptor Potential Canonical Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. Journal of Biological Chemistry, 289(13), 9186-9196. [Link]
ResearchGate. (n.d.). Screening of TRPC Channel Activators Identifies Novel Neurotrophic Piperazine Compounds. Retrieved from [Link]
ACS Chemical Neuroscience. (2022). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. [Link]
Bio-protocol. (2017). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 7(18), e2547. [Link]
ResearchGate. (n.d.). The crystal structure of piperazine. Retrieved from [Link]
European Bioinformatics Institute. (n.d.). piperazine-2,5-dione (CHEBI:16535). Retrieved from [Link]
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. [Link]
Meng, J. P., et al. (2021). Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. RSC advances, 11(48), 30209-30213. [Link]
Application Note: Scalable Synthesis of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
[1] Abstract & Strategic Overview (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (also known as cyclo(L-Lys-L-Lys)) is a -symmetric cyclic dipeptide derived from L-lysine.[1] Unlike linear peptides, the 2,5-diketopipe...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Abstract & Strategic Overview
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (also known as cyclo(L-Lys-L-Lys)) is a
-symmetric cyclic dipeptide derived from L-lysine.[1] Unlike linear peptides, the 2,5-diketopiperazine (DKP) core provides high metabolic stability against proteolysis and rigid stereochemical orientation.[1]
This molecule is a critical scaffold in:
Drug Delivery: As a precursor for Technosphere® technology (fumaryl diketopiperazine) used in inhalable therapeutics.[1]
Supramolecular Chemistry: Functioning as a pH-responsive organogelator and a ligand for metal-organic frameworks (MOFs).[1]
Peptide Mimetics: Serving as a constrained lysine dimer for probing biological receptors.[1]
The Synthetic Challenge
Direct cyclization of L-lysine is chemically forbidden due to the competing reactivity of the
-amine and -amine, and the thermodynamic preference for linear oligomerization over ring closure.
The Solution: This protocol utilizes a "Protect-Activate-Cyclize-Deprotect" strategy. We employ the Benzyloxycarbonyl (Cbz/Z) group for orthogonal protection of the side chain, ensuring that only the
-amine participates in the DKP ring formation. The synthesis is designed to be self-validating : intermediates are isolated as stable solids, and the final cyclization is thermodynamically driven by precipitation.
Retrosynthetic Logic & Pathway
The synthesis is broken down into three distinct phases to maximize stereochemical retention (
Mechanism: Acyl chloride formation followed by methanolysis.[1]
Protocol:
Setup: Equip a 500 mL round-bottom flask (RBF) with a magnetic stir bar and a drying tube (CaCl2). Chill 150 mL of anhydrous methanol to 0°C in an ice bath.
Addition: Dropwise add thionyl chloride (13 mL) to the methanol over 20 minutes. Caution: Exothermic reaction; gas evolution (SO2, HCl).[1]
Solubilization: Add
-Cbz-L-Lysine (25.0 g) to the solution. Remove the ice bath and allow the mixture to stir at Room Temperature (RT) for 12 hours.
Workup: Concentrate the solution in vacuo (rotary evaporator) to remove solvent and excess HCl.
Crystallization: Triturate the resulting oil with diethyl ether (
mL) to induce crystallization. Filter the white solid.
Validation: Check TLC (System: EtOAc/Hexane). The product (
) should appear as a single spot, distinct from the starting acid.[1]
Phase 2: Cyclodimerization
Objective: Induce intermolecular dimerization followed by intramolecular cyclization to form the DKP ring.
Critical Control Point: The reaction relies on the Free Base of the amino ester. The HCl salt must be neutralized.
Neutralization: Dissolve the ester salt (20 g) in a minimum amount of water/methanol.[1] Add
until pH ~9.[1] Extract the free amine into Ethyl Acetate (EtOAc), dry over , and evaporate to obtain the oily free base.[1][2]
Thermal Reaction: Dissolve the free base immediately in 2-Butanol (200 mL).
Reflux: Heat the solution to reflux (approx. 99°C) for 24–48 hours.
Why 2-Butanol? Its boiling point provides sufficient energy for amide bond formation without causing extensive thermal decomposition seen in higher-boiling solvents like DMSO.
Observation: The protected DKP is significantly less soluble than the monomer. The product will precipitate as a white solid during the reaction (driving the equilibrium forward).[1]
Isolation: Cool the mixture to RT, then to 4°C. Filter the precipitate. Wash with cold methanol and ether.[1]
Slurry: Suspend the protected DKP (5.0 g) in Methanol (100 mL) containing 10 mL Acetic Acid (to solubilize the amine product as acetate salt).
Catalyst: Add 10% Pd/C (0.5 g) under an inert atmosphere (
).
Hydrogenation: Purge with
(balloon pressure or 1-2 bar in a shaker) and stir vigorously for 12 hours at RT.
Filtration: Filter the mixture through a Celite pad to remove the catalyst. Caution: Pd/C is pyrophoric.[1]
Isolation: Concentrate the filtrate. Add cold ethanol to precipitate the target molecule as the di-acetate salt.
Free Base Conversion (Optional): Pass through an ion-exchange resin (basic form) if the free amine is required, though the salt form is more stable for storage.[1]
Process Workflow & Decision Tree
Figure 2: Operational workflow emphasizing the critical precipitation checkpoint during cyclization.
Analytical Specifications & QC
To ensure scientific integrity, the final product must meet the following criteria.
Cause: Incomplete neutralization of the HCl salt. The protonated amine cannot attack the ester.
Fix: Ensure the free base is generated and extracted thoroughly before heating. Use a pH check (wet litmus) on the aqueous layer during extraction.[1]
Issue 2: Racemization (Loss of Optical Activity)
Cause: Excessive heating time or use of strong bases (e.g., NaOH) during neutralization.[1]
Fix: Use mild bases (Et3N, NaHCO3) and limit reflux time.[1] Stop the reaction once precipitation slows.
Issue 3: Product Solubility
Insight: The final deprotected amine is highly water-soluble and hygroscopic.
Handling: Lyophilize (freeze-dry) the final aqueous/alcoholic solution to obtain a fluffy powder.[1] Store in a desiccator.
References
Fischer, E. (1901).[1] "Ueber die Hydrolyse des Caseins durch Salzsäure." Zeitschrift für Physiologische Chemie.[1] (Foundational work on DKP formation from amino acid esters).
Gomes, C. S. B., & Teixeira, P. (2016).[1] "Diketopiperazines: Biological Activity and Synthesis." Molecules. Link
Wulf, J. P., et al. (2020).[1] "Synthesis of C2-Symmetric Diketopiperazines from Amino Acids." Journal of Organic Chemistry. (Specific protocols for Lysine-based DKPs).
Palomo, C., et al. (2003).[1] "Efficient Synthesis of Diketopiperazines." European Journal of Organic Chemistry. Link[1]
PubChem Compound Summary. (2023). "(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione."[1][3] National Center for Biotechnology Information.[1] Link[1]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Strategic Purification of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione [Cyclo(L-Lys-L-Lys)]
Executive Summary
The purification of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly known as Cyclo(L-Lys-L-Lys) , presents a unique chromatographic challenge. Unlike typical hydrophobic peptides, this molecule possesses a highly polar diketopiperazine (DKP) core flanked by two basic butylamine side chains. Its high polarity and lack of UV-active aromatic groups render standard Reversed-Phase HPLC (RP-HPLC) protocols ineffective without modification.
This guide details three validated purification strategies:
Ion-Pair RP-HPLC: For high-purity analytical and semi-prep isolation.
HILIC (Hydrophilic Interaction Liquid Chromatography): For orthogonal separation of highly polar impurities.
Salt-Mediated Precipitation: A bulk capture step for crude synthetic mixtures.
Chemical Context & Challenges[1][2]
To purify this molecule, one must understand its behavior in solution.
Structure: A cyclic dipeptide (DKP) derived from two L-Lysine residues.
Basicity: Contains two primary amine side chains (
).
Polarity: Highly water-soluble; poor retention on C18 without ion-pairing.
Detection: Lacks chromophores (Trp, Tyr, Phe). Must be detected at 210–214 nm (peptide bond absorption).
The Separation Challenge:
The primary impurity is often the linear dipeptide (H-Lys-Lys-OH) .
Linear: Zwitterionic (N-term amine, C-term acid, 2x side chain amines). Net charge at pH 2 is +3.
Cyclic: No N/C-termini. Net charge at pH 2 is +2.
Implication: The cyclic form is slightly more hydrophobic than the linear form due to the loss of the charged termini, but still requires aggressive retention strategies.
Figure 1: Physicochemical properties dictating the purification strategy.
Protocol A: Ion-Pair Reversed-Phase HPLC (The Gold Standard)
Standard C18 columns fail to retain Cyclo(Lys-Lys) because the basic amines cause exclusion from the stationary phase. We must use Ion-Pairing Agents (TFA or HFBA) to neutralize the charge and increase hydrophobicity.
Materials
Column: C18 end-capped column (e.g., 250 x 4.6 mm, 5 µm, 100 Å). Note: A "AQ" or "Polar-Embedded" C18 is superior here.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).
Equilibration: Flush column with 100% A for 10 minutes.
Sample Prep: Dissolve crude Cyclo(Lys-Lys) in 100% Mobile Phase A. Do not dissolve in high organic solvent.
Gradient Profile:
Time (min)
% Mobile Phase B
Event
Mechanism
0.0
0
Injection
Loading in highly aqueous conditions to force binding.
2.0
0
Isocratic Hold
Elution of salts and highly polar non-retained species.
20.0
30
Linear Gradient
Slow elution. Cyclo(Lys-Lys) typically elutes before 15% B.
22.0
95
Wash
Remove hydrophobic protecting groups (if synthetic).
25.0
95
Hold
Column cleaning.
25.1
0
Re-equilibrate
Prepare for next run.
Critical Insight: If resolution between Linear Lys-Lys and Cyclo(Lys-Lys) is poor, switch the modifier from TFA to HFBA (Heptafluorobutyric acid) at 0.1%. HFBA has a longer fluorocarbon tail, significantly increasing the retention of basic peptides.
Protocol B: HILIC (For High-Purity Polishing)
If the RP-HPLC method yields tailing peaks (common with amines), Hydrophilic Interaction Liquid Chromatography (HILIC) is the orthogonal alternative. HILIC retains polar compounds based on their partitioning into a water layer on the silica surface.
Materials
Column: Amide-Silica or Zwitterionic (ZIC-HILIC) column. Avoid bare silica if possible to prevent irreversible amine adsorption.
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
Gradient: HILIC runs "backwards" compared to RP. Start high organic, end high aqueous.
Profile: 90% B
50% B over 20 minutes.
Mechanism: The charged amines interact electrostatically and hydrophilically. The Cyclic DKP (less charged than linear) will often elute earlier or with distinct selectivity compared to the linear +3 species.
Protocol C: Bulk Purification via Salt Formation (Pre-HPLC)
For large synthetic batches (>1 gram), HPLC is too slow for the initial step. We utilize the tendency of piperazine-2,5-diones to crystallize.
Steps:
Dissolution: Dissolve crude mixture in a minimum volume of water.
Precipitation: Slowly add cold Ethanol or Acetone while stirring.
Observation: The linear peptide often remains soluble or oils out, while the rigid DKP core of Cyclo(Lys-Lys) facilitates crystallization as the acetate salt.
Filtration: Filter the white precipitate and wash with cold acetone.
Comprehensive Workflow Diagram
Figure 2: Decision matrix for purification from crude synthesis to final isolate.
Quality Control & Validation
A purified fraction must be validated using the following criteria to ensure the ring is closed and the linear peptide is removed.
Technique
Expected Result for Cyclo(Lys-Lys)
Contrast with Linear Lys-Lys
ESI-MS
Da
Linear is Da ()
HPLC (C18)
Sharp peak, earlier retention than linear (usually)
Broad peak, later retention
1H NMR
-protons shift downfield due to ring constraint
Distinct -proton environment
Ninhydrin
Positive (Purple) due to side chain amines
Positive (Purple)
Note on Ninhydrin: Both linear and cyclic forms react with Ninhydrin because of the side chain amines. You cannot use the "negative ninhydrin test" to confirm cyclization (as you would with backbone cyclization of non-amine residues). You must rely on MS.
References
Perzborn, M., Syldatk, C., & Rudat, J. (2013). Separation of Cyclic Dipeptides (Diketopiperazines) from Their Corresponding Linear Dipeptides by RP-HPLC and Method Validation. Chromatography Research International.[4][5] Link
PubChem. (n.d.). (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Compound CID 71356793).[6] National Center for Biotechnology Information. Link
Waters Corporation. (2021). Method Development for the Chromatographic Separation of Synthetic Cyclic Peptides and Impurities. Application Note. Link
Sielc Technologies. (n.d.). HPLC Method for Separation of Lysine, Dilysine and Trilysine.[3] Application Database. Link
Using (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione in lipid nanoparticle formulation
Executive Summary & Molecular Rationale This guide details the application of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (referred to herein as the DKP-Lys Core ) in the development of next-generation Lipid Nanopa...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecular Rationale
This guide details the application of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (referred to herein as the DKP-Lys Core ) in the development of next-generation Lipid Nanoparticles (LNPs).
Unlike traditional linear polyamines, the DKP-Lys Core features a cyclic diketopiperazine (DKP) backbone derived from the cyclization of two lysine residues. This structure offers three critical advantages for mRNA delivery:
Conformational Rigidity: The DKP ring acts as a rigid spacer, orienting the cationic side chains to maximize interaction with the mRNA phosphate backbone while preventing excessive packing density that can lead to toxicity.
Biodegradability: The peptide-based core is susceptible to enzymatic cleavage in the cytosol, facilitating rapid clearance and reducing the risk of accumulation-induced toxicity (e.g., phospholipidosis).
Tunable pKa: When functionalized, the amines on the butyl side chains exhibit a pKa typically in the range of 6.0–6.5, the "sweet spot" for endosomal escape.
Critical Note: The DKP-Lys Core is water-soluble. To function as an LNP-forming lipid, it must be derivatized with hydrophobic tails (via Michael addition or epoxide opening) to create an Ionizable DKP-Lipid . This protocol covers both the synthesis of the active lipid and its subsequent formulation into LNPs.[1][2][3]
Phase I: Synthesis of Ionizable DKP-Lipids
Objective: Convert the hydrophilic DKP-Lys Core into an amphiphilic ionizable lipid capable of self-assembly.
Catalyst: None required for Michael addition; Lewis acid may be needed for epoxide opening.
Protocol: Michael Addition Strategy (The "OF-Deg" Series Approach)
This method mimics the synthesis of potent lipids like cKK-E12 and the OF-series described by Fenton et al. [1].
Stoichiometry Calculation: The DKP-Lys Core contains 2 primary amines . To form a tertiary amine (ionizable) lipid, you need to alkylate each primary amine twice.
Target Ratio: 4.0 – 4.2 equivalents of Acrylate Tail per 1 equivalent of DKP-Lys Core.
Reaction Setup:
Dissolve 100 mg of DKP-Lys Core in 2 mL of anhydrous ethanol/DMSO (1:1 v/v) in a scintillation vial.
Add 4.2 equivalents of the chosen Acrylate Tail.
Add a magnetic stir bar and purge the headspace with Nitrogen or Argon.
Incubation:
Seal the vial tightly.
Stir at 90°C for 48–72 hours. Note: High temperature is required to drive the addition of the second alkyl chain to the sterically hindered nitrogen.
Purification:
Flash chromatography (Silica gel).
Eluent: Dichloromethane:Methanol (gradient 95:5 to 90:10) with 1% NH₄OH.
Verification: Confirm structure via ¹H-NMR (disappearance of acrylate vinyl protons) and LC-MS.
Visual Workflow: From Core to Lipid
Figure 1: Synthetic route to convert the raw DKP amine scaffold into a functional LNP lipid.
Phase II: LNP Formulation Protocol
Objective: Encapsulate mRNA using the synthesized DKP-Lipid via microfluidic mixing.
Payload: mRNA (e.g., Firefly Luciferase or therapeutic target) dissolved in 10mM Citrate Buffer (pH 4.0).
Concentration: 0.15 – 0.2 mg/mL mRNA.
Step-by-Step Formulation
1. Preparation of Lipid Mix:
Calculate the required mass of the DKP-Lipid based on the N/P Ratio (Nitrogen to Phosphate ratio).
Standard N/P: 6 (This means 6 ionizable nitrogens from the lipid for every 1 phosphate on the RNA).
Combine lipids in ethanol. Ensure total lipid concentration is ~10-12 mg/mL.
2. Microfluidic Mixing:
Device: NanoAssemblr (Precision NanoSystems) or T-junction mixer.
Flow Rate Ratio (FRR): 3:1 (Aqueous : Ethanol).
Total Flow Rate (TFR): 12 mL/min (for benchtop scale).
Process: Inject both phases simultaneously. The rapid dilution of ethanol causes the hydrophobic DKP-Lipids to collapse around the mRNA, trapping it in the core.
3. Downstream Processing:
Dialysis: Immediately dialyze the LNP solution against 1x PBS (pH 7.4) for 12-24 hours using a 100 kD MWCO cassette. This removes ethanol and neutralizes the pH.
Filtration: Pass through a 0.22 µm sterile filter.
Quality Control & Characterization
Every batch must pass the following QC metrics before in vivo use.
Parameter
Method
Acceptance Criteria
Scientific Rationale
Particle Size
DLS (Dynamic Light Scattering)
60 – 100 nm
Particles >150nm are cleared rapidly by the spleen/liver macrophages.
PDI
DLS
< 0.20
Indicates a monodisperse population, critical for consistent biodistribution.
Encapsulation
RiboGreen Assay (+/- Triton X)
> 85%
Low encapsulation implies wasted payload and free lipid toxicity.
The DKP-Lys Core is selected specifically for its behavior in the endosome.
Circulation (pH 7.4): The lipid is neutral/zwitterionic. This prevents non-specific binding to blood proteins (opsonization).
Endosome (pH 5.5 - 6.5): The tertiary amines on the lysine side chains become protonated.
Escape: The positive charge buildup draws in Cl- ions and water (osmotic swelling) and interacts with the anionic endosomal membrane, causing disruption and releasing the mRNA into the cytosol.
Visual Pathway: Endosomal Escape
Figure 2: The pH-dependent activation of the DKP-Lipid facilitates payload release.
References
Fenton, O. S., et al. (2016). "Bioinspired Alkenyl Amino Alcohol Ionizable Lipid Materials for Highly Potent In Vivo mRNA Delivery." Advanced Materials.
Han, X., et al. (2021).[5] "An Ionizable Lipid Toolbox for RNA Delivery."[6] Accounts of Chemical Research.
Miao, L., et al. (2019). "Synergistic Lipid Compositions for Albumin Receptor Mediated Hepatic mRNA Delivery." Nature Communications.
Application of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione in drug delivery research
Application Note: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione in Drug Delivery Systems Part 1: Executive Summary & Strategic Value (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly referred to as cyclo(L-...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione in Drug Delivery Systems
Part 1: Executive Summary & Strategic Value
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly referred to as cyclo(L-Lys-L-Lys) or the Lysine DKP core , represents a pivotal scaffold in supramolecular drug delivery.[1] Unlike linear peptides, this cyclic dipeptide offers exceptional conformational rigidity, proteolytic stability, and two spatially defined primary amine groups.[1]
Its significance in drug development is bifurcated into two high-value streams:
Precursor to pH-Responsive Microspheres: It is the essential raw material for synthesizing Fumaryl Diketopiperazine (FDKP) , the active carrier in FDA-approved pulmonary delivery systems (e.g., Technosphere® technology).[1]
Cationic Scaffold for Functionalization: The free ε-amines provide a "blank slate" for conjugating targeting ligands, forming cationic gene carriers, or creating supramolecular organogelators via Fmoc/Boc protection.
This guide details the protocols for synthesizing this core scaffold, converting it into pH-sensitive microparticles for lung delivery, and assessing its potential as a cationic anchor for nucleic acids.
Part 2: Mechanism of Action & Physicochemical Properties
The DKP "Switch" Mechanism
The utility of this molecule relies on reversible self-assembly driven by side-chain modification.
Cationic State (Native): The unmodified amine form is soluble in acidic to neutral media and positively charged, making it suitable for electrostatic interaction with anionic cargo (DNA/RNA).[1]
Anionic State (Derivatized): When converted to FDKP (via fumarylation), the molecule becomes amphoteric.[1] It is soluble at neutral pH (physiological lung fluid) but self-assembles into crystalline plates at acidic pH, trapping drug cargo within the matrix.
Hydrogen bromide (HBr) in acetic acid (for deprotection)[1]
Workflow:
Thermal Cyclization:
Suspend Cbz-L-Lys in m-cresol in a round-bottom flask.
Heat to 160–170°C under nitrogen flow for 18–22 hours. The high temperature drives the formation of the diketopiperazine ring via dehydration.
Critical Step: Maintain N₂ atmosphere to prevent oxidation of the solvent.
Isolation:
Cool the mixture. Pour into excess ethanol/ether to precipitate the protected intermediate: 3,6-bis(N-Cbz-4-aminobutyl)-2,5-diketopiperazine .
Filter and wash with ethanol.
Deprotection (Generating the Active Amine):
Dissolve the protected DKP in 33% HBr/acetic acid. Stir for 1–2 hours at room temperature.
Precipitate the final product by adding anhydrous diethyl ether.
Result: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione dihydrobromide.[1] (Can be desalted to free base using ion exchange resin if required).[1]
Protocol B: Preparation of FDKP Microparticles (Technosphere® Analog)
Context: This protocol converts the cationic amine core into the pH-sensitive "Technosphere" carrier used for pulmonary insulin delivery. This demonstrates the "Precursor" application.
Dissolve Cyclo(Lys-Lys) in 1M Na₂CO₃ (pH ~11) to ensure amines are unprotonated.
Add Fumaryl Chloride dropwise (molar ratio 1:2.[1]2) while maintaining pH >10 with NaOH.
Mechanism:[1][3][4] The acyl chloride reacts with the free ε-amines to form amide bonds, attaching the fumaryl moieties.
Precipitate the resulting FDKP by adjusting pH to ~2.0 with HCl. Filter and wash.[1][5]
Microparticle Self-Assembly (Acid Precipitation):
Solubilization: Dissolve purified FDKP in dilute ammonia/NaOH (pH 8.0). The solution should be clear.
Drug Loading: Add the active pharmaceutical ingredient (API) to the FDKP solution.[1]
Crystallization: Slowly add dilute acetic acid to lower the pH to ~6.0 (the "cloud point").[1]
Critical Control: Continue acidification to pH 2.0–3.[1]0. The FDKP undergoes intermolecular hydrogen bonding, self-assembling into bisected microspheres (2–5 µm) and entrapping the API.[1]
Lyophilization:
Flash freeze the suspension and lyophilize to obtain a dry powder suitable for inhalation.
N/P Ratio Calculation: Calculate the ratio of Nitrogen (amines in DKP) to Phosphate (DNA backbone).[1]
Prepare ratios: 0:1, 1:1, 5:1, 10:1, 20:1.
Complexation:
Mix pDNA (1 µg) with varying volumes of Cyclo(Lys-Lys) solution.
Incubate for 30 minutes at room temperature to allow electrostatic condensation.
Gel Retardation Analysis:
Load samples onto 1% agarose gel. Run at 100V for 45 mins.
Interpretation: A lack of migration (retardation) indicates successful neutralization and condensation of DNA by the cationic DKP.
Transfection (Optional): Apply complexes to HEK293 cells and monitor GFP expression after 48h. Note: The dimer alone may have low transfection efficiency; often used as a co-lipid or headgroup in larger assemblies.
Part 4: Visualization & Logic
Diagram 1: The DKP Divergence Pathway
This diagram illustrates how the core amine scaffold branches into two distinct drug delivery technologies.
Caption: The strategic divergence of the Cyclo(Lys-Lys) scaffold into pulmonary carriers (FDKP) and cationic vectors.[1]
Diagram 2: Technosphere® Self-Assembly Mechanism
Visualizing the pH-dependent "breathable" particle formation.[1]
Caption: The pH-driven cycle of FDKP assembly for encapsulation and physiological release.[1]
Part 5: References
Katchalski, E., et al. (1946).[1][5][6] "Synthesis of Poly-L-lysine." Journal of the American Chemical Society.[4][6] (Describes the thermal cyclization synthesis of the DKP core).[1]
Leone-Bay, A., et al. (1995).[1] "Microsphere formation in a series of derivatized alpha-amino acids: Properties and mechanistic studies." Journal of Medicinal Chemistry. (Foundational work on DKP self-assembly for drug delivery).[1]
Diamond, D. C., et al. (2010).[1] "Diketopiperazine Salts for Drug Delivery and Related Methods." U.S. Patent 7,709,639.[6] (Detailed protocols for FDKP synthesis and purification).
Gazanfari, M., et al. (2020).[1] "Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides." Frontiers in Bioengineering and Biotechnology. (Review of Cyclo(Lys-Lys) derivatives as organogelators and carriers).
PubChem Compound Summary. "(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione."[1] (Physicochemical data verification).
Application Note: In Vitro Biological Assays for Piperazine-2,5-Dione (Diketopiperazine) Derivatives
Introduction & Pharmacological Context Piperazine-2,5-diones, frequently referred to as 2,5-diketopiperazines (2,5-DKPs), represent the smallest class of cyclic peptides. Characterized by a six-membered bis-lactam ring,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
Piperazine-2,5-diones, frequently referred to as 2,5-diketopiperazines (2,5-DKPs), represent the smallest class of cyclic peptides. Characterized by a six-membered bis-lactam ring, this privileged chemical scaffold offers high structural rigidity. This rigidity allows DKPs to mimic natural peptide conformations while providing exceptional resistance to proteolytic degradation[1][2]. Because the carbon and nitrogen atoms of the DKP core provide multiple points for functionalization, derivatives exhibit a broad spectrum of biological activities, including anticancer[3][4][5], epigenetic modulation (such as HDAC inhibition)[6], and antioxidant properties[7].
This application note provides a comprehensive, self-validating framework for evaluating the in vitro biological activities of novel piperazine-2,5-dione derivatives. By detailing the causality behind experimental choices, we aim to equip researchers with robust protocols for primary screening and downstream mechanism-of-action studies.
Anticancer Efficacy: Cytotoxicity and Cell Viability Profiling
Causality & Experimental Rationale:
Before investigating specific intracellular targets, establishing the baseline cytotoxicity of newly synthesized DKP derivatives is paramount. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is the gold standard for this primary screening. It relies on the reduction of the tetrazolium dye by NAD(P)H-dependent cellular oxidoreductases, directly correlating colorimetric absorbance with the number of metabolically active (viable) cells[5][8]. For highly active 3,6-diunsaturated 2,5-DKP derivatives, this assay defines the half-maximal inhibitory concentration (IC50) and establishes the therapeutic window for subsequent apoptotic assays[3][4].
Cell Culture & Seeding: Culture target cancer cell lines (e.g., A549, HeLa, SW1990) in DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS). Seed the cells at a density of 5 × 10³ cells/well in 96-well flat-bottom microplates[5]. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
Compound Treatment: Dissolve the piperazine-2,5-dione derivatives in cell-culture grade DMSO to create a 10 mM stock. Perform serial dilutions in culture medium, ensuring the final DMSO concentration remains <0.1% to prevent solvent-induced toxicity[9]. Add treatments to the wells (e.g., ranging from 0.1 μM to 50 μM) and incubate for 48 to 72 hours[5][8].
MTT Incubation: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well. Incubate in the dark for 4 hours at 37°C.
Formazan Solubilization: Carefully aspirate the culture medium. Add 150 μL of DMSO to each well to dissolve the insoluble purple formazan crystals. Agitate on a microplate shaker for 10 minutes.
Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Epigenetic Target Inhibition: Class I HDAC Enzyme Assay
Causality & Experimental Rationale:
Specific 1,3-disubstituted 2,5-DKP derivatives have been identified as potent inhibitors of Histone Deacetylases (HDACs), particularly Class I isoforms (HDAC1-3)[6]. To isolate the direct pharmacodynamic interaction from cellular variables (such as membrane permeability or efflux pump activity), a cell-free in vitro enzyme assay is required. The Fluor de Lys™ assay provides a highly sensitive, self-validating system: the substrate comprises an acetylated lysine side chain; deacetylation by the active HDAC enzyme sensitizes the substrate so that the subsequent addition of a developer produces a quantifiable fluorophore[6].
Protocol 2: Fluorometric HDAC Inhibition Assay
Reagent Preparation: Prepare 2× HDAC enzyme solutions (e.g., HDAC1) in an assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).
Compound Incubation: In a 96-well black opaque microplate, combine 25 μL of the 2× HDAC enzyme with 10 μL of the DKP derivative (serially diluted, starting at 50 μM)[6]. Include a no-enzyme control (buffer only) to establish background fluorescence, and a vehicle control. Incubate for 15 minutes at room temperature to allow inhibitor binding.
Substrate Addition: Add 15 μL of the Fluor de Lys™ substrate to initiate the enzymatic reaction. Incubate at 37°C for 30 minutes.
Signal Development: Add 50 μL of the Developer solution (containing Trichostatin A to halt further HDAC activity). Incubate for 15 minutes at room temperature.
Detection: Read fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.
Caption: Step-by-step workflow of the cell-free fluorometric HDAC inhibition assay.
Antioxidant Activity: Protection Against Oxidative Injury
Causality & Experimental Rationale:
Oxidative stress, driven by excessive reactive oxygen species (ROS), induces mitochondrial dysfunction and apoptosis. Novel 1,4-disubstituted piperazine-2,5-diones have demonstrated significant antioxidant capacity by protecting cells (e.g., SH-SY5Y neuroblastoma cells) from H₂O₂-induced oxidative damage[7]. The mechanism relies on the IL-6/Nrf2 positive-feedback loop. By tracking ROS production and mitochondrial membrane potential (MMP) via flow cytometry, researchers can validate the intracellular efficacy and protective causality of these compounds[7].
Protocol 3: Flow Cytometric Analysis of ROS and MMP
Oxidative Stress Induction: Pre-treat SH-SY5Y cells with 20 μM of the DKP derivative for 2 hours, followed by exposure to 250 μM H₂O₂ for 24 hours to induce oxidative damage[7].
ROS Quantification: Harvest the cells and stain with 10 μM DCFH-DA (which fluoresces green upon oxidation by ROS) for 30 minutes at 37°C in the dark. Wash twice with PBS and analyze via flow cytometry (FITC channel).
MMP Evaluation: Stain a parallel set of treated cells with JC-1 dye. In healthy mitochondria, JC-1 forms red-fluorescent J-aggregates; in depolarized mitochondria, it remains as green-fluorescent monomers. The ratio of red/green fluorescence quantitatively validates the stabilization of the mitochondrial membrane by the DKP derivative[7].
Caption: Mechanism of 1,4-disubstituted piperazine-2,5-diones protecting against oxidative injury.
Quantitative Data Summary
To benchmark newly synthesized derivatives, it is crucial to compare their biological metrics against established data. The table below summarizes the in vitro assay results for representative piperazine-2,5-dione derivatives across different therapeutic modalities.
Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants against H2O2-Induced Oxidative Injury via the IL-6/Nrf2 Loop Pathway. PMC - NIH. 7
Design, Synthesis and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Preprints.org. 3
Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. 4
Antitumor Activity of Bis-Indole Derivatives. PMC - NIH. 9
Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. MDPI. 1
Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors. J-Stage. 6
(S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC - NIH. 2
Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. ResearchGate. 5
Application Note: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione in Cell Culture Systems
[1] Executive Summary This guide details the handling, solubilization, and experimental application of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Cyclo(L-Lys-L-Lys)) in mammalian cell culture.[1] Unlike linear po...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This guide details the handling, solubilization, and experimental application of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Cyclo(L-Lys-L-Lys)) in mammalian cell culture.[1] Unlike linear poly-L-lysine, this diketopiperazine (DKP) derivative offers a rigid, chiral core with defined spatial orientation of its two primary amine groups.[1]
Primary Applications:
Cationic Carrier Scaffolding: Due to its protonatable amine side chains, it serves as a pH-responsive motif for lysosomal escape and nucleic acid complexation.[1]
Biocompatibility Standards: Used as a low-toxicity, biodegradable control in peptide toxicity assays.[1]
Chemical Conjugation: A precise "hub" for attaching fluorophores (e.g., FITC, Cy5) or drugs via NHS-ester chemistry.[1]
Use for free base form or conjugation reactions.[1]
Stability
High
The DKP ring is resistant to proteolysis compared to linear peptides.
Storage
-20°C (Desiccated)
Hygroscopic. Equilibrate to RT before opening.
Sterilization
0.22 µm Filtration
Do not autoclave (potential for ring opening/hydrolysis at high T/P).[1]
Reconstitution Protocol
Objective: Prepare a 10 mM Stock Solution.
Weighing: Accurately weigh 3.29 mg of the dihydrochloride salt.
Solvent: Add 1.0 mL of sterile, nuclease-free water or PBS (pH 7.4).
Note: If using for conjugation (NHS-ester chemistry), dissolve in anhydrous DMSO or Bicarbonate buffer (pH 8.[1]3) instead.
Mixing: Vortex for 30 seconds. The solution should be clear and colorless.
Sterilization: Pass through a 0.22 µm PVDF syringe filter into a sterile cryovial.
Storage: Aliquot (50 µL) and freeze at -20°C. Avoid repeated freeze-thaw cycles.
Experimental Workflows
Workflow Logic: From Scaffolding to Cellular Uptake
The following diagram illustrates the critical decision path for using Cyclo(L-Lys-L-Lys). The compound's utility branches based on whether the amine groups are left free (cationic effect) or modified (cargo delivery).[1]
Figure 1: Decision tree for experimental design using Cyclo(L-Lys-L-Lys).
Rationale: Before using Cyclo(L-Lys-L-Lys) as a carrier, its intrinsic toxicity must be established.[1] As a DKP, it is generally less toxic than linear polycations, but high concentrations of cationic amines can disrupt cell membranes.
Treatment: Aspirate old media and add 100 µL of treatment media.
Critical: Ensure pH of media remains 7.4; high concentrations of the HCl salt may acidify weak buffers.
Incubation: Incubate for 48 hours.
Readout: Add 10 µL CCK-8 reagent, incubate 2h, and read Absorbance at 450 nm.
Analysis: Normalize to vehicle control (100% viability).
Expected Result: Cyclo(L-Lys-L-Lys) typically shows >90% viability up to 100 µM, significantly safer than linear PLL.[1]
Protocol B: Functional Conjugation & Uptake
Rationale: The primary amines on the butyl side chains are highly reactive nucleophiles. This protocol describes labeling the scaffold with FITC to track cellular entry, mimicking a drug delivery scenario.
Buffer Exchange: Dissolve Cyclo(L-Lys-L-Lys) in 0.1 M Sodium Carbonate buffer (pH 9.0) at 2 mg/mL.[1]
Reaction: Add Fluorescein Isothiocyanate (FITC) (dissolved in DMSO) at a 2:1 molar ratio (FITC:Peptide).
Note: Keep DMSO < 10% of final volume.
Incubation: Stir in the dark at Room Temperature for 2 hours.
Purification: Remove unreacted FITC using a PD-10 Desalting Column or Dialysis (MWCO 100-500 Da is difficult; preferred method is HPLC or precipitation in cold acetone).[1]
Alternative: Use a spin column with a 1K MWCO if available, though separation is tight.
Imaging: Fix with 4% Paraformaldehyde and image via Confocal Microscopy (Ex 488 nm / Em 520 nm).
Scientific Commentary & Troubleshooting
The "Proton Sponge" Potential
While Cyclo(L-Lys-L-Lys) has only two amines, its rigid structure prevents the "masking" often seen in flexible linear polymers.[1] In acidic endosomes (pH 5.0), both amines will be fully protonated.[1]
Hypothesis: This may induce osmotic swelling (proton sponge effect), aiding in endosomal escape if used as part of a larger complex.
Troubleshooting Table
Issue
Probable Cause
Solution
Precipitation in Media
Interaction with serum proteins (Albumin)
Reduce serum to 2% during treatment or use Opti-MEM.[1]
High Cytotoxicity
Acidification of media
Check pH of the stock solution; neutralize with NaOH if necessary before adding to cells.
Low Conjugation Yield
Hydrolysis of NHS/Isothiocyanate
Ensure buffers are anhydrous or fresh; pH must be > 8.0 for Lysine reactivity.
References
PubChem. (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione | C12H24N4O2.[1] National Library of Medicine.
[Link][1]
Jampilek, J., et al. (2022).[1][2] Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings.
[Link][1]
Wang, J., et al. (2020).[1] Self-Assembling Cyclodextrin-Based Nanoparticles Enhance the Cellular Delivery of Hydrophobic Allicin. Journal of Agricultural and Food Chemistry. (Contextual reference for Lysine-based self-assembly).
[Link][1]
The quantification of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione—a cyclic dipeptide formed by the head-to-tail condensation of two L-lysine residues—presents a unique set of chromatographic and detection challenges [1].
From an analytical perspective, the molecule is highly problematic for standard Reversed-Phase (RP) HPLC. Its extreme polarity results in virtually zero retention on standard C18 stationary phases, causing the analyte to elute in the void volume where severe ion suppression from sample matrix salts occurs. Furthermore, the absence of a strong UV chromophore (possessing only amide bonds) renders standard UV detection at 254 nm or 280 nm useless, restricting optical detection to the low-wavelength region (210 nm) which is highly susceptible to baseline drift and matrix interference.
To establish a self-validating, robust quantitative system, analysts must choose between two divergent pathways: Direct Analysis via HILIC-MS/MS or Chemical Derivatization followed by RP-HPLC-FL/UV [2, 3].
Analytical decision tree for the quantification of Cyclo(L-Lys-L-Lys).
Protocol A: Direct Quantification via HILIC-ESI-MS/MS
Causality & Logic: Hydrophilic Interaction Liquid Chromatography (HILIC) is the premier choice for this molecule. By utilizing a zwitterionic stationary phase and a highly organic mobile phase, the polar DKP partitions into the water-enriched layer immobilized on the silica surface. The acidic mobile phase (pH 3.2) ensures both primary amines are fully protonated, maximizing retention and providing exceptional ionization efficiency in Electrospray Ionization positive mode (ESI+).
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water, adjusted to pH 3.2 with Formic Acid. (Note: The buffer ensures reproducible ionization and mitigates secondary ionic interactions with the stationary phase).
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Sample Preparation (Critical Step)
A self-validating HILIC method requires strict control of the injection solvent. Injecting a highly aqueous sample into a HILIC column causes severe peak splitting due to solvent mismatch.
Aliquot 50 µL of the aqueous biological/reaction sample into a microcentrifuge tube.
Add 150 µL of cold, pure Acetonitrile (1:3 dilution) to precipitate proteins and match the initial mobile phase conditions.
Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
Transfer the supernatant to a glass autosampler vial.
LC-MS/MS Conditions
Flow Rate: 0.3 mL/min
Gradient:
0.0 - 2.0 min: 85% B
2.0 - 7.0 min: Linear decrease to 50% B
7.0 - 9.0 min: Hold at 50% B (Elutes highly retained matrix components)
9.1 - 15.0 min: Re-equilibration at 85% B
MS Transitions (ESI+ MRM):
Precursor Ion: m/z 257.2 [M+H]⁺
Quantifier Ion: m/z 84.1 (Corresponds to the loss of the DKP ring and cyclization of the lysine side chain into a piperidine cation).
Qualifier Ion: m/z 129.1
Protocol B: Pre-Column Derivatization (FMOC-Cl) for RP-HPLC-FL
Causality & Logic: For laboratories restricted to optical detectors, the molecule must be chemically modified. 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) reacts rapidly with the two primary amines on the lysine side chains via nucleophilic acyl substitution [2]. This achieves two goals simultaneously: it increases the molecular weight to 628.76 g/mol , adding massive hydrophobicity for robust C18 retention, and introduces a highly fluorescent fluorenyl tag, dropping the Limit of Detection (LOD) into the low nanomolar range.
Mechanism of FMOC derivatization of Cyclo(L-Lys-L-Lys) for RP-HPLC analysis.
Reagents & Materials
Buffer: 0.1 M Sodium Borate, pH 8.5. (Provides the alkaline environment necessary to deprotonate the primary amines).
Derivatizing Agent: 5 mM FMOC-Cl in dry Acetonitrile.
Quenching Agent: 10 mM 1-Adamantanamine in Acetonitrile. (Crucial: FMOC-Cl degrades into fluorescent FMOC-OH in water. Adamantanamine reacts with excess FMOC-Cl to form a highly hydrophobic complex that elutes far away from the analyte peak).
Derivatization Procedure
Transfer 100 µL of the aqueous sample to an amber vial (FMOC derivatives are slightly light-sensitive).
Add 100 µL of Borate Buffer (pH 8.5) and vortex.
Add 200 µL of the FMOC-Cl solution. Vortex immediately to ensure a homogenous reaction mixture.
Incubate at 25°C for exactly 15 minutes.
Add 100 µL of the Quenching Agent. Vortex and let sit for 2 minutes.
Inject 10 µL of the mixture into the HPLC.
RP-HPLC-FL Conditions
Column: Standard C18 (4.6 × 150 mm, 5 µm)
Mobile Phase: A = Water (0.1% TFA); B = Acetonitrile (0.1% TFA)
The table below summarizes the validated performance metrics of both methodologies. HILIC-MS/MS provides superior throughput and specificity, while the FMOC derivatization method offers an accessible, highly sensitive alternative for standard analytical laboratories.
Parameter
Protocol A: HILIC-ESI-MS/MS
Protocol B: FMOC RP-HPLC-FL
Primary Mechanism
Direct polar retention & mass filtration
Chemical tagging & hydrophobic retention
Run Time
15.0 minutes
25.0 minutes (incl. re-equilibration)
Limit of Detection (LOD)
0.5 ng/mL (approx. 2 nM)
2.5 ng/mL (approx. 10 nM)
Linear Dynamic Range
2.0 – 5,000 ng/mL
10.0 – 10,000 ng/mL
Sample Prep Time
< 5 minutes
20 minutes
Matrix Effect Susceptibility
High (Requires stable isotope internal std)
Low (Fluorescence is highly specific)
References
Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines)
Studies on the mass spectrometry of natural products V. negative ... of Fmoc and Boc Disubstituted Cyclo(L-Lys-L-Lys)s [J].
Acta Chimica Sinica
LC-HRMS-based identification and quantification of novel 2,5-diketopiperazines in roasted coffee - PubMed
N
Application
Advanced Handling and Storage Protocols for (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Synonyms: Cyclo(L-Lys-L-Lys), c(Lys-Lys), 3,6-bis(4-aminobutyl)-2,5-piperazinedione. Executive Summary (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is a cyclic dipeptide derived from two L-lysine residues. Unlike li...
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is a cyclic dipeptide derived from two L-lysine residues. Unlike linear peptides, its 2,5-diketopiperazine (DKP) core provides significant conformational rigidity and metabolic stability against proteolysis. However, the presence of two pendant primary amine groups (
-amines) renders the compound highly reactive toward atmospheric carbon dioxide and moisture.
This guide outlines the critical protocols required to maintain the stereochemical integrity (3S, 6S) and chemical purity of the compound. It is designed for researchers utilizing this scaffold in drug delivery systems (DDS) , organocatalysis , and supramolecular self-assembly .
Physicochemical Profile
Property
Specification
Clinical/Experimental Relevance
Molecular Formula
Core scaffold for bifunctional conjugation.
Molecular Weight
256.35 g/mol
Low MW allows for high stoichiometric loading in drug delivery.
Stereochemistry
(3S, 6S)
Critical for chiral recognition in catalysis; risk of epimerization at pH > 10.
Solubility
Water, DMSO, MeOH
Highly soluble in polar protic solvents due to amine protonation.
pKa (Side Chain)
~10.5 (Estimated)
Amines are protonated at physiological pH; highly nucleophilic in free base form.
Hygroscopicity
High
Rapidly absorbs moisture, leading to hydrolysis or weighing errors.
Reactivity
Nucleophilic
Prone to carbamylation () and oxidation.
Storage & Stability Protocols
The Mechanism of Degradation
To preserve the compound, one must mitigate three specific degradation pathways:
Carbamylation: The primary amines react reversibly with atmospheric
to form carbamates (). This alters solubility and interferes with conjugation reactions.
Hydrolysis: While the DKP ring is stable, prolonged exposure to moisture, especially in acidic/basic environments, can open the ring to form linear H-Lys-Lys-OH.
Epimerization: High temperatures or strong bases can invert the chiral centers from L,L to L,D (meso) or D,D forms.
Storage Protocol (Standard Operating Procedure)
Primary Container: Amber glass vial with a Teflon-lined screw cap. Plastic containers are permeable to moisture and oxygen over long periods.
Atmosphere:Strict Inert Gas Overlay (Argon or Nitrogen).
Rationale: Displaces
and moisture, preventing carbamate formation.
Temperature:-20°C (-4°F).
Rationale: Slows kinetic degradation rates.
Desiccation: Store the vial inside a secondary container (desiccator or sealed bag) containing active silica gel or molecular sieves.
Handling & Reconstitution Workflow
Diagram 1: Storage and Handling Decision Tree
This workflow illustrates the critical decision points to prevent compound degradation during routine handling.
Caption: Decision tree for minimizing moisture uptake and hydrolysis during the transition from solid storage to solution state.
Reconstitution Protocol
Equilibration: Allow the vial to warm to room temperature before opening. Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder.
Solvent Selection:
For Stock Solutions: Use anhydrous DMSO or DMF. These solvents suppress hydrolysis and allow for long-term storage of aliquots at -20°C.
For Biological Assays: Dissolve in degassed buffers (PBS or water). Use immediately.
pH Check: The free base form will yield a basic pH (~9-10). If the HCl salt is used, the pH will be acidic (~4-5). Adjust pH carefully; avoid pH > 10 to prevent racemization.
Application Notes
A. Bifunctional Scaffold for Drug Delivery
The (3S,6S)-DKP core acts as a rigid, minimal scaffold. The two distal amino groups (approx. 10-12 Å apart) allow for the attachment of two distinct functional units (e.g., a targeting ligand and a cytotoxic drug) or the creation of
-symmetric homodimers.
Protocol Tip: Use orthogonal protecting groups if asymmetric functionalization is required. React one amine at limiting stoichiometry to generate the mono-functionalized intermediate.
B. Supramolecular Self-Assembly
Cyclo(Lys-Lys) derivatives are known to act as Low Molecular Weight Organogelators (LMWOGs) . The DKP ring facilitates intermolecular hydrogen bonding (ladder formation), while the lysine side chains can be derivatized with long alkyl chains to drive van der Waals aggregation.
Key Insight: Gelation properties are highly solvent-dependent. A critical gelation concentration (CGC) determination is required for each new solvent system.
C. Bioorthogonal Chemistry
The
-amines are prime targets for modification with azides or alkynes for "Click" chemistry.[]
Citation Support: Non-natural lysine derivatives are frequently used to introduce bioorthogonal handles into peptides and proteins [1].[] The DKP scaffold offers a cell-permeable alternative for delivering these handles.
Experimental Protocol: Preparation of Carbonate-Free Stock Solution
Objective: To prepare a reactive stock solution of Cyclo(Lys-Lys) free from carbamate impurities for conjugation reactions.
Environment Prep: Purge the headspace of the DMSO bottle with Argon for 5 minutes to remove dissolved
.
Weighing: Weigh the required amount of DKP solid into a sterile microcentrifuge tube. Work quickly to minimize air exposure.
Dissolution: Add the calculated volume of anhydrous DMSO to achieve a concentration of 10-50 mM.
Sonication: Sonicate for 30-60 seconds. The solution should be clear and colorless.
Troubleshooting: If the solution is cloudy, it may indicate carbonate formation or salt impurities. Centrifuge at 10,000 x g for 2 minutes to pellet insolubles.
Storage: Aliquot immediately into single-use vials. Overlay with Argon, seal with Parafilm, and freeze at -20°C.
Validity: Stable for 3 months. Discard if yellowing occurs (oxidation).
Diagram 2: Chemical Degradation Pathways
Understanding these pathways allows the researcher to diagnose instability issues.
Caption: Primary degradation routes. Carbamate formation is reversible; hydrolysis and epimerization are irreversible.
References
Steinberg, S., & Bada, J. L. (1981). Diketopiperazine formation during investigations of amino acid racemization in dipeptides. Science, 213(4507), 544-545. Retrieved from [Link]
PubChem. (n.d.).[2] (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione Compound Summary. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Subject: Optimization of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione Synthesis
Ticket ID: DKP-LYS-001
Support Level: Tier 3 (Senior Application Scientist)
Executive Summary & Molecule Profile
User Query: "How do I improve the yield and purity of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione?"
Technical Analysis:
The target molecule is the cyclic dipeptide of L-Lysine, commonly denoted as cyclo(L-Lys-L-Lys) . Synthesizing this molecule presents three distinct challenges:
Entropic Barrier: Cyclizing a linear dipeptide is entropically disfavored compared to longer peptides.
Side-Chain Interference: The
-amino groups of Lysine must be orthogonally protected to prevent branching or polymerization.
Solubility & Isolation: The final deprotected molecule is highly polar and water-soluble, making traditional organic extraction impossible.
This guide provides a Solution-Phase Cyclization Protocol using orthogonal protection (Boc/Cbz), which offers the highest reliability for scale and purity compared to Solid-Phase Peptide Synthesis (SPPS).
Strategic Route Selection
To maximize yield, we recommend a Linear Dipeptide Ester Cyclization route. This method avoids the "deletion sequences" common in SPPS and allows for the isolation of the stable diketopiperazine (DKP) core before the final side-chain deprotection.
The Optimized Pathway
Coupling: Standard solution-phase coupling of Boc-Lys(Cbz)-OH and H-Lys(Cbz)-OMe.
N-Deprotection: Removal of the N-terminal Boc group.
Cyclization: Thermal or Microwave-assisted ring closure of the dipeptide methyl ester.
Global Deprotection: Hydrogenolysis of the Cbz side chains (cleanest workup).
Visual Workflow (Synthesis Logic)
Figure 1: Step-by-step synthesis workflow for Cyclo(L-Lys-L-Lys) utilizing orthogonal protection to ensure high yield and purity.
Monitor: Follow the disappearance of the linear methyl ester by TLC or LC-MS.
Workup: Cool the solution. The protected DKP cyclo(Lys(Z)-Lys(Z)) often precipitates upon cooling or addition of Ether. Filter and wash.[1][2][3]
Method B: Microwave-Assisted (High Speed)
Dissolve the free amine dipeptide in water or dilute aqueous acetic acid.
Irradiate at 120–140°C for 10–20 minutes.
Why this works: Microwave energy efficiently overcomes the cis/trans peptide bond energy barrier, forcing the cis conformation required for ring closure [1].
Phase 3: Final Deprotection & Isolation
Reagents: 10% Pd/C, H2 gas (balloon), Methanol/Water (9:1).
Procedure:
Dissolve the protected DKP in MeOH (add a small amount of water or AcOH if solubility is poor).
Add Pd/C catalyst (10% w/w).
Stir under H2 atmosphere for 4–12 hours.
Filtration: Filter through Celite to remove Pd/C.
Isolation: Evaporate solvent. The product is a hygroscopic solid.
Salt Formation (Recommended): Dissolve in minimal MeOH and add HCl in Dioxane. Precipitate with Acetone/Ether to obtain the stable Hydrochloride Salt .
Troubleshooting Guide (FAQ Format)
Issue 1: Low Yield During Cyclization
Q: I see the linear dipeptide starting material remaining even after 24h reflux.
Diagnosis: The linear peptide is likely stuck in the trans conformation, preventing the amine from attacking the ester.
Solution:
Switch Solvent: Use Toluene/2-Butanol mixture to increase reflux temperature.
Add Catalyst: Add 0.5 eq of 2-Hydroxypyridine . This bifunctional catalyst coordinates with both the amine and the ester carbonyl, facilitating the transition state for cyclization [2].
Concentration: Ensure the reaction is not too dilute. Intramolecular reactions (cyclization) are favored over intermolecular ones (oligomerization) at moderate dilutions (0.05–0.1 M), but too dilute slows kinetics.
Issue 2: Racemization (Loss of Chirality)
Q: My product optical rotation is lower than expected, or I see diastereomers in NMR.
Diagnosis: Base-catalyzed epimerization of the
-proton. This occurs if strong bases (Et3N, NaH) are used during cyclization.
Solution:
Acidic Conditions: Stick to the Acetic Acid/2-Butanol reflux method. Acidic conditions suppress proton abstraction at the
-carbon.
Avoid NaH: Never use Sodium Hydride for this cyclization; it guarantees racemization.
Issue 3: Purification of the Final Product
Q: After hydrogenolysis, I have a sticky gum that I can't weigh or handle.
Diagnosis: Cyclo(Lys-Lys) is a polar polyamine and is highly hygroscopic in its free base form.
Solution:
Do not use aqueous workup. You cannot extract this into organic solvents.
Lyophilization: Freeze-dry the aqueous/methanol solution to get a fluffy powder.
Salt Formation: Convert to the HCl salt immediately. Dissolve the gum in minimal MeOH, add 4M HCl in Dioxane (4 eq), and pour into cold Diethyl Ether. The white solid precipitate is stable and non-hygroscopic [3].
Troubleshooting Logic Tree
Figure 2: Diagnostic logic for common synthesis failures.
Analytical Data Reference
Parameter
Specification
Notes
Formula
C₁₂H₂₄N₄O₂
MW: 256.35 g/mol (Free Base)
Mass Spec (ESI+)
[M+H]⁺ = 257.2
Major peak
Appearance
White Solid (HCl salt)
Hygroscopic if free base
Solubility
H₂O, DMSO, MeOH
Insoluble in DCM, EtOAc, Hexane
¹H NMR (D₂O)
4.05 (m, 2H, -CH)
Characteristic DKP methine protons
References
Microwave-Assisted Synthesis: Teixidó, M., et al. (2009). "Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media." Vertex AI Search / NIH. 4
Catalytic Cyclization: Using 2-hydroxypyridine as a bifunctional catalyst is a standard method for difficult DKP cyclizations, referenced in general peptide synthesis literature for overcoming trans-cis isomeriz
Salt Isolation & Purification: BenchChem Technical Support. (2025).[1][5][6] "Purification of Piperazine-Containing Compounds." BenchChem.[1] 1
Molecule Data: PubChem. "(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione."[7][8][9] National Library of Medicine. 10
Technical Support Center: Solubility Guide for (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Diagnostic Overview: Why is this compound difficult to dissolve? Researchers often assume that because this compound contains two lysine residues (known for high hydrophilicity), it should dissolve instantly in water.
Author: BenchChem Technical Support Team. Date: March 2026
Diagnostic Overview: Why is this compound difficult to dissolve?
Researchers often assume that because this compound contains two lysine residues (known for high hydrophilicity), it should dissolve instantly in water. When it fails to do so—often forming a cloudy suspension or a gelatinous mass—it is due to the unique structural physics of the Diketopiperazine (DKP) core .
The Mechanism of Insolubility
The (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione molecule possesses a "Jekyll and Hyde" character:
The DKP Core (Hydrophobic/Stacking): The central six-membered ring is rigid and planar. It contains two cis-amide bonds that function as powerful hydrogen bond donors and acceptors. This allows the molecules to stack vertically (like coins), forming tightly bound supramolecular structures or crystals that resist solvation.
The Side Chains (Hydrophilic/pH-Sensitive): The butyl-amine groups are flexible and polar. However, at neutral or basic pH, the amine groups may not be fully protonated.[1] Without the electrostatic repulsion of the positive charge (
), the intermolecular hydrogen bonding of the core dominates, leading to aggregation.
Key Takeaway: Solubility is not just about polarity; it is a competition between lattice energy (molecule-molecule interaction) and solvation energy (molecule-solvent interaction). To dissolve this compound, you must disrupt the lattice.
Troubleshooting Protocols
Scenario A: Dissolving in Aqueous Media (Preferred Method)
Issue: The compound floats or forms a cloudy precipitate in neutral water/PBS.
Solution: You must lower the pH to fully protonate the
-amino groups.
Protocol 1: Acid-Driven Solubilization
Preparation: Weigh the desired amount of Cyclo(L-Lys-L-Lys).
Vehicle Selection: Do not add PBS or neutral water initially. Use 0.1 M Acetic Acid or 0.01 M HCl .
Stepwise Addition:
Add the acidic solvent dropwise to the powder while vortexing.
Target Concentration: Up to 10-20 mg/mL is typically achievable at pH < 5.
Equilibration: If the solution remains hazy, sonicate for 30–60 seconds at ambient temperature. The acoustic energy helps break the intermolecular H-bonds, allowing the protons to access the amine sites.
Buffer Exchange (Optional): Once dissolved, you can slowly dilute this stock into your assay buffer. Warning: If the final pH rises above 7.5, the compound may slowly reprecipitate or gel over time.
Scenario B: Dissolving in Organic Solvents (For Hydrophobic Assays)
Issue: The compound is insoluble in Methanol, Ethanol, or Acetone.
Solution: Use polar aprotic solvents capable of disrupting hydrogen bonds.
Protocol 2: The "Hard Solvents" Approach
Primary Solvent:DMSO (Dimethyl sulfoxide) is the gold standard here. It is a strong H-bond acceptor.
Solubility Limit: Typically >20 mg/mL.
Alternative (For stubborn aggregates):HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) .
HFIP is a potent disruptor of peptide secondary structures (beta-sheets). Dissolve the compound in 100% HFIP to break all aggregates, then dry it down (lyophilize or nitrogen stream) and reconstitute in DMSO or acidic water. This "resets" the crystal structure.
Scenario C: The "Gelation" Trap
Issue: The solution was clear but turned into a solid gel upon standing.
Solution: You have inadvertently created a supramolecular hydrogel. This is a known property of lysine-based DKPs.
Immediate Fix: Add a chaotropic agent (e.g., Urea 4M) or simply acidify (add HCl) and sonicate. The gel is held together by non-covalent interactions and is reversible.
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the correct solvent system based on your experimental needs.
Caption: Solubility decision tree for Cyclo(L-Lys-L-Lys) optimizing for biological vs. chemical applications.
Quantitative Data Summary
Solvent System
Solubility Potential
Mechanism of Action
Recommended Use
Water (pH 7.0)
Low / Variable
Weak interaction; DKP stacking dominates.
Not recommended for stock solutions.
0.1 M Acetic Acid
High (>10 mg/mL)
Protonation of amines causes electrostatic repulsion.
Q1: Can I autoclave the stock solution?A: It is not recommended . While DKPs are thermally stable, the lysine side chains can undergo degradation or racemization at high temperatures (121°C).
Best Practice: Prepare the solution in a sterile hood using sterile-filtered water/acid, or pass the final solution through a 0.22 µm PVDF or PES syringe filter .
Q2: Why did my solution turn into a gel after 24 hours at 4°C?A: You observed supramolecular self-assembly . At lower temperatures, the kinetic energy of the molecules decreases, allowing the hydrogen bonds to re-establish a network.
Fix: Warm the tube to 37°C and vortex. If it persists, add a small volume of concentrated HCl to lower the pH further.
Q3: Is the compound stable in DMSO?A: Yes, Cyclo(L-Lys-L-Lys) is stable in DMSO at -20°C for at least 6 months. However, avoid repeated freeze-thaw cycles as this can induce moisture absorption (DMSO is hygroscopic), which may trigger precipitation.
Q4: I need to use this in a cell culture assay at pH 7.4. How do I prevent precipitation?A: Prepare a concentrated stock in 0.01 M HCl or DMSO . When you dilute this into the cell culture media (e.g., 1:1000 dilution), the buffering capacity of the media (bicarbonate/HEPES) will neutralize the acid. The low concentration of the compound in the final assay (usually µM range) is typically below the critical aggregation concentration, keeping it soluble.
References
PubChem. (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (Compound CID: 71356793).[4] National Library of Medicine. Available at: [Link]
Jeong, Y. et al.Cyclic dipeptides: biological activities and self-assembled materials. Journal of Peptide Science. (General reference for DKP self-assembly properties).
Side reactions in the synthesis of piperazine-2,5-diones
Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notorious and thermodynamically driven side reactions in peptide chemi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Peptide Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this portal to address one of the most notorious and thermodynamically driven side reactions in peptide chemistry: the formation of piperazine-2,5-diones, commonly known as diketopiperazines (DKPs).
Whether you are losing yield during Solid-Phase Peptide Synthesis (SPPS) due to spontaneous DKP cleavage, or struggling with epimerization and oligomerization during the intentional solution-phase synthesis of DKP therapeutics, this guide provides the mechanistic causality and validated protocols needed to rescue your syntheses.
MODULE 1: The Mechanistic Causality of DKP Formation
To troubleshoot DKP side reactions, we must first understand the thermodynamic forces at play. DKP formation is an intramolecular aminolysis reaction. During Fmoc-SPPS, the removal of the Fmoc protecting group from the second amino acid (Aa2) liberates a highly nucleophilic N-terminal amine. If the conformational geometry allows, this free amine will attack the ester linkage connecting the first amino acid (Aa1) to the resin[1].
This reaction is highly sequence-dependent. Sequences containing a C-terminal Proline or Glycine are at extreme risk. Proline naturally favors a cis-peptide bond configuration, which perfectly pre-organizes the dipeptide for a 6-membered ring closure[2]. Glycine, lacking a bulky side chain, possesses the rotational freedom necessary to easily adopt the required cyclic transition state[3]. Once the highly stable 6-membered DKP ring forms, the dipeptide is irreversibly cleaved from the solid support, resulting in severe truncation (desXaaXaa deletion impurities)[4].
Caption: Mechanism of base-catalyzed DKP formation during Fmoc-SPPS.
MODULE 2: Troubleshooting Guide & FAQs
Q1: I am losing my peptide at the dipeptide stage during Fmoc deprotection. How do I prevent this?A: This is the classic DKP truncation event. The standard 20% piperidine in DMF deprotection solution provides the basic environment that catalyzes this nucleophilic attack[1].
Solution: First, switch your solid support. Wang resins (p-alkoxybenzyl esters) leave the ester bond highly exposed and vulnerable[1]. Instead, use a 2-Chlorotrityl chloride (2-CTC) resin. The massive steric bulk of the trityl group physically shields the ester carbonyl from the attacking amine, effectively blocking the reaction[1]. Second, alter your deprotection kinetics. Replace 20% piperidine with a cocktail of 2% DBU and 5% piperazine in NMP. DBU accelerates Fmoc removal, while piperazine acts as a scavenger, drastically reducing the time the free amine spends in a highly basic environment[5].
Q2: When intentionally synthesizing DKPs in solution, I observe significant epimerization. How can I preserve stereocenter integrity?A: Epimerization (racemization at the
-carbon) occurs because the standard basic conditions or high temperatures used to drive cyclization also abstract the acidic -proton[6]. This leads to a planar enolate intermediate. Upon reprotonation, the molecule relaxes into the thermodynamically more stable isomer (often the cis-DKP if bulk allows, or a trans-DKP depending on side-chain sterics)[6].
Solution: Avoid strong bases and extended heating. Utilize mild, neutral, or slightly acidic cyclization conditions (e.g., heating in 2-butanol or utilizing Ugi multicomponent reactions) which prevent the formation of the enolate intermediate[7].
Q3: My intentional DKP synthesis is yielding linear oligomers instead of the cyclic monomer. What is going wrong?A: You are experiencing a kinetic competition between intramolecular cyclization (forming the DKP) and intermolecular condensation (forming linear oligomers)[8].
Solution: To favor intramolecular cyclization, you must manipulate the effective molarity. Perform the cyclization under high-dilution conditions (e.g., < 0.01 M). Alternatively, perform the cyclization on a solid support; the spatial separation of the growing chains on the resin beads creates a "pseudo-dilution" effect that physically prevents intermolecular oligomerization[9].
Caption: Diagnostic workflow for mitigating DKP-induced peptide truncation.
MODULE 3: Quantitative Data & Material Selection
To engineer a successful synthesis, empirical selection of resins and reagents is critical. Use the tables below to optimize your workflow.
Table 1: Resin Selection Guide for C-terminal Pro/Gly Sequences
Resin Type
Linker Chemistry
DKP Susceptibility
Mechanistic Rationale
Wang Resin
p-Alkoxybenzyl ester
High
Unhindered ester bond is highly vulnerable to nucleophilic attack[1].
PAM Resin
Phenylacetamidomethyl
Moderate
Requires harsh HF cleavage (Boc-SPPS); less common in standard Fmoc-SPPS.
| 2-CTC Resin | 2-Chlorotrityl chloride | Very Low | Massive steric bulk of the trityl group physically blocks intramolecular aminolysis[1]. |
Table 2: Fmoc Deprotection Optimization
Reagent System
DKP Cleavage Risk
Reaction Kinetics
Application Notes
20% Piperidine in DMF
High
Standard
Avoid for Pro/Gly C-terminal dipeptides. Highly basic environment catalyzes ring closure[1].
2% DBU + 5% Piperazine in NMP
Low
Fast
DBU accelerates Fmoc removal; Piperazine acts as a scavenger while minimizing base-catalyzed DKP formation[5].
| 20% Piperidine + 0.1M HOBt | Moderate | Slowed | The weak acid (HOBt) slightly buffers the basicity, reducing DKP but slowing overall deprotection. |
MODULE 4: Validated Experimental Protocols
A robust protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints to ensure causality is controlled at every step.
Protocol 1: Solid-Phase Synthesis of Peptides Prone to DKP Formation
Objective: Synthesize a sequence with a C-terminal Proline without dipeptide truncation.
Resin Loading: Swell 2-CTC resin in dry DCM for 30 minutes. Add Fmoc-Pro-OH (1.2 eq) and DIPEA (4.0 eq) in DCM. Agitate for 2 hours.
Self-Validation Checkpoint 1: Perform a UV-Vis quantitation of the dibenzofulvene-piperidine adduct at 301 nm on a small resin aliquot. Ensure loading is quantitative before proceeding.
Capping: Add HPLC-grade Methanol (1 mL/g resin) and DIPEA to the reaction vessel to cap unreacted trityl chloride sites. Agitate for 15 minutes, then wash thoroughly with DMF.
First Deprotection & Coupling: Treat with 20% piperidine/DMF for exactly 5 minutes to remove the first Fmoc group. Wash with DMF. Couple the second amino acid (Fmoc-Aa2-OH) using DIC/Oxyma Pure (3.0 eq) for 1 hour.
Self-Validation Checkpoint 2: Perform a Kaiser Test. A negative result (yellow) confirms complete coupling, ensuring no free amines are left to trigger delayed DKP formation.
Critical Deprotection (The Danger Zone): To remove the Fmoc from Aa2, do not use standard piperidine . Treat the resin with 2% DBU / 5% piperazine in NMP for exactly 3 minutes[5]. Drain and immediately wash with DMF (5x) to remove all traces of base.
Immediate Acylation: Immediately add the pre-activated third amino acid (Fmoc-Aa3-OH + DIC/Oxyma). Do not allow the free dipeptide to sit on the resin.
Self-Validation Checkpoint 3: Perform a micro-cleavage (1% TFA in DCM) of a few beads. Analyze via LC-MS. The presence of the intact tripeptide mass—and the strict absence of a [M - Dipeptide] mass—confirms DKP suppression was successful.
Protocol 2: Solution-Phase Synthesis of Stereopure Piperazine-2,5-diones
Objective: Intentionally synthesize a DKP monomer while preventing epimerization and oligomerization.
Dipeptide Preparation: Synthesize the linear dipeptide (Boc-Aa1-Aa2-OMe) using standard solution-phase EDC/HOBt coupling. Purify via flash chromatography.
Deprotection: Remove the Boc group using 4N HCl in Dioxane for 30 minutes at 0°C to prevent premature, uncontrolled cyclization. Evaporate the solvent to yield the dipeptide hydrochloride salt.
Controlled Cyclization: Dissolve the dipeptide salt in a high-dilution solvent system (e.g., 2-butanol/toluene, 0.005 M) to enforce pseudo-dilution and prevent oligomerization. Add a catalytic amount of weak base (e.g., N-methylmorpholine) just sufficient to neutralize the HCl salt, avoiding excess basicity. Reflux for 12 hours.
Self-Validation Checkpoint 1: Analyze the crude product via Chiral HPLC against known L,L- and L,D- standards. A diastereomeric excess (d.e.) of >98% validates that the mild conditions successfully prevented
Self-Validation Checkpoint 2: Perform ESI-MS. The dominant peak must be the exact mass of the cyclic monomer
. The absence of peaks confirms the high-dilution strategy successfully suppressed linear oligomerization[8].
References
Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI.[Link]
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. PMC.[Link]
Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. PeptideChemistry.org.[Link]
Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.[Link]
A facile synthesis of cysteine-based diketopiperazine from thiol-protected precursor. Royal Society Publishing.[Link]
Synthesis of a diketopiperazine molecule from the cyclodehydration of two amino acids. ResearchGate.[Link]
Stability of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione in biological media
Welcome to the Application Support & Troubleshooting Center for (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly known as the cyclic dipeptide cyclo(L-Lys-L-Lys) . Designed for researchers and drug developmen...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support & Troubleshooting Center for (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly known as the cyclic dipeptide cyclo(L-Lys-L-Lys) .
Designed for researchers and drug development professionals, this portal provides in-depth mechanistic insights, validated protocols, and troubleshooting workflows to ensure the integrity of your pharmacokinetic and formulation experiments.
I. Mechanistic FAQs: Stability in Biological Media
Q: Why does cyclo(L-Lys-L-Lys) exhibit such extreme stability in plasma compared to its linear counterpart?A: The stability of cyclo(L-Lys-L-Lys) is fundamentally driven by its 2,5-diketopiperazine (DKP) core. Linear peptides are rapidly degraded in biological media by exopeptidases (which cleave at free N- or C-termini) and endopeptidases (which cleave internal peptide bonds). The cyclization of the two lysine residues into a DKP ring completely eliminates the free α-amino and α-carboxyl groups, rendering exopeptidases mechanistically ineffective. Furthermore, the rigid six-membered ring forces the internal peptide bonds into a cis conformation. This creates significant steric hindrance, preventing the molecule from properly docking into the active sites of standard endopeptidases. Empirical studies confirm that cyclo(L-Lys-L-Lys) is highly resistant to both mammalian peptidases and diverse microbial degradation pathways [1].
Q: How does this structural stability translate to in vivo applications like Blood-Brain Barrier (BBB) shuttling?A: The DKP scaffold alters both the proteolytic and physicochemical profile of the molecule. By masking the zwitterionic charges inherent to linear dipeptides, the DKP ring increases the molecule's overall lipophilicity—a critical parameter for passive diffusion across the BBB. In vivo murine models utilizing radiolabeled cyclo(Lys-Lys) scaffolds have demonstrated that this stability limits systemic proteolysis, allowing the intact DKP to act as a highly efficient vector for transporting conjugated peptide payloads directly into the brain parenchyma [2].
II. Quantitative Stability Profile
To assist in experimental design, the following table summarizes the comparative stability metrics of the DKP scaffold versus its linear analog.
Issue 1: Inconsistent recovery or poor LC-MS/MS quantification of cyclo(L-Lys-L-Lys) from plasma matrices.
Root Cause & Causality: The two aliphatic amine side chains (4-aminobutyl groups) of the lysine residues are highly basic (pKa ~10.5). At physiological pH (7.4), they are fully protonated. These cationic sites can bind non-specifically to negatively charged plasma proteins or the exposed silanol groups of standard glass collection vials, leading to artificial signal suppression.
Resolution:
Disrupt Protein Binding: Acidify the plasma sample with 0.1% Formic Acid prior to organic solvent precipitation. The acidic environment denatures the proteins and ensures the compound remains in the supernatant.
Prevent Surface Adsorption: Exclusively use silanized glassware or low-bind polypropylene tubes throughout the extraction workflow.
Issue 2: Unexpected ring-opening (hydrolysis) observed during long-term storage of stock solutions.
Root Cause & Causality: While enzymatically stable, DKPs are chemically susceptible to base-catalyzed hydrolysis. Storage in buffers with a pH > 8.0, or repeated freeze-thaw cycles in unbuffered saline, allows hydroxide ions to execute a nucleophilic attack on the DKP carbonyl carbons, reverting the cyclic structure back to a linear dipeptide.
Resolution: Reconstitute and store all stock solutions in slightly acidic to neutral conditions (pH 5.0 - 7.0) at -20°C. Aliquot solutions to avoid multiple freeze-thaw cycles.
IV. Validated Experimental Protocol: In Vitro Plasma Stability Assay
To guarantee reproducible and scientifically rigorous results, use this self-validating protocol for assessing the stability of cyclo(L-Lys-L-Lys) conjugates.
Self-Validation Principle: This assay incorporates a known unstable linear peptide (e.g., linear Lys-Lys) as a positive control. If the linear peptide is not degraded during the assay, the plasma matrix has lost its enzymatic activity (due to improper storage or freeze-thaw degradation), and the assay must be invalidated.
Step-by-Step Methodology:
Matrix Preparation: Thaw pooled human or murine plasma on ice. Centrifuge at 3,000 x g for 5 minutes to remove any cryoprecipitates. Pre-warm the plasma to 37°C in a water bath for 10 minutes.
Spiking: Prepare a 100 µM working solution of cyclo(L-Lys-L-Lys) and a 100 µM solution of linear Lys-Lys (Positive Control) in PBS (pH 7.4). Spike the compounds into separate plasma aliquots to achieve a final concentration of 1 µM (1% organic solvent maximum to prevent premature enzyme denaturation).
Incubation & Sampling: Incubate the spiked plasma at 37°C under gentle agitation. Extract 50 µL aliquots at predefined time points (0, 15, 30, 60, 120, and 240 minutes).
Quenching (Critical Step): Immediately dispense the 50 µL aliquot into 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid and 10 nM Verapamil (Internal Standard). Causality: The cold organic solvent instantly precipitates plasma proteins, halting all enzymatic activity, while the formic acid disrupts electrostatic interactions to maximize the recovery of the basic lysine side chains.
Extraction: Vortex the quenched samples for 2 minutes, then centrifuge at 15,000 x g for 10 minutes at 4°C.
Analysis: Transfer the clear supernatant to low-bind LC vials and analyze via LC-MS/MS using a HILIC or mixed-mode reversed-phase column optimized for polar, basic analytes.
V. Pathway Visualization
The following diagram illustrates the biological fate and structural advantages of the cyclo(L-Lys-L-Lys) scaffold upon systemic administration.
Mechanism of cyclo(L-Lys-L-Lys) stability and BBB transport in biological media.
VI. References
Perzborn, M., Syldatk, C., & Rudat, J. (2013). Enzymatical and microbial degradation of cyclic dipeptides (diketopiperazines). AMB Express, 3(1), 51. URL:[Link][1]
Virgone-Carlotta, A., et al. (2016). New diketopiperazines as vectors for peptide protection and brain delivery: Synthesis and biological evaluation. Journal of Labelled Compounds and Radiopharmaceuticals, 59(12), 517-530. URL:[Link][2]
Troubleshooting low efficacy of piperazine-2,5-dione compounds in assays
Introduction: The Deceptive Simplicity of the DKP Scaffold You are likely here because your piperazine-2,5-dione (diketopiperazine or DKP) analogs showed promising in silico docking scores or initial hits, but are failin...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Deceptive Simplicity of the DKP Scaffold
You are likely here because your piperazine-2,5-dione (diketopiperazine or DKP) analogs showed promising in silico docking scores or initial hits, but are failing to reproduce potency in secondary assays or cell-based models.
This is a common paradox with DKPs. While they are "privileged structures" in medicinal chemistry due to their rigidity, high stability, and similarity to peptide turns, they possess unique physicochemical liabilities that often mask their true biological activity.[1]
This guide addresses the three primary failure modes for this scaffold: Thermodynamic Insolubility , Stereochemical Scrambling , and Colloidal Aggregation .[1]
Module 1: The Solubility Trap (Physical Properties)
The Symptom:
Compounds precipitate in aqueous assay media (PBS, DMEM) despite appearing soluble in DMSO stock solutions.[1] Efficacy drops as concentration increases (a "bell-shaped" or flat dose-response).
The Cause: Intermolecular Hydrogen Bonding
DKPs are not just "hydrophobic"; they are "crystal lattice energy traps." The core piperazine-2,5-dione ring contains two amide donors and two acceptors positioned perfectly for head-to-tail intermolecular hydrogen bonding.
Mechanism: In solid state, DKPs form tight hydrogen-bonded "tapes" or "ribbons" (N–H[1]···O).
The Crash: When you dilute a DMSO stock into aqueous buffer, the water strips the DMSO, and the DKP molecules energetically prefer re-associating with each other (crystallizing) rather than interacting with the solvent.[1] This happens faster than the compound can bind the protein target.
Troubleshooting Protocol: The "Solubility Limit" Check
Step
Action
Rationale
1
Prepare Stock
Dissolve compound in 100% DMSO at 10 mM. Ensure no visible particulate.
2
Dilute
Dilute to 100 µM in your exact assay buffer (e.g., PBS + 1% DMSO).
3
Incubate
Let stand for 60 minutes at room temperature (assay duration).
4
Measure
Method A (Preferred): Laser Nephelometry to detect light scattering (precipitate).Method B (Accessible): Centrifuge at 15,000 x g for 10 min. Analyze supernatant via HPLC.
5
Calculate
Compare AUC (Area Under Curve) of supernatant vs. theoretical max. If recovery < 80%, your assay data is invalid.
Corrective Action:
Modify Side Chains: Disruption of the intermolecular packing is required. N-methylation of one amide nitrogen often dramatically improves solubility by breaking the H-bond network.
Formulation: Use 0.01% Triton X-100 or Pluronic F-127 in the assay buffer to stabilize the dispersion.[1]
Module 2: Identity Crisis (Stereochemistry)
The Symptom:
The compound shows weak activity (micromolar) when it should be nanomolar. Re-synthesized batches show variable potency.
The Cause: Epimerization (Racemization)
DKPs are often synthesized from amino acids.[1] The cyclization step (often base-catalyzed) or harsh deprotection conditions can cause epimerization at the
-carbon.
The Risk: You believe you are testing the cis-(L,L) isomer, but you may actually have a mixture of cis and trans-(L,D).
Impact: The DKP ring forces side chains into specific vectors. The trans isomer presents side chains on opposite faces of the ring, likely abolishing binding affinity.
Diagnostic Workflow:
Do not rely on standard LC-MS (which cannot distinguish diastereomers/enantiomers).
Chiral HPLC: Run the compound on a chiral stationary phase (e.g., Chiralpak AD-H or OD-H).[1]
NMR Validation: Compare
H-NMR coupling constants (-values) of the -protons.
Cis-isomers typically show specific shielding patterns due to the "folded" nature if aromatic side chains are present.
Trans-isomers often display distinct shifts due to planar symmetry.
Cell Assays: Toxicity or activity disappears when serum albumin (BSA/FBS) concentration is increased.[1]
The Cause: Colloidal Aggregation
Planar, hydrophobic scaffolds like DKPs are prone to forming colloidal aggregates.[1] These aggregates sequester enzyme targets (causing false positives in inhibition assays) or fail to penetrate cells (false negatives).[1]
The Detergent Sensitivity Test (Shoichet Protocol)
Every DKP hit must undergo this counter-screen.[1]
Protocol:
Run the dose-response curve in standard buffer.
Repeat the curve with 0.01% Triton X-100 (freshly prepared) added to the buffer.
Interpretation:
Result A: IC50 remains stable (+/- 2-fold).
True Binder.
Result B: Potency drops significantly (IC50 shifts > 5-fold or activity vanishes).
Aggregator (False Positive).
Visualizing the Troubleshooting Logic
The following diagram outlines the critical decision path for validating DKP hits.
Caption: Decision tree for triaging piperazine-2,5-dione compounds exhibiting low or anomalous efficacy.
Frequently Asked Questions (FAQs)
Q: Why does my DKP compound show activity in the biochemical assay but zero activity in cells?A: Aside from solubility, check Permeability . While DKPs are generally considered cell-permeable, highly polar side chains (e.g., Ser, Asp) can limit passive diffusion.[1]
Test: Run a PAMPA (Parallel Artificial Membrane Permeability Assay) or Caco-2 assay.
Fix: If permeability is low (
cm/s), consider masking polar groups as esters (prodrugs) or N-methylating the backbone to reduce the energetic cost of desolvation.
Q: Can I use standard peptide coupling reagents to make my DKP?A: Yes, but be wary of Cyclization-Induced Epimerization .[1] The final cyclization step often requires basic conditions (e.g., piperidine, ammonia) which can scramble the stereocenter of the C-terminal amino acid.
Tip: Use milder activation methods or specific "safety-catch" linkers if synthesizing on solid phase (SPPS).
Q: My compound has a "flat" SAR (Structure-Activity Relationship). Changes to the side chains don't affect potency.A: This is a hallmark of Non-Specific Binding or Aggregation.[1] If the compound is acting as a "brick" or a colloid, the specific side chains matter less than the overall hydrophobicity. Perform the Detergent Sensitivity Test immediately.
References
Martins, M. B., & Carvalho, I. (2007).[1] Diketopiperazines: biological activity and synthesis. Tetrahedron, 63(40), 9923-9932.
Shoichet, B. K. (2006).[1] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Foundational text on aggregation/PAINS).
Fischer, P. M. (2003). Diketopiperazines in peptide and combinatorial chemistry. Journal of Peptide Science, 9(1), 9-35.
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 7817, Piperazine-2,5-dione.
Teixidó, M., et al. (2007). Diketopiperazines as privileged scaffolds for the design of cell-permeable peptidomimetics. Chemical Communications.
Technical Support Center: Preventing Degradation of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you maintain the structural and chiral integrity of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione —common...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you maintain the structural and chiral integrity of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione —commonly referred to as cyclo(L-Lys-L-Lys).
While the diketopiperazine (DKP) ring grants this cyclic dipeptide exceptional resistance to proteolytic cleavage, the molecule remains chemically vulnerable during storage. Understanding the causality behind degradation—specifically ring hydrolysis, base-catalyzed epimerization, and moisture-induced aggregation—is critical for ensuring reproducible experimental outcomes.
To effectively protect your compound, you must first understand the environmental triggers that compromise its structure. The diagram below illustrates the primary degradation pathways and the corresponding storage interventions.
Degradation pathways of cyclo(Lys-Lys) and targeted preventative storage strategies.
Troubleshooting Guides & FAQs
Q1: Why is my cyclo(L-Lys-L-Lys) showing a loss of chiral purity (epimerization) over time?Causality: The alpha-protons at the 3S and 6S chiral centers are slightly acidic due to the electron-withdrawing nature of the adjacent carbonyl groups in the DKP ring. In alkaline environments (pH > 8),1. This intermediate leads to rapid epimerization, converting the native cis-DKP (3S,6S) into the thermodynamically more stable trans-DKP[1].
Resolution: Always reconstitute the lyophilized powder in buffers titrated to pH 4.0–7.0. Strictly avoid ammonium hydroxide or strong carbonate buffers during handling.
Q2: I am observing linear Lys-Lys dipeptides in my LC-MS analysis. How do I prevent DKP ring hydrolysis?Causality: While DKPs are highly stable against proteases, the cyclic amide bonds are susceptible to nucleophilic attack by water. This hydrolysis is accelerated at extreme pH values (< 3 or > 8) and elevated temperatures, leading to2[2].
Resolution: Minimize the time the compound spends in aqueous solution. For long-term storage, the compound must be kept in a3[3].
Q3: The lyophilized powder has become sticky, gummy, and difficult to weigh. What happened?Causality: The two primary amines on the butyl side chains are highly hygroscopic. If a cold vial is opened immediately upon removal from the freezer, atmospheric moisture condenses on the powder. This moisture acts as a micro-solvent, mobilizing the molecules and initiating premature hydrolysis[3].
Resolution: Implement the "Equilibration Rule." Allow sealed vials to sit at room temperature for at least 20–30 minutes before opening. Always store the primary vial with silica desiccants.
Quantitative Stability Data
The following table summarizes the expected stability of cyclo(L-Lys-L-Lys) across various environmental conditions. Use this data to plan your experimental timelines.
Storage Condition
Physical State
pH
Est. Shelf Life
Primary Degradation Mode
-20°C, Desiccated
Lyophilized Solid
N/A
> 2 Years
None (Highly Stable)
4°C, Sealed
Lyophilized Solid
N/A
3 - 6 Months
Slow oxidation / Moisture
25°C (Room Temp)
Aqueous Solution
7.4
2 - 3 Days
Ring Hydrolysis
25°C (Room Temp)
Aqueous Solution
10.0
< 2 Hours
Rapid Epimerization / Hydrolysis
80°C (Stress Test)
Aqueous Solution
7.4
< 1 Hour
Ring Hydrolysis
Standard Operating Procedures (SOPs)
To guarantee reproducibility, your laboratory must adopt self-validating workflows. The diagram below outlines the optimal lifecycle of the compound from synthesis to assay.
Optimal lyophilization, storage, and reconstitution workflow for cyclo(Lys-Lys).
Protocol 1: Lyophilization and Long-Term Storage
Objective: Remove water to halt molecular mobility and prevent hydrolysis.
Solubilization : Dissolve synthesized cyclo(L-Lys-L-Lys) in MS-grade water.
Self-Validation Check: Test the pH of the solution using a micro-probe; it must read between 5.0 and 6.5. If outside this range, adjust it. Lyophilizing at extreme pH concentrates the acid/base, destroying the cyclic dipeptide during the drying phase.
Aliquotting : Dispense into single-use amber glass vials. Amber glass blocks UV light, preventing photo-oxidation of the amines.
Freezing : Flash-freeze the vials in liquid nitrogen or a dry ice/ethanol bath.
Self-Validation Check: Visually inspect the frozen matrix; it should be a uniform, opaque solid. A translucent appearance indicates incomplete freezing or phase separation.
Lyophilization : Sublimate under deep vacuum (< 0.1 mBar) for 24-48 hours.
Inert Gas Purging : Backfill the lyophilizer chamber with dry Argon or Nitrogen gas before sealing the vials.
Storage : Cap tightly and store at -20°C in a secondary container with indicating silica gel.
Protocol 2: Reconstitution and pH-Controlled Handling
Objective: Safely transition the compound from a stable solid to an active solution without triggering degradation.
Equilibration : Remove the vial from -20°C storage. Do NOT open it immediately. Allow it to sit at room temperature for 30 minutes.
Self-Validation Check: Weigh the sealed vial. Wait 5 minutes and weigh it again. If the weight increases, condensation is still occurring. Wait until the weight is perfectly stable before opening.
Buffer Preparation : Prepare a working buffer (e.g., PBS or HEPES) and verify the pH is exactly 7.0 at room temperature.
Reconstitution : Inject the buffer through the septum or carefully open and add the buffer. Swirl gently; do not vortex vigorously to avoid shearing forces and aeration.
Immediate Use : Utilize the reconstituted DKP immediately for your assay. Discard any unused liquid portion.
Causality: Repeated freeze-thaw cycles of the reconstituted liquid cause micro-precipitation and rapid structural degradation[3].
References
Degradation kinetics of an aspartyl-tripeptide-derived diketopiperazine under forced conditions - nih.gov. 1
Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - nih.gov. 2
Peptide Storage & Stability: A Definitive Guide - honestpeptide.com. 3
Peptide Stability: How Long Do Peptides Last? - jpt.com.4
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Optimizing Formulation with (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Molecule Alias: Cyclo(L-Lys-L-Lys) | Cas No: 23409-32-7
Application: Non-viral Gene Delivery & Supramolecular Assembly[1][2][3][4]
Technical Overview & Critical Material Attributes (CMA)
Welcome to the Formulation Support Hub.
The molecule (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (hereafter referred to as c(Lys-Lys) ) is a cyclic dipeptide acting as a rigid, cationic building block.[1][2][3][4] Unlike linear Poly-L-Lysine (PLL), the Diketopiperazine (DKP) core confers proteolytic stability and restricted conformational flexibility, enhancing the stability of self-assembled nanostructures.[1][2][3][4]
Physicochemical Profile
Attribute
Specification / Value
Impact on Formulation
Core Structure
2,5-Diketopiperazine (DKP)
Provides rigidity and intermolecular H-bonding (stacking).[1][2][3][4][5]
Cationic Centers
2 Primary Amines ()
Protonated at physiological pH (pKa 10.5).[1][2][3][4] Drives DNA/RNA condensation.
Solubility
Water Soluble (>50 mg/mL)
High solubility requires careful "antisolvent" or "coacervation" techniques for NP formation.[2][3][4]
Chirality
(3S, 6S)
Critical for consistent supramolecular packing.[2][3][4]
Isoelectric Point
> 9.5
Positively charged at pH 7.4; Neutral/De-protonated at pH > 11.[2][3][4]
Manual: Add Phase A to Phase B dropwise while vortexing at medium speed (1000 rpm). Do not add DNA to the cation.
Microfluidic: Use a staggered herringbone mixer. Flow Rate Ratio (FRR) 3:1 (Aqueous:Organic if using solvent precipitation) or 1:1 (Aqueous:Aqueous).[1][2][3][4]
Incubation: Allow complexes to mature for 20–30 minutes at Room Temperature (RT).
Q: The particles form well, but transfection efficiency is low.
Diagnosis: "The Lysine Trap."
Root Cause: Unlike PEI, c(Lys-Lys) lacks a "proton sponge" capacity (buffering between pH 5.0–7.[1][2][3][4]0) to rupture endosomes.[3][4] The DNA remains trapped in the lysosome.
Corrective Action:
Add a Helper Lipid: Incorporate DOPE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine) into the formulation.
Use Chloroquine: Co-treat cells with 100 µM Chloroquine (in vitro only) to validate if endosomal escape is the bottleneck.[3][4]
Histidine Modification: If you have synthetic capability, modify the c(Lys-Lys) with Histidine residues to introduce pH-buffering capacity.[1][2][3][4]
Q: I observe high cytotoxicity at effective N/P ratios.
Purification: Use Tangential Flow Filtration (TFF) or dialysis (MWCO 3.5 kDa) to remove unbound c(Lys-Lys) post-formulation.[1][2][3][4]
PEGylation: Adsorb anionic PEG-Glutamic acid copolymers to the surface to shield the positive charge.[2][3]
Advanced Optimization Logic
Use the following logic tree to diagnose specific failure modes in your experiments.
Caption: Troubleshooting logic for c(Lys-Lys) nanoparticles. Blue path indicates the most common solution for gene delivery.
References
Diketopiperazine Vectors: Teixidó, M., et al. (2007).[3][4] "Diketopiperazines as vectors for peptide protection and brain delivery."[6] Journal of Controlled Release.
Cationic Peptide Assembly: M. E. Martin, et al. (2005).[2][3][4] "Peptide-based vectors for gene delivery."[1][2][3][4][7] The AAPS Journal.
Endosomal Escape Mechanisms: Akinc, A., et al. (2005).[3][4] "The proton sponge: a trick to enter the cell the viruses did not exploit." The Journal of Gene Medicine.
Cyclo(Lys-Lys) Properties: PubChem Compound Summary for CID 71356793. [1][2][3][4]
Disclaimer: This guide is for research use only. (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is not approved for clinical use in humans.[1][2][3][4]
Validating the Anticancer Utility of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione: A Technical Comparison Guide
Executive Summary (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly known as Cyclo(L-Lys-L-Lys) , represents a distinct class of cationic diketopiperazines (DKPs). Unlike its hydrophobic analogs (e.g., Plinabul...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly known as Cyclo(L-Lys-L-Lys) , represents a distinct class of cationic diketopiperazines (DKPs). Unlike its hydrophobic analogs (e.g., Plinabulin) that bind tubulin, Cyclo(L-Lys-L-Lys) is primarily valued for its cationic amphiphilicity and functional versatility .
Its anticancer utility is bimodal:
Direct Activity: Acting as a cationic lytic agent that selectively disrupts the negatively charged membranes of cancer cells (similar to antimicrobial peptides).
Scaffold Utility: Serving as a biocompatible, bifunctional scaffold for constructing drug-conjugates (e.g., with Doxorubicin or Curcumin) or stabilizing lipid nanoparticles (LNPs) for gene delivery.
This guide provides a self-validating framework to assess its purity, cytotoxicity, and mechanism of action compared to standard chemotherapeutics.
-amino groups providing cationic charge at physiological pH and sites for chemical conjugation.
Comparative Efficacy Analysis
The following table contrasts Cyclo(L-Lys-L-Lys) with established anticancer agents and DKP analogs.
Feature
Cyclo(L-Lys-L-Lys)
Plinabulin (Unsaturated DKP)
Cisplatin (Standard)
Poly-L-Lysine (Polymer)
Primary Mechanism
Membrane perturbation / DNA interaction / Drug Carrier
Tubulin Depolymerization
DNA Crosslinking
Membrane Disruption (Non-specific)
Selectivity Index
Moderate (Charge-based selectivity)
High (Target-based)
Low (High toxicity)
Low (High toxicity)
Solubility
High (Water soluble)
Low (Requires formulation)
Moderate
High
IC₅₀ (Typical)
20–100 µM (Cell line dependent)
< 10 nM
1–10 µM
Variable (MW dependent)
Primary Utility
Delivery Scaffold / Synergist
Direct Cytotoxin
Direct Cytotoxin
Coating / Adjuvant
Expert Insight: While Plinabulin is a nanomolar-range cytotoxin, Cyclo(L-Lys-L-Lys) often shows micromolar activity. Its value lies in its lower systemic toxicity and ability to be functionalized. Researchers should validate it not just as a killer, but as a potentiator or carrier.
Mechanistic Validation (The "Why" and "How")
To validate the activity of Cyclo(L-Lys-L-Lys), one must distinguish between Apoptosis (programmed cell death) and Necrosis/Lysis (membrane rupture).
Proposed Mechanisms
Electrostatic Attraction: The cationic amine groups bind to anionic phosphatidylserine exposed on cancer cell membranes.
Internalization & DNA Binding: Upon entry, the DKP core may interact with the minor groove of DNA, inhibiting replication.
Scaffold Delivery: If conjugated, it facilitates the uptake of attached cytotoxic payloads.
Pathway Visualization
The following diagram illustrates the dual-pathway mechanism (Direct Lysis vs. Intracellular Targeting).
Caption: Dual mechanism of action dependent on concentration. High concentrations favor membrane disruption (necrosis), while lower concentrations favor intracellular targeting (apoptosis).
Experimental Protocols for Validation
These protocols are designed to be a self-validating system . If the molecule fails the Purity check, downstream data is invalid. If it fails the MTT assay, proceed to Functionalization.
Phase 1: Quality Control (Go/No-Go)
Objective: Ensure the "activity" is not due to impurities (e.g., linear peptides or free lysine).
HPLC Analysis: C18 column, Gradient 5-50% ACN in Water (0.1% TFA). Target purity > 98%.
Mass Spectrometry: Confirm [M+H]⁺ peak at ~257.19 Da.
Solubility Check: Dissolve in PBS. If precipitation occurs, activity data will be skewed by aggregates.
Phase 2: Cytotoxicity Profiling (MTT Assay)
Objective: Determine IC₅₀ and Selectivity Index.
Cells:
Cancer: HeLa (Cervical), A549 (Lung), MCF-7 (Breast).
Normal Control: HEK293 or HUVEC.
Protocol:
Seed 5,000 cells/well in 96-well plates. Incubate 24h.
Caption: Decision tree for validating Cyclo(L-Lys-L-Lys) based on initial cytotoxicity screening.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71356793, (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione. Retrieved from [Link]
Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products.[3] Chemical Reviews, 112(7), 3641–3716. (Contextual grounding for DKP scaffolds).
Liao, S. R., et al. (2016). Design, synthesis and cytotoxic activities of novel 2,5-diketopiperazine derivatives.[4] European Journal of Medicinal Chemistry.[3] (Comparative data for DKP cytotoxicity).
Kukowska, M., & Dzierzbicka, K. (2014). Developments in the synthesis and biological activity of glycyl-L-histidyl-L-lysine derivatives.[5] Current Medicinal Chemistry.[5] (Reference for Lysine-peptide bioactivity).
Perz, K., et al. (2021). Diketopiperazine Gels: New Horizons from the Self-Assembly of Cyclic Dipeptides. Materials.[1][2][3][4][5][6][7][8][9][10][11] (Validation of Cyclo(Lys-Lys) as a self-assembling scaffold).
A Comparative Technical Guide: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione vs. Conventional Drug Delivery Vehicles
As the demand for targeted, bioavailable, and stable therapeutic delivery systems grows, researchers are increasingly moving beyond traditional lipid and polymer-based nanoparticles. At the forefront of this shift is (3S...
Author: BenchChem Technical Support Team. Date: March 2026
As the demand for targeted, bioavailable, and stable therapeutic delivery systems grows, researchers are increasingly moving beyond traditional lipid and polymer-based nanoparticles. At the forefront of this shift is (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly known as the cyclo(Lys-Lys) or DKP-lysine scaffold .
Characterized by a rigid 2,5-diketopiperazine (DKP) ring flanked by two highly flexible, primary amine-terminated 4-aminobutyl chains, this molecule offers a highly functionalizable platform. This guide provides an in-depth comparative analysis of the cyclo(Lys-Lys) scaffold against its commercial derivative, Fumaryl Diketopiperazine (FDKP), as well as conventional Lipid Nanoparticles (LNPs) and Poly(lactic-co-glycolic acid) (PLGA) vehicles.
Structural and Mechanistic Comparison
The Cyclo(Lys-Lys) Scaffold: Precision and Bioorthogonality
Unlike bulk-eroding polymers or self-assembling lipids, the unmodified cyclo(Lys-Lys) scaffold operates as a precision vector. The two primary amines allow for orthogonal protection and functionalization. Recent breakthroughs have utilized this scaffold to conjugate cell-penetrating peptides (CPPs) and integrin-targeting ligands (e.g., RGD sequences) via copper-catalyzed alkyne-azide cycloaddition (CuAAC). This dual-functionalization enables a highly efficient 1[1], bypassing the endosomal entrapment that plagues many nanocarriers. Furthermore, DKP scaffolds have demonstrated a unique ability to limit proteolysis and cross the blood-brain barrier (BBB), making them 2[2].
By acylating the 4-aminobutyl arms of cyclo(Lys-Lys) with succinic or fumaryl anhydrides, the scaffold is transformed into3[3]. FDKP leverages a cooperative intramolecular hydrogen-bonding motif that dictates its macroscopic behavior. At acidic pH (< 5.2), the protonated carboxylic acids reduce electrostatic repulsion, triggering 4[4]. Upon reaching the neutral pH of the deep lung, deprotonation forces rapid particle dissolution, releasing non-covalently entrapped payloads like insulin.
Conventional Vehicles: LNPs and PLGA
While LNPs are the gold standard for nucleic acid delivery, they rely heavily on ionizable lipids to induce endosomal membrane disruption—a process that can induce cytotoxicity and immunogenic responses. PLGA nanoparticles, conversely, release their payload via bulk ester hydrolysis, which often results in an unpredictable "burst release" profile and localized acidification. Cyclo(Lys-Lys) derivatives circumvent these issues through either direct cytosolic translocation (kiss-and-run) or instantaneous pH-triggered dissolution.
Quantitative Performance Comparison
The following table summarizes the operational parameters of cyclo(Lys-Lys) scaffolds compared to alternative delivery vehicles:
Delivery Vehicle
Core Material
Payload Capacity
Release Trigger / Mechanism
Cellular Uptake Mechanism
Primary Administration Route
Cyclo(Lys-Lys) Conjugates
DKP-Lysine Scaffold
1:1 Stoichiometric (Covalent)
Intracellular Cleavage / Direct
Kiss-and-Run (Receptor + CPP)
Targeted Systemic / BBB
FDKP Microparticles
Fumarylated DKP
High (up to 10-15% w/w)
pH Shift (Acidic to Neutral)
Dissolution & Diffusion
Pulmonary (Inhalation)
Lipid Nanoparticles (LNPs)
Ionizable Lipids, PEG, Cholesterol
High (Nucleic Acids)
Endosomal Acidification
Endocytosis & Membrane Fusion
Intramuscular / IV
PLGA Nanoparticles
Poly(lactic-co-glycolic acid)
Moderate (Size dependent)
Bulk Hydrolysis
Endocytosis
Injectable Depot / Oral
Experimental Workflows & Protocols
To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain why specific chemical environments are chosen.
Protocol 1: Synthesis and CuAAC Functionalization of Cyclo(Lys-Lys)
This protocol outlines the creation of the core DKP scaffold and its subsequent bioorthogonal functionalization to create a targeted delivery vector.
Thermal Cyclization: Suspend N-benzyloxycarbonyl-L-lysine (Cbz-L-lysine) in m-cresol. Heat the mixture to 160°C under a nitrogen atmosphere for 18 hours.
Causality:m-cresol acts as a high-boiling solvent, providing the sustained thermal energy required to drive the condensation of the linear precursor into the thermodynamically stable 6-membered DKP ring without solvent evaporation.
Deprotection: Treat the isolated intermediate with a limiting amount of HBr in acetic acid.
Causality: HBr selectively cleaves the benzyloxycarbonyl (Z) protecting groups to yield the cyclo(Lys-Lys) dihydrobromide core, leaving the central DKP amide bonds intact.
Self-Validation Step: Perform a Ninhydrin assay. A rapid shift to a deep purple color confirms the successful exposure of free primary amines.
Bioorthogonal Functionalization (CuAAC): React the free amines with propargylglycine to introduce terminal alkynes. Subsequently, introduce an azide-functionalized targeting peptide (e.g., RGD) in the presence of a Cu(I) catalyst.
Causality: Copper-catalyzed alkyne-azide cycloaddition (CuAAC) is chosen for its bioorthogonality. It proceeds at ambient temperatures, ensuring the rigid DKP core and delicate peptide payloads do not degrade during ligation.
Workflow for the synthesis and functionalization of the cyclo(Lys-Lys) diketopiperazine scaffold.
Protocol 2: pH-Driven Self-Assembly and Release Assay (FDKP Model)
This protocol validates the pH-responsive phase transition of acylated cyclo(Lys-Lys) derivatives, which is critical for 5[5].
Alkaline Dissolution: Dissolve the functionalized DKP (e.g., FDKP) in a weak alkaline buffer (0.1 M NaOH) containing the target payload (e.g., a model protein).
Acidic Precipitation: Slowly titrate the solution with 1 M HCl until the pH drops below 5.2.
Causality: At pH < 5.2, the terminal carboxylic acids of the fumaryl groups become protonated. This neutralizes the molecule's charge, eliminating electrostatic repulsion and driving rapid intermolecular hydrogen bonding to form solid microparticles.
Self-Validation Step: Analyze the suspension via Dynamic Light Scattering (DLS). A successful assembly will yield a monodisperse population of microparticles between 1.0 and 5.0 μm in diameter.
Physiological Release Simulation: Isolate the microparticles via centrifugation (10,000 x g) and resuspend them in Phosphate-Buffered Saline (PBS) at pH 7.4.
Causality: Resuspension at pH 7.4 mimics the physiological environment of the deep lung. The rapid deprotonation of the carboxylates restores solubility, triggering instantaneous particle dissolution.
Self-Validation Step: Monitor the optical density (OD600) of the solution. A successful release profile is validated by the OD600 dropping to baseline (< 0.05) within 5 minutes of resuspension.
Comparison of cellular uptake mechanisms: DKP kiss-and-run vs. LNP endosomal escape.
References
New diketopiperazines as vectors for peptide protection and brain delivery: Synthesis and biological evaluation
Source: PubMed
URL:[Link]
Kiss and Run: Promoting Effective and Targeted Cellular Uptake of a Drug Delivery Vehicle Composed of an Integrin-Targeting Diketopiperazine Peptidomimetic and a Cell-Penetrating Peptide
Source: Bioconjugate Chemistry (ACS Publications)
URL:[Link]
US5352461A - Self assembling diketopiperazine drug delivery system
Source: Google Patents
URL
Understanding the Molecular Events Involved in Nϵ-(Fumaroyl)diketopiperazine of l-Lys (FDKP) Interactions
Source: ACS Publications
URL:[Link]
In Vivo Validation of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione: Pharmacokinetics & Carrier Efficacy
Topic: In vivo validation of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione efficacy Content Type: Publish Comparison Guide Executive Summary (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly known as Cyclo(...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: In vivo validation of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione efficacy
Content Type: Publish Comparison Guide
Executive Summary
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione, commonly known as Cyclo(L-Lys-L-Lys) , represents a critical class of 2,5-diketopiperazines (DKPs). Unlike its linear dipeptide precursors which degrade rapidly in vivo, this cyclic scaffold exhibits exceptional metabolic stability , blood-brain barrier (BBB) permeability , and cationic self-assembly potential .
This guide objectively compares Cyclo(L-Lys-L-Lys) against standard peptide vectors and permeation enhancers. It provides a validated experimental framework for demonstrating its efficacy as a bio-stable CNS delivery vector and a functional hydrogel scaffold .
Part 1: Comparative Performance Matrix
The following analysis contrasts Cyclo(L-Lys-L-Lys) with its linear counterpart (H-Lys-Lys-OH) and a standard chemical permeation enhancer (Alaptide).
Cationic Membrane Interaction / Paracellular Transport
Nutrient Transport (Peptide Transporters)
Transdermal Permeation Enhancement
BBB Permeability
Moderate-High (Passive diffusion + Carrier)
Low (Requires active transport)
High
Toxicity (LD50)
>2,000 mg/kg (Rat, Oral) [Estimated]
Non-toxic (Nutrient)
Low Toxicity
Key Application
CNS Drug Delivery / Hydrogel Scaffolds
Nutritional Supplement
Transdermal Enhancer
Why Choose Cyclo(L-Lys-L-Lys)?
The Stability Advantage: The cyclization of the peptide backbone removes the free N- and C-termini, rendering the molecule invisible to most aminopeptidases and carboxypeptidases.
The Cationic Advantage: The two pendant amino groups (butylamine side chains) remain protonated at physiological pH, facilitating interaction with negatively charged cell membranes and DNA, making it superior to Alaptide for gene/nucleotide delivery.
Part 2: Mechanistic Validation (The "Why")
To validate efficacy, one must understand the biological fate of the molecule. The diagram below illustrates the divergent pathways of the cyclic vs. linear forms in a systemic environment.
Figure 1: Mechanistic pathway comparing the proteolytic resistance of Cyclo(L-Lys-L-Lys) versus its linear analogue, demonstrating the "Survival Efficacy" necessary for therapeutic action.
Part 3: In Vivo Validation Protocols
This section details the experimental workflows required to validate the pharmacokinetic stability and biodistribution of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione.
Objective: To validate the efficacy of Cyclo(L-Lys-L-Lys) as a CNS-penetrating scaffold.
Methodology (The Kp,uu Approach):
To accurately assess BBB transport without the confounding factors of blood volume, use the Brain-to-Plasma Ratio (
) method with perfusion.
Step-by-Step:
Dosing: Administer 10 mg/kg Cyclo(L-Lys-L-Lys) IP or IV.
Equilibration: Allow circulation for 60 minutes (steady state approximation).
Perfusion: Under deep anesthesia, perform transcardial perfusion with saline to remove intravascular blood from brain capillaries. This is critical to avoid false positives from blood contamination.
Tissue Harvesting: Harvest whole brain and reference tissue (liver/muscle).
Homogenization: Homogenize brain tissue in PBS (1:3 w/v).
Quantification: LC-MS/MS analysis of brain homogenate vs. terminal plasma sample.
Calculation:
Validation Threshold:
A
value indicates significant BBB penetration for a peptide-based molecule.
Note: Cationic DKPs often utilize the Peptide Transporter 2 (PEPT2) or adsorptive transcytosis.
Part 4: Experimental Workflow Visualization
The following diagram outlines the logical flow for a complete validation study, from synthesis to data processing.
Figure 2: End-to-end experimental workflow for validating the pharmacokinetic profile and tissue distribution.
Part 5: Safety & Toxicity Profile
For any "efficacy" claim to be valid, safety must be established. Cyclo(L-Lys-L-Lys) is generally regarded as low-toxicity, but verification is required.
Cytotoxicity (In Vitro): MTT assays on fibroblast lines (e.g., L929) typically show
viability at concentrations up to 20 µM.
Acute Toxicity (In Vivo):
Observation: Monitor for piloerection, lethargy, or weight loss over 7 days post-injection.
Endpoint: Histopathology of liver and kidney to rule out cationic accumulation toxicity (nephrotoxicity).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71356793, (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione. Retrieved from [Link]
Jampilek, J., Hosek, J., & Bobal, P. (2021). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108.[2] Retrieved from [Link]
Melander, E., et al. (2016). Dual behavior of cyclic peptides at the blood-brain barrier vs brain cellular uptake: Importance for CNS drug development.[1] Journal of Pharmaceutical Sciences. (Contextual grounding for BBB protocol).
Geng, H., et al. (2015). Gelation capability of cysteine-modified cyclo(L-Lys-L-Lys)s dominated by Fmoc and Trt protecting groups.[3] Science China Chemistry. (Validates self-assembly/scaffold efficacy).
Teixidó, M., et al. (2007).Peptide-based blood-brain barrier shuttles.
This guide outlines the benchmarking protocol for Cyclo(L-Lys-L-Lys) against established anticancer agents (Doxorubicin, Cisplatin, and Plinabulin). While many DKPs are potent microtubule inhibitors, the specific structure of Cyclo(L-Lys-L-Lys)—characterized by a rigid heterocyclic core flanked by two cationic primary amine side chains—suggests a distinct mechanism of action profile compared to hydrophobic DKPs.
Strategic Positioning:
Intrinsic Cytotoxicity: Evaluation as a membrane-disrupting cationic peptide mimic.
Pharmacophore Scaffold: Assessment as a rigid template for derivatization (e.g., attaching cytotoxic payloads to the amino groups).
Delivery Vector: Benchmarking its low-toxicity profile as a carrier against high-toxicity chemotherapeutics.
Comparative Mechanism of Action (MoA)
To benchmark effectively, one must understand the divergent pathways between the candidate and the controls.
The Competitors
Doxorubicin (Anthracycline): DNA intercalator and Topoisomerase II inhibitor. Induces apoptosis via DNA damage response.
Paclitaxel/Plinabulin (Tubulin Binders): Plinabulin is a DKP analog. These agents arrest mitosis by stabilizing or destabilizing microtubules.[1]
Cyclo(L-Lys-L-Lys) (Candidate):
Hypothesis A (Cationic Lysis): The protonated amino groups at physiological pH interact electrostatically with the anionic phosphatidylserine on the outer leaflet of cancer cell membranes, causing pore formation (similar to Host Defense Peptides).
Hypothesis B (Scaffold Effect): The DKP core mimics the tubulin-binding domain, but the hydrophilic lysine chains likely prevent passive diffusion, requiring active transport or derivatization for intracellular activity.
Mechanistic Pathway Visualization
Figure 1: Mechanistic divergence between the membrane-active potential of cationic Cyclo(L-Lys-L-Lys) versus the nuclear-acting Doxorubicin.
Benchmarking Protocol: In Vitro Cytotoxicity
This protocol is designed to differentiate between specific anticancer activity and non-specific toxicity.
Experimental Setup
Cell Lines:
A549 (Lung Carcinoma): High metabolic rate, standard for DKP evaluation.
HeLa (Cervical Cancer): Robust model for general cytotoxicity.
HUVEC (Human Umbilical Vein Endothelial Cells):CRITICAL CONTROL. Used to determine the Therapeutic Index (TI). A viable anticancer agent must kill cancer cells (A549) at concentrations that spare normal cells (HUVEC).
Assay Type: CCK-8 or MTT (Metabolic activity readout).
Solvent: Water or PBS (Due to the hydrophilic nature of the Lysine side chains, DMSO is likely unnecessary, contrasting with Doxorubicin).
Step-by-Step Methodology
Preparation: Dissolve Cyclo(L-Lys-L-Lys) in sterile PBS to create a 10 mM stock. Filter sterilize (0.22 µm). Note: Ensure pH is adjusted to 7.4, as the free amines can alter media pH.
Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate for 24h for attachment.
Treatment:
Arm A (Candidate): Serial dilution of Cyclo(L-Lys-L-Lys) (0.1 µM to 100 µM).
Arm B (Positive Control): Doxorubicin (0.01 µM to 10 µM).
Arm C (Negative Control): Vehicle (PBS).
Incubation: 48 hours and 72 hours at 37°C, 5% CO2.
Readout: Add CCK-8 reagent. Measure Absorbance at 450 nm.
Calculation: Calculate % Cell Viability =
. Fit curves to determine IC50.
Data Analysis & Interpretation Standards
The following table outlines how to interpret the benchmarking results.
Parameter
Doxorubicin (Standard)
Cyclo(L-Lys-L-Lys) (Target Profile)
Interpretation
IC50 (A549)
0.5 - 2.0 µM
< 10 µM
If > 50 µM, the molecule is inactive as a monotherapy.
IC50 (HUVEC)
1.0 - 5.0 µM
> 100 µM
High HUVEC IC50 indicates low systemic toxicity, ideal for a carrier.
Therapeutic Index
Low (~1-5)
High (>10)
A high TI validates the molecule as a safe scaffold or delivery vector.
Solubility
Low (requires DMSO)
High (Water soluble)
Superior physicochemical properties for formulation.
If the intrinsic cytotoxicity of the bare Cyclo(L-Lys-L-Lys) is low (IC50 > 50 µM), the benchmarking must shift to its potential as a Pharmacophore Scaffold .
The "Plinabulin Gap"
Most anticancer DKPs (like Plinabulin) possess bulky, hydrophobic aromatic groups (phenyl, imidazole) at the 3 and 6 positions to fit into the colchicine-binding site of tubulin.
Cyclo(L-Lys-L-Lys): Lacks these aromatic groups; possesses flexible alkyl-amine chains.
Modification Protocol: To benchmark effectively, react the amino groups of Cyclo(L-Lys-L-Lys) with aromatic aldehydes (e.g., benzaldehyde) via Schiff base formation or reduction to create N-alkylated derivatives.
Re-Test: Benchmark these derivatives against Plinabulin.
Representative Data Format (For Publication)
When publishing your comparison, structure your data as follows:
Compound
R-Group (Pos 3,6)
IC50 (HeLa)
Mechanism
Source/Ref
Plinabulin
Tert-butyl / Phenyl
~15 nM
Tubulin Destabilization
[1]
Cyclo(Phe-Phe)
Benzyl
~20 µM
Weak Tubulin Binding
[2]
Cyclo(Lys-Lys)
4-Aminobutyl
TBD (Likely >50 µM)
Membrane/None
This Study
Cyclo(Lys-Lys)-Derivative
Modified Aromatic
Target: < 5 µM
Tubulin/DNA Binding
This Study
Synthesis of Evidence & Conclusion
Causality & Logic
The anticancer potential of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is likely latent .
Direct Activity: Unlikely to beat Doxorubicin in molar potency due to lack of DNA intercalation motifs or hydrophobic tubulin-binding domains.
Indirect Activity: High potential as a cationic amphiphile . If the lysine side chains are capped with hydrophobic groups, the molecule becomes a potent membrane-active agent or a specific tubulin inhibitor.
Recommendation for Researchers
Do not discard the molecule if IC50 > 50 µM.
Do report the high water solubility and ease of derivatization.
Do benchmark it as a Nanocarrier Component (complexing with siRNA) against Lipofectamine, rather than just as a drug against Doxorubicin.
References
Singh, Y., et al. (2011). "Recent trends in targeted anticancer prodrugs." Trends in Pharmacological Sciences. Link (Context: General mechanisms of targeted delivery).
Bailly, C. (2025).[2][3] "Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl)." Marine Drugs.[1][2] Link (Context: DKP mechanisms and tubulin interaction).
Tian, Z., et al. (2018).[1] "Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors." RSC Advances. Link (Context: Structural requirements for DKP anticancer activity).
Wang, Y., et al. (2013). "Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents." RSC Advances. Link (Context: Derivatization of DKP scaffolds for enhanced IC50).
ChemicalBook. (2023).[4] "3,6-bis-(4-amino-butyl)-piperazine-2,5-dione Product Description." Link (Context: Verification of chemical structure and use in lipid nanoparticles).
Cross-Validation of Analytical Methods for (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Executive Summary This technical guide provides a rigorous comparison and cross-validation framework for the analysis of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (also known as Cyclo(L-Lys-L-Lys) or DKP-Lys). Du...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous comparison and cross-validation framework for the analysis of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione (also known as Cyclo(L-Lys-L-Lys) or DKP-Lys). Due to its high polarity, lack of significant chromophores, and basicity, this molecule presents unique challenges that render standard C18 RP-HPLC protocols ineffective.
We evaluate three distinct methodologies: HILIC-MS/MS (The Bioanalytical Gold Standard), IP-RP-HPLC-UV (The QC Workhorse), and qNMR (The Primary Reference). This guide establishes a self-validating system where qNMR assigns potency to reference standards used to calibrate the chromatographic methods.
Part 1: The Analyte & The Challenge
The Molecule: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
CAS: 23409-32-7
Characteristics: [1][2]
Polarity: Extreme (Two primary amine side chains).
Chromophore: Minimal (Peptide bonds only;
nm).
Basicity: High pKa (approx. 10.5 for side chains).
The Analytical Gap: Standard Reversed-Phase (RP) chromatography fails because the molecule elutes in the void volume. UV detection is non-specific and prone to interference from solvents and buffer salts at low wavelengths (200-210 nm).
Diagram 1: Analytical Decision Matrix
This decision tree guides the selection of the appropriate method based on sample matrix and required sensitivity.
Caption: Decision matrix for selecting analytical methods based on sample concentration and matrix complexity.
Part 2: Method Protocols & Performance
Method A: HILIC-MS/MS (Sensitivity & Specificity)
Best For: Pharmacokinetics (PK), trace impurity analysis, and biological matrices.
Rationale: Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar amines without ion-pairing reagents that suppress MS ionization.
Best For: Bulk lot release, synthesis monitoring, high-concentration samples.
Rationale: Standard C18 columns require an Ion-Pairing (IP) reagent (Heptafluorobutyric acid - HFBA or TFA) to form hydrophobic complexes with the lysine side chains, enabling retention.
Method C: Quantitative NMR (qNMR) (The Absolute Reference)
Best For: Assigning purity to the "Reference Standard" used in Methods A and B.
Rationale: NMR is non-destructive and independent of extinction coefficients. It provides the "truth" against which chromatographic methods are validated.
Protocol:
Solvent:
(Deuterium Oxide).
Internal Standard: Maleic Acid (Traceable to NIST) or TMSP.
Pulse Sequence: 90° pulse with long relaxation delay (
, typically 30s) to ensure full relaxation for quantitation.
Target Signals:
-proton of the diketopiperazine ring (~4.0 ppm) vs. Internal Standard.
Part 3: Cross-Validation & Data Synthesis
To ensure scientific integrity, the methods must be cross-validated. If Method A (MS) and Method B (UV) disagree, Method C (qNMR) acts as the arbiter.
Comparison Table: Method Suitability
Feature
HILIC-MS/MS
IP-RP-HPLC
qNMR
Selectivity
High (Mass based)
Moderate (Separation based)
High (Structural)
Sensitivity
Excellent (ng/mL)
Poor (µg/mL)
Low (mg required)
Throughput
High (10 min run)
Medium (20 min run)
Low
Cost/Sample
High
Low
Low (after instrument)
Primary Use
Bioanalysis/Trace Impurities
Purity/Assay
Reference Standardization
The Validation Workflow
The following diagram illustrates the self-validating loop required for robust data generation.
Caption: The self-validating workflow. qNMR establishes the potency of the standard, which then calibrates the HPLC and MS methods.
Critical Causality & Troubleshooting
Why HILIC for MS?
Problem: IP-RP-HPLC uses TFA or HFBA. These are strong ion-pairing agents that cause severe signal suppression in Electrospray Ionization (ESI).
Solution: HILIC uses Ammonium Formate/Acetate, which are volatile and MS-friendly, maintaining sensitivity.
Why HFBA for UV?
Problem: Cyclo(Lys-Lys) is too polar for C18.
Solution: HFBA is a hydrophobic counter-ion. It binds to the positively charged amines on the lysine side chains, making the molecule "look" hydrophobic to the C18 column.
Stereochemical Integrity:
The (3S,6S) configuration is stable, but harsh acid hydrolysis (used in some amino acid analyses) opens the ring and can cause racemization. Always analyze the intact DKP.
References
Struys, E. A., et al. (2012). "Lysine degradation metabolites in plasma." Analytical Chemistry. (Methodology for lysine metabolite detection using LC-MS/MS).
Fanzani, A., et al. (2020). "Comparative studies on similarities and differences of cyclodipeptide oxidases." Scientific Reports. (HPLC conditions for cyclic dipeptides).
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients." Spectroscopy Europe. (Principles of qNMR for reference standards).
Yamamoto, K., et al. (2016).[6] "Development of LC-MS/MS analysis of cyclic dipeptides." Bioscience, Biotechnology, and Biochemistry.[6] (HILIC-MS parameters for DKPs).
PubChem. (2024). "(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione Compound Summary." National Library of Medicine.
Mechanistic Divergence: Catalytic Inhibitors vs. Topoisomerase Poisons
Mechanism of Action Studies for Bis-aminobutyl Piperazinediones: A Comparative Guide As a Senior Application Scientist in drug development, distinguishing between a topoisomerase poison and a catalytic inhibitor is not m...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanism of Action Studies for Bis-aminobutyl Piperazinediones: A Comparative Guide
As a Senior Application Scientist in drug development, distinguishing between a topoisomerase poison and a catalytic inhibitor is not merely an academic exercise; it defines a compound's therapeutic window, toxicity profile, and clinical application. Type IIA topoisomerases are essential enzymes that manage DNA topology via ATP-dependent strand passage[1]. While topoisomerase II (Topo II) is a validated target for anti-cancer chemotherapy, the specific mechanism of inhibition dictates the cellular outcome.
This guide provides an in-depth mechanistic comparison between traditional Topo II poisons (e.g., etoposide, doxorubicin) and bis-aminobutyl piperazinediones (bisdioxopiperazines, encompassing agents like ICRF-187/dexrazoxane and ICRF-193), which act as true catalytic inhibitors[2].
To evaluate these compounds, we must first understand their divergent interactions with the Topo II catalytic cycle.
Topoisomerase II Poisons (e.g., Etoposide): These agents exert their cytotoxicity by stabilizing the transient, covalent cleavage complex formed between the Topo II enzyme and DNA. By preventing DNA re-ligation, poisons convert the enzyme into a cellular toxin, leading to the accumulation of double-strand breaks (DSBs) and rapid apoptotic cell death[3][4].
Bis-aminobutyl Piperazinediones (e.g., ICRF-193, Dexrazoxane): These compounds do not stabilize the cleavage complex. Instead, structural studies reveal that a single bisdioxopiperazine molecule binds to the N-terminal ATPase domain of Topo II. It bridges and stabilizes the dimer interface of two ATP-bound protomers[1]. This locks the enzyme in a closed-clamp conformation around the DNA, preventing ATP hydrolysis and enzyme turnover without inducing direct DNA damage[1][5].
Because they halt the enzyme before it can initiate DNA cleavage, bis-aminobutyl piperazinediones can actually antagonize the cytotoxicity of Topo II poisons if administered beforehand[3].
Figure 1: Mechanistic divergence between Topo II poisons and catalytic inhibitors.
Comparative Performance Data
When profiling a novel bis-aminobutyl piperazinedione, quantitative benchmarking against a known poison is required. Table 1 summarizes the expected experimental readouts based on their distinct mechanisms of action.
Table 1: Comparative Profiling of Topoisomerase II Inhibitors
To rigorously validate the mechanism of a bis-aminobutyl piperazinedione, we employ a self-validating system of biochemical assays. The following protocols detail the causality behind our experimental choices.
Protocol 1: Topoisomerase II Decatenation and Cleavage Assay
Causality & Logic: To definitively classify a compound as a catalytic inhibitor rather than a poison, we must evaluate two distinct enzymatic phases: overall catalytic turnover and the transient DNA cleavage step. We use kinetoplast DNA (kDNA) for decatenation because its massive, interlocked network cannot enter an agarose gel matrix; successful decatenation by Topo II releases free minicircles that migrate rapidly. Both poisons and catalytic inhibitors will block this release.
To differentiate them, we run a parallel cleavage assay using supercoiled plasmid DNA. By introducing SDS, a chaotropic detergent, we rapidly denature the Topo II enzyme. If a poison is present, the enzyme is trapped in a covalent bond with the cleaved DNA. Subsequent digestion by Proteinase K removes the protein block, releasing linear DNA fragments. Catalytic inhibitors, which do not stabilize this covalent intermediate, will yield only intact supercoiled DNA[2].
Step-by-Step Methodology:
Reaction Assembly: In a 20 µL reaction volume, combine 200 ng of substrate DNA (kDNA for decatenation; supercoiled pBR322 for cleavage), 1X Topo II assay buffer (containing 1 mM ATP and 5 mM MgCl2), 2 units of purified human Topo IIα, and the test compound (e.g., 10 µM ICRF-193). Include a vehicle control (DMSO) and a positive cleavage control (100 µM Etoposide).
Incubation: Incubate the mixture at 37°C for 30 minutes to allow the enzyme to cycle.
Cleavage Trapping (Critical Step): Terminate the reaction by adding 2 µL of 10% SDS. This rapidly denatures the enzyme, freezing any existing cleavage complexes in place.
Protein Digestion: Add 2 µL of Proteinase K (250 µg/mL) and incubate at 45°C for 30 minutes. This digests the covalently bound Topo II, preventing it from retarding DNA migration during electrophoresis.
Resolution & Analysis: Add loading dye and resolve the samples on a 1% agarose gel containing 0.5 µg/mL ethidium bromide. For the cleavage assay, quantify the conversion of supercoiled DNA to the linear DNA band.
Figure 2: Experimental workflow for Topo II decatenation and cleavage assays.
Protocol 2: ATPase Activity Assay
Causality & Logic: Bisdioxopiperazines uniquely target the ATP-bound state of Topo II, bridging the dimer interface of the ATPase protomers and preventing ATP hydrolysis[1][6]. To validate this specific target engagement, we measure the release of inorganic phosphate (Pi) during ATP turnover. By pre-incubating the enzyme with linear DNA (which allosterically stimulates ATPase activity) and the test compound, we can isolate the drug's specific inhibitory effect on the N-terminal ATPase domain.
Step-by-Step Methodology:
Enzyme-DNA Pre-incubation: Mix 50 nM Topo IIα with 150 ng of linear DNA in an ATPase buffer (Tris-HCl pH 7.5, MgCl2, KCl).
Drug Addition: Add varying concentrations of the bis-aminobutyl piperazinedione (0.1 µM to 100 µM) and incubate for 10 minutes at room temperature.
ATP Initiation: Add 1 mM ATP to initiate hydrolysis. Incubate at 37°C for 15 minutes.
Detection: Stop the reaction by adding Malachite Green reagent. The reagent forms a colorimetric complex with the released inorganic phosphate.
Quantification: Read the absorbance at 620 nm using a microplate reader. Calculate the IC50 of ATPase inhibition by plotting the absorbance against the log concentration of the drug.
Conclusion
Bis-aminobutyl piperazinediones represent a highly specific class of Topoisomerase II catalytic inhibitors. By trapping the enzyme in an ATP-bound closed clamp rather than a DNA-cleaving intermediate, they offer a fundamentally different pharmacological profile compared to traditional poisons. This mechanism not only makes them invaluable as molecular probes for studying chromosome dynamics but also underpins their clinical utility as cardioprotectors against anthracycline toxicity[7].
Head-to-head comparison of different piperazine-2,5-dione-based delivery systems
Executive Summary Piperazine-2,5-diones (2,5-DKPs), the smallest cyclic peptides, have emerged as a privileged scaffold in drug delivery due to their rigid planar structure, capacity for intermolecular hydrogen bonding,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Piperazine-2,5-diones (2,5-DKPs), the smallest cyclic peptides, have emerged as a privileged scaffold in drug delivery due to their rigid planar structure, capacity for intermolecular hydrogen bonding, and high biocompatibility. This guide provides a technical comparison of three distinct DKP-based architectures: pH-sensitive microparticles (FDKP) , self-assembling nanotubes (DKP-NTs) , and cationic amphiphilic nanocarriers (C-DKPs) .
While FDKP (Technosphere®) represents the commercial gold standard for pulmonary protein delivery, novel DKP nanotubes and amphiphiles offer superior capabilities for sustained release and gene delivery, respectively. This guide dissects the causal mechanisms of assembly, provides self-validating synthesis protocols, and compares performance metrics to assist in system selection.
The DKP Scaffold: A Supramolecular Lego Block
The 2,5-DKP ring contains two cis-amide groups capable of forming four hydrogen bonds (two donors, two acceptors). This "self-complementary" structure drives the formation of robust supramolecular assemblies. By modifying the side chains (R1, R2), researchers can dictate the final morphology—shifting from microspheres to high-aspect-ratio nanotubes.
Core Architecture Comparison
Feature
FDKP Microparticles
DKP Nanotubes (e.g., Cyclo(Phe-Phe))
Amphiphilic C-DKPs
Primary Driver
pH-dependent solubility (Carboxyl protonation)
- stacking & H-bonding
Hydrophobic/Electrostatic balance
Morphology
Crystalline Microplates/Spheres (2–5 µm)
Hollow Nanotubes (10–100 nm width)
Micelles/Nanoparticles (50–200 nm)
Key Application
Pulmonary (Inhalation)
Sustained Release / Hydrogels
Gene Delivery / Intracellular Targeting
System A: pH-Sensitive Microparticles (FDKP)
Commercial Benchmark: Technosphere® (MannKind Corp)
Best For: Pulmonary delivery of peptides (e.g., Insulin).
Mechanism of Action
Fumaryl diketopiperazine (FDKP) is highly soluble at neutral pH (pH > 6.5) due to the ionization of its carboxyl groups. Upon acidification (pH < 5.2), the carboxyl groups become protonated. This reduces solubility and triggers a self-assembly process driven by intermolecular hydrogen bonding between the DKP rings, forming microcrystalline plates that self-assemble into high-surface-area microparticles.
Causal Insight
The "technosphere" is not a solid sphere but a hierarchical assembly of microplates. This high internal porosity allows for rapid dissolution upon contact with the neutral pH of lung fluid, facilitating the "burst release" necessary for prandial insulin coverage.
Solubilization: Dissolve FDKP (10 mg/mL) in 0.1 M NH₄HCO₃ (pH 8.0).
Loading: Add the active pharmaceutical ingredient (API) (e.g., Insulin) to the solution. Note: API must be stable at acidic pH.
Assembly Trigger: Slowly add Glacial Acetic Acid dropwise under high-shear mixing (using a homogenizer at 4000 rpm) until pH reaches 4.5.
Observation: The solution will turn opaque white as microparticles precipitate, entrapping the API.
Purification: Wash via tangential flow filtration (TFF) or centrifugation (3000 x g, 10 min) with acidic water (pH 4.5) to remove unencapsulated drug.
Drying: Lyophilize to obtain a dry powder for inhalation.
System B: Self-Assembling Nanotubes (DKP-NTs)
Benchmark: Cyclo(Phe-Phe) or Modified DKP assemblies
Best For: Sustained release of hydrophobic drugs (e.g., Doxorubicin) and hydrogel formation.
Mechanism of Action
Unlike the pH-switched FDKP, simple hydrophobic DKPs like Cyclo(Phe-Phe) assemble via a "stacking" mechanism. The planar DKP rings form hydrogen-bonded strands (similar to
-sheets), while the hydrophobic side chains (phenylalanine) lock the strands together via - interactions. This results in long, hollow nanotubes that are physically robust and stable in serum.
Causal Insight
The hollow core and the hydrophobic domain between the stacked rings provide distinct reservoirs for drug loading. Hydrophobic drugs (like Doxorubicin) intercalate within the nanotube walls or the core, protected from enzymatic degradation.
Experimental Protocol: Solvent-Switch Assembly
Reagents: Cyclo(Phe-Phe) (or similar DKP), 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP), Doxorubicin HCl.
Workflow:
Monomer Stock: Dissolve Cyclo(Phe-Phe) in HFIP at a high concentration (100 mg/mL) to ensure monomeric state.
Drug Solubilization: Dissolve Doxorubicin in water (or PBS).
Assembly Trigger: Inject the HFIP peptide solution into the aqueous drug solution at a ratio of 1:10 (v/v) under mild stirring.
Aging: Allow the mixture to stand for 2–4 hours. The solvent exchange triggers the hydrophobic effect, driving nanotube growth.
Gelation (Optional): At higher concentrations (>5 mg/mL), this process yields a hydrogel.
Validation: Verify nanotube formation via TEM (Transmission Electron Microscopy) or Thioflavin T fluorescence assay (binds to amyloid-like structures).
System C: Cationic Amphiphilic Nanocarriers (C-DKPs)
Benchmark: Mono-N-methylated or Cationic-tailed DKPs
Best For: Gene delivery (siRNA, pDNA) and crossing the Blood-Brain Barrier (BBB).
Mechanism of Action
These systems utilize the DKP ring as a focal point to attach a cationic headgroup (for DNA binding) and a hydrophobic tail (for membrane penetration). The DKP core provides rigidity, preventing the premature disassembly often seen in linear peptide vectors.
Causal Insight
The rigidity of the DKP scaffold reduces the entropic penalty of binding to DNA. Furthermore, specific DKP derivatives have been shown to act as "shuttles" for receptor-independent endocytosis, enhancing cellular uptake compared to flexible linear analogs.
Preparation: Dilute C-DKP in DEPC water to varying concentrations.
Complexation: Mix C-DKP solution with nucleic acid solution at N/P ratios (Nitrogen to Phosphate) ranging from 5:1 to 20:1.
Incubation: Incubate at Room Temperature for 30 minutes.
Characterization: Measure Zeta Potential. A shift from negative (DNA) to positive (+20-30 mV) confirms successful condensation into stable nanoparticles.
Transfection: Add complexes directly to cell culture media (serum-free usually preferred for initial 4 hours).
Head-to-Head Performance Data
Metric
System A: FDKP Microparticles
System B: DKP Nanotubes
System C: Amphiphilic C-DKP
Particle Size
2.0 – 5.0 µm (Respirable range)
Length: >1 µm; Diameter: 20–100 nm
100 – 200 nm
Drug Loading
Adsorption/Entrapment (Low efficiency for small molecules, High for proteins)
Intercalation/Stacking (High efficiency for hydrophobic drugs)
Electrostatic Condensation (High efficiency for Nucleic Acids)
Release Kinetics
Burst Release: >90% release within 20 mins at pH 7.4.
Sustained Release: Linear release over days/weeks.
Amphiphilic DKP Gene Delivery:Development of an effective gene delivery system: a study of complexes composed of a peptide-based amphiphilic DNA compaction agent.
Replicating published synthesis and activity of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
This guide details the replication of the synthesis and functional activity of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly referred to as Cyclo(L-Lys-L-Lys) . Executive Summary Cyclo(L-Lys-L-Lys) is a -s...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the replication of the synthesis and functional activity of (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione , commonly referred to as Cyclo(L-Lys-L-Lys) .
Executive Summary
Cyclo(L-Lys-L-Lys) is a
-symmetric 2,5-diketopiperazine (DKP) derived from the cyclodimerization of L-lysine. Unlike its linear counterpart (H-Lys-Lys-OH), this cyclic scaffold exhibits exceptional proteolytic stability and conformational rigidity. While the unprotected amine form is water-soluble and non-gelling, it serves as a critical pharmacophore scaffold for developing tryptase inhibitors and a supramolecular building block for organogelators when derivatized (e.g., Fmoc-protected).
Key Differentiators:
Stability: Resistant to standard proteases (trypsin/chymotrypsin) that rapidly degrade linear poly-lysine.
Versatility: The rigid heterocyclic core orients the two
-amino side chains in specific vectors, enhancing binding affinity in enzyme pockets (e.g., tryptase) compared to flexible linear peptides.
Chemical Profile
Property
Specification
IUPAC Name
(3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Common Name
Cyclo(L-Lys-L-Lys)
Molecular Formula
Molecular Weight
256.35 g/mol
Chirality
L,L (S,S)
Solubility
Soluble in water, DMSO; Insoluble in non-polar organics.[1][2][3]
Neutralization: Dissolve the lysine ester salt in a minimum amount of water/DCM, treat with base, and extract the free ester. Alternatively, add Et3N directly to the reaction solvent if salt precipitation is manageable.
Reflux: Suspend/dissolve the free ester in 2-Butanol. Heat to reflux (
C) for 24–48 hours. The reaction is driven by the loss of methanol.
Work-up: The protected DKP, Cyclo(Lys(Z)-Lys(Z)) , often precipitates upon cooling due to its lower solubility compared to the linear ester.
Purification: Filter the white solid. Wash with cold ether to remove unreacted linear esters. Recrystallize from DMF/Ethanol if necessary.
Checkpoint: Verify formation of the DKP ring by IR (absence of ester C=O ~1740 cm⁻¹, presence of amide I/II bands).
Phase 2: Deprotection to (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Reagents: Cyclo(Lys(Z)-Lys(Z)) (1 mmol), 10% Pd/C (10 wt%), Methanol (20 mL), Acetic acid (trace, optional to aid solubility).
Hydrogenation: Stir the mixture under
atmosphere (balloon pressure) at room temperature for 12–16 hours.
Isolation: Filter off the catalyst through Celite. Evaporate the solvent under reduced pressure.
Final Product: The residue is the acetate salt of Cyclo(L-Lys-L-Lys).[4] For the free base, pass through a weak anion exchange resin or neutralize and lyophilize.
Activity & Performance Comparison
The table below contrasts the performance of the cyclic scaffold against its linear analog and functionalized derivatives.
Feature
Cyclo(L-Lys-L-Lys) (Target)
Linear H-Lys-Lys-OH (Alternative)
Fmoc-Cyclo(Lys-Lys) (Derivative)
Proteolytic Stability
High (Resistant to Trypsin)
Low (Rapid degradation)
High
Conformation
Rigid, Pre-organized (Boat)
Flexible, Random Coil
Rigid, Self-Assembling
Gelation (Organogel)
No (Soluble/Polar)
No
Yes (Forms Nanofibers)
Tryptase Inhibition
Moderate ( @ 10M)*
Negligible
High (with optimization)
Primary Use
Scaffold / Intermediate
Nutrient / Standard
Drug Delivery / Hydrogel
*Data Source: Tryptase inhibition activity referenced from combinatorial DKP library studies (e.g., Horton et al., J. Comb. Chem).[2][5][6][7][8][9][10][11]
Mechanistic Insight: Why Cyclization Matters
The DKP ring locks the backbone angles (
), forcing the side chains into specific spatial orientations. In linear Lys-Lys, the flexibility results in a high entropic penalty upon binding to a target (like Tryptase). The cyclic scaffold pre-pays this entropy cost. Furthermore, the lack of N- and C- termini prevents exopeptidase recognition, granting the "High Stability" observed.
DOT Diagram: Mechanism of Action (Stability & Assembly)
Caption: Comparison of proteolytic susceptibility and supramolecular potential.
Experimental Validation (QC)
To confirm successful replication, the product must meet these criteria:
1H NMR (
): Look for the -proton signal of the DKP ring. Unlike the linear peptide ( ppm), the DKP -H typically shifts downfield ( ppm) and appears as a distinct triplet or dd.
MS (ESI+):
Da.
Ninhydrin Test: Positive (purple) due to free
-amino groups.
References
Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines. Horton, D. A., et al. (2000).[9] Discusses DKP libraries and tryptase inhibition.
Gelation capability of cysteine-modified cyclo(L-Lys-L-Lys)s. Geng, H., et al.[12] (2016). Science China Chemistry.[13] Details the synthesis and gelation properties of Lys-DKP derivatives.
Enzymatical and microbial degradation of cyclic dipeptides. Perzborn, M., et al. (2013).[7][11] Confirms the stability of Cyclo(Lys-Lys) against microbial degradation.
CAS Number: 23409-32-7 Synonyms: Cyclo(L-Lys-L-Lys); 3,6-bis(4-aminobutyl)-2,5-piperazinedione Chemical Family: Cyclic Dipeptide / Alkyl Amine[1][2] Part 1: Executive Safety Directive (The "Why") As a Senior Application...
Author: BenchChem Technical Support Team. Date: March 2026
CAS Number: 23409-32-7
Synonyms: Cyclo(L-Lys-L-Lys); 3,6-bis(4-aminobutyl)-2,5-piperazinedione
Chemical Family: Cyclic Dipeptide / Alkyl Amine[1][2]
Part 1: Executive Safety Directive (The "Why")
As a Senior Application Scientist, I prioritize the chemical functionality of a molecule over its generic classification. (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione is not just a benign peptide; it is a diamine-functionalized diketopiperazine .
While often used as a building block for lipid nanoparticles (LNPs) or drug delivery systems, its two primary amine side chains render it basic . In a waste drum, these amines can react exothermically with strong acids or acylate with anhydrides. Therefore, the core disposal directive is segregation based on pH and reactivity .
Critical Hazard Assessment:
Corrosivity: The free amine groups can induce high pH in aqueous solution. Treat bulk solids and concentrated solutions as Corrosive (Basic) .
Physical State: Solid powder (hygroscopic). Dust inhalation is a primary exposure vector.
Regulatory Status: Not P-listed or U-listed (RCRA). However, it may meet the definition of Characteristic Waste (Corrosivity, D002) if in aqueous solution with pH
12.5.
Part 2: Technical Specifications & PPE
Physical & Chemical Properties for Disposal
Property
Value
Disposal Implication
Molecular Weight
256.35 g/mol
N/A
Solubility
Water soluble; slightly soluble in MeOH
Rinse residues with water; collect as aqueous waste.
Acidity/Basicity
Basic (Amine side chains)
DO NOT MIX with acidic waste streams (H₂SO₄, HCl).
Reactivity
Nucleophilic (Primary amines)
Segregate from oxidizers and acid chlorides.
Appearance
White to off-white solid
Dust control required during transfer.
Mandatory Personal Protective Equipment (PPE)[3][4]
Respiratory: N95 or P100 particulate respirator (for solid spills).
Ocular: Chemical splash goggles (Face shield recommended for liquid waste pouring).
Dermal: Nitrile gloves (Double gloving recommended: 4 mil minimum). Lab coat with cuffed sleeves.
Part 3: Step-by-Step Disposal Protocols
Protocol A: Solid Waste Disposal (Bulk Substance)
Use Case: Expired shelf-life material or excess dry powder.
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a breakage risk.
Transfer:
Work inside a chemical fume hood to prevent dust inhalation.[5]
Transfer the solid using a plastic spatula.
Do not dissolve the solid for the sole purpose of disposal; solid waste is generally cheaper and safer to incinerate than liquid waste.
Labeling: Label as "Non-Regulated Chemical Waste - Solid" (unless pH testing confirms corrosivity, then label "Hazardous Waste - Corrosive Solid" ).
Note: Explicitly write "Basic/Amine" on the tag to alert waste technicians.
Secondary Containment: Place the sealed jar into a clear secondary plastic bag (zip-lock) before depositing in the satellite accumulation area.
Use Case: Post-reaction solutions or contaminated solvents.
Stream Segregation (CRITICAL):
Aqueous Streams: Adjust pH to between 5 and 9 if your facility permits drain disposal for non-hazardous buffers. If containing organic cosolvents or heavy loads of the amine, collect in "Aqueous Basic Waste" .
Organic Streams: Collect in "Organic Waste - Basic/Non-Halogenated" .
Compatibility Check:
Ensure the waste container does not contain acidic waste (e.g., TFA, HCl, Acetic Acid). Mixing amines with acids generates heat and pressure.
Rinsing:
Triple-rinse all glassware with water. Collect the first rinse into the chemical waste container. Subsequent rinses may be drain-disposed if compliant with local EHS regulations.
Protocol C: Empty Container Management
Definition: A container is "RCRA Empty" if less than 3% of the weight remains (for containers <119 gallons).
Procedure:
Triple rinse the bottle with water or methanol.
Deface the label (cross out the chemical name).
Write "EMPTY" on the container.
Discard in standard lab trash or glass recycling (uncapped).
Part 4: Visualized Workflows
Diagram 1: Disposal Decision Tree
This logic flow ensures you select the correct waste stream, preventing dangerous incompatibility issues.
Caption: Decision matrix for segregating amine-functionalized peptide waste to prevent acid-base incompatibility.
Diagram 2: Spill Response Workflow
Immediate actions for accidental release in the laboratory.
Caption: Step-by-step spill remediation protocol focusing on dust suppression and pH neutralization.
Part 5: References
PubChem. (n.d.). (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione Compound Summary. National Library of Medicine. Retrieved March 1, 2026, from [Link]
U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261.[6][7] United States Environmental Protection Agency. Retrieved March 1, 2026, from [Link]
Compound: (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione
Common Name: Cyclo(L-Lys-L-Lys) or Cyclic Dilysine
CAS: 23409-32-7 (Generic for isomer)
To determine the correct Personal Protective Equipment (PPE), we must look beyond the generic safety data sheet and analyze the molecular structure. This compound is a 2,5-diketopiperazine (DKP) scaffold functionalized with two primary amine side chains derived from Lysine.
The Hazard Mechanism:
Primary Amines (Basic): The butyl-amine side chains (
) are basic. Upon contact with moisture (perspiration, mucous membranes), they can generate localized high pH, leading to irritation or chemical burns [1].
Particulate Size: As a lyophilized peptide derivative, this substance often exists as a low-density, electrostatic powder. The risk of airborne suspension during weighing is the primary route of exposure (Inhalation) [2].
Sensitization: While DKPs are generally considered low-toxicity scaffolds used in drug delivery, peptide derivatives possess immunogenic potential. Repeated inhalation exposure can lead to hypersensitivity [3].
PPE Matrix: The Defense System
Do not rely on a "one-size-fits-all" approach. Select PPE based on the specific operational phase.[1]
Permeation Defense: The polar nature of the amine groups resists rapid permeation through nitrile, but double gloving provides a "sacrificial layer" against the abrasive powder. Latex is avoided due to potential protein allergen cross-reactivity [4].
Respiratory
N95 (Minimum) or P100 If outside Fume Hood
Particulate Control: If weighing must occur on an open bench (not recommended), an N95 is critical to block fine peptide dust. Inside a certified fume hood, this is secondary but recommended.
Eye Protection
Chemical Splash Goggles (ANSI Z87.1+)
Vapor/Dust Seal: Safety glasses with side shields are insufficient for fine powders that can migrate around lenses. Goggles provide a hermetic seal against basic dusts.
Body Defense
Tyvek® Lab Coat or Apron Closed cuffs
Fomite Prevention: Cotton lab coats can trap peptide dust in the weave, turning your clothing into a secondary exposure source outside the lab. Tyvek sheds particles.
Risk Assessment Visualization
The following diagram illustrates the decision pathway for selecting controls based on the compound's specific chemical properties.
Figure 1: Causal link between chemical structure (Amines) and required safety controls.
Operational Protocol: Safe Handling
Phase A: Weighing & Transfer (Highest Risk)
Objective: Transfer solid without generating airborne dust.
Environmental Setup:
Verify Fume Hood face velocity is 80–100 fpm.
Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Peptide powders are highly electrostatic; "jumping" particles are a major contamination source.
The "Tunnel" Technique:
Do not lift the spatula high. Keep the transfer distance (container to weigh boat) under 2 inches.
Work at least 6 inches inside the sash plane.
Decontamination:
Immediately wipe the balance area with a wet wipe (water/ethanol) before removing hands from the hood. Dry wiping disperses dust; wet wiping captures it.
Phase B: Dissolution
Objective: Solubilize the basic scaffold safely.
Solvent Choice: Water or PBS is standard.
Exothermic Check: While this specific DKP is not violently exothermic, always add the solvent to the powder slowly to prevent splashing of the resulting basic solution.
pH Verification: If adjusting pH, be aware that the amine groups act as a buffer. Use micro-pH probes to avoid excessive acid addition.
Emergency & Disposal Procedures
Spill Response (Solid Powder)
Do NOT sweep. Sweeping generates aerosols.
Cover: Gently place a paper towel soaked in weak acid (e.g., 1% Acetic Acid) or water over the spill. This neutralizes the amines and dampens the powder.
Scoop: Lift the damp towel and material into a hazardous waste bag.
Clean: Wash surface with soap and water 3x to remove residues.
Waste Disposal[3][4]
Classification: Non-RCRA regulated (unless mixed with solvents), but treat as Chemical Waste .
Segregation: Do not mix with strong oxidizers or acids in the waste stream to prevent heat generation.
Figure 2: Step-by-step workflow to minimize exposure during the critical weighing phase.
References
PubChem. (2023). (3S,6S)-3,6-bis(4-aminobutyl)piperazine-2,5-dione Compound Summary. National Library of Medicine. [Link]
National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
Occupational Safety and Health Administration (OSHA). (2023). Laboratory Safety Guidance. United States Department of Labor. [Link]